molecular formula C17H17Cl2N3 B1663142 C215

C215

カタログ番号: B1663142
分子量: 334.2 g/mol
InChIキー: PWEPSIFNTIQCNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine, also known as C-215, is a potent inhibitor of the mycobacterial membrane protein large 3 (MmpL3) and was identified through high-throughput screening for its glycerol-independent activity against Mycobacterium tuberculosis . Its primary research value lies in its efficacy against tuberculosis (TB), demonstrating an IC90 of 16 μM against M. tuberculosis and maintaining activity against bacteria growing within macrophages, a key model for relevant in vivo conditions . The compound exhibits limited non-specific toxicity against mammalian cells, making it a valuable tool for dissecting the role of MmpL3 in mycobacterial physiology and for screening potential combination therapies . The mechanism of action of C-215 involves the inhibition of MmpL3, a member of the resistance, nodulation, and cell division (RND) family of transporters that is essential for shuttling mycolic acids across the inner membrane to form the outer mycolate membrane . Treatment with C-215 results in a dose-dependent decrease in cell wall-bound mycolic acids, effectively disrupting cell wall biosynthesis and leading to bacterial death . This mechanism is shared by other anti-tubercular compounds like AU1235 and SQ109, though C-215 binds a distinct site, as evidenced by the unique set of mutations (L320P, T667A, V684A, V51A) found in the mmpL3 gene of resistant mutants . As a benzimidazole derivative, C-215 is part of a privileged scaffold in medicinal chemistry known for yielding diverse chemotherapeutic agents, which underscores its significance in early-stage antibacterial discovery and target validation research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEPSIFNTIQCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of C215

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

This document is intended to provide a detailed technical understanding of the mechanism of action of the compound designated as C215. The information presented herein is based on publicly available data. However, initial comprehensive searches for "this compound" have not yielded specific results for a compound with this identifier. The designation "this compound" may represent an internal development code, a novel research molecule with limited public disclosure, or a compound not yet widely indexed in scientific literature and databases.

The following sections will outline a structured approach to understanding the mechanism of action of a novel compound, which can be applied once specific information about this compound becomes available. This guide will serve as a template for the data and analyses that are crucial for a thorough scientific evaluation.

Target Identification and Binding Characteristics

A fundamental aspect of understanding a compound's mechanism of action is identifying its molecular target(s). This section would typically include:

  • Primary Target(s): The specific protein, enzyme, receptor, or other biomolecule with which this compound directly interacts to elicit its pharmacological effect.

  • Binding Affinity: Quantitative measures of the strength of the interaction between this compound and its target.

Table 1: Binding Affinity of this compound

ParameterValueTarget(s)Experimental Method
Kᵢ (nM)Data not availableData not availableData not available
Kₐ (M⁻¹)Data not availableData not availableData not available
Kₑ (nM)Data not availableData not availableData not available

In Vitro Efficacy and Potency

In vitro studies are essential for characterizing the biological activity of a compound in a controlled cellular or acellular environment.

Table 2: In Vitro Activity of this compound

Assay TypeCell Line / SystemIC₅₀ (nM)EC₅₀ (nM)Key Findings
Data not availableData not availableData not availableData not availableData not available
Experimental Protocol: Representative In Vitro Assay

A detailed protocol for a representative in vitro assay, such as a cell viability assay or a target engagement assay, would be presented here. This would include:

  • Cell Culture: Details of the cell line, culture medium, and conditions.

  • Compound Preparation: Method for dissolving and diluting this compound.

  • Assay Procedure: Step-by-step instructions for performing the experiment.

  • Data Analysis: Methods for calculating parameters like IC₅₀ or EC₅₀.

Signaling Pathway Modulation

Understanding how this compound affects intracellular signaling pathways is crucial to elucidating its mechanism of action. This section would describe the downstream effects of this compound binding to its target.

G Placeholder Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF_Activation Transcription Factor Activation Kinase2->TF_Activation Gene_Expression Gene Expression TF_Activation->Gene_Expression Promotes This compound This compound This compound->Receptor Binds and Activates

Caption: A hypothetical signaling cascade initiated by this compound.

Preclinical In Vivo Efficacy

In vivo studies in animal models are critical for evaluating the therapeutic potential and physiological effects of a compound.

Table 3: Summary of In Vivo Studies for this compound

Animal ModelDosing RegimenEfficacy EndpointKey Outcomes
Data not availableData not availableData not availableData not available
Experimental Protocol: Representative In Vivo Study

This section would provide a detailed methodology for a key animal study, including:

  • Animal Model: Species, strain, and disease model used.

  • Drug Formulation and Administration: How this compound was prepared and administered.

  • Study Design: Description of treatment groups, controls, and study duration.

  • Endpoint Analysis: Methods for assessing the therapeutic effect.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are integral to its overall mechanism of action and clinical utility.

Table 4: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of Administration
T½ (h)Data not availableData not availableData not available
Cₘₐₓ (ng/mL)Data not availableData not availableData not available
AUC (ng·h/mL)Data not availableData not availableData not available
Bioavailability (%)Data not availableData not availableData not available

Safety and Toxicology

A comprehensive understanding of a compound's safety profile is paramount.

Table 5: Summary of Toxicology Studies for this compound

Study TypeSystem / OrganNOAEL (mg/kg/day)Key Findings
Data not availableData not availableData not availableData not available

Logical Relationships and Experimental Workflow

Visualizing the logical flow of the research and development process can provide clarity on how different pieces of experimental evidence contribute to the overall understanding of the compound.

G Drug Discovery and Development Workflow Target_ID Target Identification HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Assays Lead_Opt->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A generalized workflow for drug discovery and development.

Conclusion

While specific data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for the in-depth technical information required to thoroughly understand its mechanism of action. As research progresses and data becomes publicly accessible, this document can be populated with the relevant experimental findings to provide a complete picture of this compound's pharmacological profile for the scientific and drug development community. Researchers with access to proprietary information on this compound are encouraged to use this structure for their internal documentation and analysis.

C215 and the Inhibition of MmpL3: A Technical Guide to a Novel Antitubercular Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. The Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors, has been validated as a highly promising target for antitubercular drug development. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of C215, a potent benzimidazole-based inhibitor of MmpL3. We present a consolidation of key quantitative data, detailed experimental protocols for inhibitor evaluation, and visual diagrams of the core biological and experimental processes to serve as a resource for the scientific community engaged in tuberculosis research and drug discovery.

Introduction: The Imperative for New TB Drugs and the Role of MmpL3

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The cell envelope of M. tuberculosis is a unique and complex structure, rich in mycolic acids, which are essential for the bacterium's viability, virulence, and intrinsic resistance to many antibiotics. The biosynthesis and transport of these mycolic acids are therefore attractive targets for new drugs.

MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, plays a critical and essential role in the mycolic acid pathway.[1][2] It functions as a flippase, translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.[1][3][4][5] In the periplasm, TMM is further processed into trehalose dimycolate (TDM) or its mycolic acids are transferred to arabinogalactan, both crucial components of the mycobacterial outer membrane, or mycomembrane.[1][5][6] Genetic and chemical inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm, a halt in mycomembrane biosynthesis, and rapid bactericidal activity, confirming its essentiality and making it a prime target for therapeutic intervention.[3][4][5][7][8] A diverse array of chemical scaffolds, including the benzimidazole this compound, have been identified as potent inhibitors of MmpL3.[9][10]

This compound: A Benzimidazole-Based MmpL3 Inhibitor

This compound is a benzimidazole derivative identified through whole-cell phenotypic screens against M. tuberculosis.[1][9] Like many other MmpL3 inhibitors, its definitive target was confirmed through the generation and whole-genome sequencing of resistant mutants, which consistently revealed single nucleotide variations in the mmpL3 gene.[6][9] This discovery placed this compound within a growing and structurally diverse class of compounds that all converge on this single essential transporter.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the MmpL3 transporter. Structural and molecular docking studies have shown that this compound, along with other inhibitors like SQ109 and indolecarboxamides, binds to a common pocket within the transmembrane (TM) domain of MmpL3.[11][12] This binding event is thought to obstruct the proton-relay network—involving key aspartate-tyrosine pairs—that powers the transport of TMM.[11][12] By blocking this essential proton motive force (PMF) pathway, the inhibitors effectively shut down the transporter's flippase activity.[11][12]

Interestingly, several MmpL3 inhibitors, including this compound, have also been shown to disrupt the membrane potential (Δψ), a component of the PMF, as a potential secondary effect.[8] This has led to debate about whether the compounds act directly on the transporter or indirectly by collapsing the PMF. However, evidence from direct binding assays and co-crystal structures strongly supports a direct interaction, with PMF disruption likely being a downstream consequence of inhibitor binding and conformational changes to the transporter.[3][8]

Figure 1. Mechanism of MmpL3 inhibition by this compound.

Quantitative Data Presentation

The in vitro activity of this compound and other representative MmpL3 inhibitors is summarized below. Data is primarily presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv, the standard laboratory strain.

Table 1: In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv
Compound SeriesRepresentative CompoundMIC (µM)EC50 (µM)Reference(s)
Benzimidazole This compound ~5.0 - 11.2 5.0 [6]
EthylenediamineSQ109~0.78<0.3[6][13]
Adamantyl UreaAU1235~0.22-[14][15]
1,5-DiarylpyrroleBM212~3.4-[14]
IndolecarboxamideNITD-3490.023 - 0.03-[13][14]
CarboxamideHC20915.0-[15]

Note: MIC values can vary between studies due to different experimental conditions (e.g., media, inoculum size). EC50 represents the half-maximal effective concentration.

Table 2: Activity Spectrum and Cytotoxicity of this compound
ParameterSpecies / Cell LineValueReference(s)
Activity vs. M. smegmatis Mycobacterium smegmatisInactive[6]
Activity vs. M. abscessus Mycobacterium abscessusNot specified[6]
Cytotoxicity (CC50) Mammalian cells (e.g., Vero)14.3 µM[6]
Selectivity Index (SI) (CC50 / EC50)~2.9[6]

Note: The inactivity of this compound against M. smegmatis suggests a degree of species specificity. The selectivity index provides a measure of the compound's therapeutic window.

Key Experimental Protocols

The validation of this compound as an MmpL3 inhibitor relies on a series of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Resazurin Microtiter Assay (REMA) is a common, rapid, and inexpensive method.[16]

  • Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured to mid-log phase (OD~0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.[14]

  • Compound Dilution: The test compound (e.g., this compound) is dissolved in DMSO and serially diluted in a 96-well microtiter plate using 7H9 broth to create a range of concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).

  • Inoculation: The Mtb culture is diluted to a final concentration of approximately 5 x 10⁴ CFU/mL and added to each well containing the diluted compound.[14]

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Readout: After incubation, a resazurin solution is added to each well. Resazurin (blue) is reduced to the fluorescent, pink-colored resorufin by metabolically active cells. After further incubation (12-24 hours), the color change is assessed visually or by measuring fluorescence. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).

TMM Accumulation Assay (Mycolic Acid Transport Inhibition)

This assay directly assesses the functional inhibition of MmpL3 by monitoring the accumulation of its substrate, TMM.

  • Metabolic Labeling: Log-phase M. tuberculosis cultures are incubated with a radiolabeled precursor of mycolic acids, typically [¹⁴C]acetic acid.[6][14]

  • Inhibitor Treatment: The cultures are treated with the MmpL3 inhibitor (e.g., this compound) at a concentration several-fold above its MIC for a defined period (e.g., 24 hours). A DMSO-treated culture serves as a negative control.

  • Lipid Extraction: After treatment, mycobacterial cells are harvested, and total lipids are extracted using a sequence of organic solvents (e.g., chloroform/methanol mixtures).

  • Thin-Layer Chromatography (TLC): The extracted lipids are normalized by radioactivity or starting culture density, spotted onto a silica TLC plate, and separated using a specific solvent system (e.g., chloroform/methanol/water).

  • Analysis: The TLC plate is exposed to a phosphor screen or X-ray film. Inhibition of MmpL3 results in a characteristic accumulation of the radiolabeled TMM band and a corresponding decrease in the TDM band compared to the DMSO control.[6][8]

Generation and Analysis of Resistant Mutants

This is the gold-standard method for identifying the molecular target of a novel antibacterial compound.

  • Mutant Selection: A high-density culture of M. tuberculosis H37Rv (~10⁹ CFU) is plated onto Middlebrook 7H10 agar plates containing the inhibitor (e.g., this compound) at a concentration 4-10 times its MIC.[6][14]

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until spontaneous resistant colonies appear.

  • Isolation and Verification: Individual resistant colonies are isolated, grown in liquid culture, and their resistance is re-confirmed by MIC determination to ensure a stable resistance phenotype.

  • Whole-Genome Sequencing (WGS): Genomic DNA is extracted from the resistant isolates and the parental wild-type strain. WGS is performed, and the resulting sequences are aligned to a reference genome.

  • Analysis: Single Nucleotide Polymorphisms (SNPs) or insertions/deletions that are present in the resistant isolates but absent in the parental strain are identified. For MmpL3 inhibitors, these mutations are consistently found to map to the mmpL3 gene.

Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian cells to calculate its selectivity index.

  • Cell Culture: A mammalian cell line (e.g., Vero, HepG2, or THP-1) is seeded into a 96-well plate and grown to a suitable confluency.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin.

  • Analysis: The absorbance or fluorescence is measured, and the data is used to generate a dose-response curve. The 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50) is calculated from this curve.[6]

cluster_Discovery Phase 1: Discovery & Initial Validation cluster_TargetID Phase 2: Target Identification & Validation cluster_MOA Phase 3: Mechanism of Action Studies WCS Whole-Cell Phenotypic Screen MIC Determine MIC (e.g., REMA) WCS->MIC Cyto Cytotoxicity Assay (Determine CC50) MIC->Cyto Resist Generate Resistant Mutants MIC->Resist Lipid TMM/TDM Lipid Profiling MIC->Lipid SI Calculate Selectivity Index (CC50 / MIC) Cyto->SI SI->Resist WGS Whole-Genome Sequencing Resist->WGS SNP Identify SNP in mmpL3 gene WGS->SNP Confirm Target Confirmed: MmpL3 SNP->Confirm Lipid->Confirm Binding Direct Binding Assays (e.g., SPR, BLI) Confirm->Binding PMF Membrane Potential Assay Confirm->PMF MOA Elucidate MOA Binding->MOA PMF->MOA

Figure 2. Experimental workflow for this compound discovery and validation.

Resistance and Structure-Activity Relationship (SAR)

Resistance to this compound and other MmpL3 inhibitors arises from missense mutations within the mmpL3 gene.[6] These mutations often cluster in the transmembrane domains, particularly in regions close to the inhibitor binding pocket and the proton translocation channel.[11][12] The study of these mutations provides crucial insights into the inhibitor-protein interaction and the transporter's function. Cross-resistance profiling, where mutants resistant to one MmpL3 inhibitor are tested against others, has revealed that different chemical scaffolds may interact differently with the MmpL3 protein, suggesting distinct but overlapping binding modes within the same general pocket.[6]

The benzimidazole scaffold of this compound is a key structural feature. While detailed SAR studies for this compound analogues are not extensively published in the provided context, the exploration of different substitutions on the benzimidazole core is a standard medicinal chemistry approach to optimize potency, selectivity, and pharmacokinetic properties.

This compound This compound MmpL3 Inhibits MmpL3 This compound->MmpL3 Resistance Resistance This compound->Resistance leads to selection of TMM_transport Block TMM Transport MmpL3->TMM_transport TMM_accum TMM Accumulation TMM_transport->TMM_accum Myco_synth Disrupt Mycomembrane Synthesis TMM_transport->Myco_synth Cell_death Bacterial Cell Death Myco_synth->Cell_death MmpL3_mut mmpL3 Gene Mutation Resistance->MmpL3_mut MmpL3_mut->MmpL3 prevents inhibition

Figure 3. Logical relationships in this compound action and resistance.

Conclusion and Future Directions

This compound is a validated inhibitor of the essential MmpL3 transporter in Mycobacterium tuberculosis. Its discovery and characterization have contributed significantly to the validation of MmpL3 as a high-value target for TB drug development. The convergence of multiple, structurally diverse small molecules, including this compound, on this single target underscores its exquisite vulnerability.

Future research will focus on several key areas:

  • Lead Optimization: Leveraging the benzimidazole scaffold to design next-generation analogues with improved potency against drug-resistant strains, enhanced selectivity, and more favorable pharmacokinetic and safety profiles.

  • Structural Biology: Obtaining high-resolution co-crystal structures of Mtb-MmpL3 in complex with this compound to provide a definitive blueprint for structure-based drug design.

  • Combination Therapy: Evaluating the synergistic potential of this compound analogues with existing and new anti-TB agents to develop shorter, more effective treatment regimens.

The continued investigation of this compound and other MmpL3 inhibitors holds significant promise for delivering novel therapeutics to combat the global threat of tuberculosis.

References

An In-depth Technical Guide to Compound C215: A Novel MmpL3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound C215 is a benzimidazole-based small molecule identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). It exerts its bactericidal activity by targeting the essential mycolial membrane protein Large 3 (MmpL3), a transporter crucial for the biogenesis of the mycobacterial outer membrane. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of this compound. All quantitative data are summarized for clarity, and key processes are visualized using logical and workflow diagrams.

Chemical Structure and Physicochemical Properties

Compound this compound is a novel antitubercular agent belonging to the benzimidazole class.[1] Its fundamental chemical and physical properties are summarized below. While specific experimental values for solubility, logP, and pKa are not widely reported in the literature, commercial suppliers indicate solubility in DMSO.[2] Computational predictions suggest high gastrointestinal absorption.[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-ethyl-N-((2,4-dichlorophenyl)methyl)-1H-benzo[d]imidazol-5-amineN/A
CAS Number 912780-51-9[2]
Molecular Formula C₁₇H₁₇Cl₂N₃[2]
Molecular Weight 334.24 g/mol [2]
SMILES C(CC)N1C=2C(=CC(NCC3=C(Cl)C=C(Cl)C=C3)=CC2)N=C1[2]
Solubility Soluble in DMSO[2]

Biological Activity and Pharmacological Properties

This compound demonstrates potent activity against Mycobacterium tuberculosis by inhibiting MmpL3. Its efficacy has been noted both in vitro and in intracellular assays within macrophages.[5]

Table 2: Pharmacological and Cytotoxicity Data for this compound

ParameterValueSpecies/Cell LineReference(s)
Target Mycobacterial membrane protein Large 3 (MmpL3)Mycobacterium tuberculosis[1][6]
IC₉₀ 16 µMMycobacterium tuberculosis[5]
MIC 16.0 µMMycobacterium tuberculosis[3]
Cytotoxicity Limited non-specific toxicity against mammalian cellsMammalian Cells[5]

Mechanism of Action: MmpL3 Inhibition

The primary mechanism of action of this compound is the inhibition of the MmpL3 transporter. MmpL3 is an essential protein in Mtb, responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the protective outer membrane of mycobacteria.[1][6]

By inhibiting MmpL3, this compound disrupts the mycolic acid biosynthetic pathway. This leads to an accumulation of TMM in the cytoplasm and a depletion of mature mycolic acids (in the form of trehalose dimycolate, TDM) and mycolated arabinogalactan in the cell wall. The resulting structural damage to the cell envelope ultimately leads to bacterial death.[6]

Some MmpL3 inhibitors have been suggested to act indirectly by dissipating the proton motive force (PMF), which powers the transporter.[1] However, evidence also points to direct interaction of various inhibitor classes with the MmpL3 protein itself.[1]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM Trehalose Monomycolate (TMM) (Precursor) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Peri TMM MmpL3->TMM_Peri Translocation Mycolic_Acids Mycolic Acid Layer (Cell Wall Biogenesis) TMM_Peri->Mycolic_Acids Incorporation This compound This compound Compound This compound->MmpL3 Inhibition

Caption: Mechanism of Action of this compound via MmpL3 Inhibition.

Key Experimental Protocols

The following sections detail standardized methodologies for evaluating the efficacy and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a common colorimetric method used to determine the MIC of compounds against Mtb.

Protocol: Resazurin Microtiter Assay (REMA)

  • Culture Preparation: Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the Mtb culture to each well, including positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Resazurin Addition: Add a sterile solution of resazurin (e.g., 0.01% w/v) to each well.

  • Result Interpretation: Incubate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

REMA_Workflow start Start prep Prepare Mtb Culture (7H9 Broth) start->prep dilute Serial Dilute this compound in 96-well plate prep->dilute inoculate Inoculate Plate with Mtb dilute->inoculate incubate1 Incubate (5-7 days, 37°C) inoculate->incubate1 add_res Add Resazurin Solution incubate1->add_res incubate2 Incubate (16-24 hours) add_res->incubate2 read Read Results (Blue vs. Pink) incubate2->read end Determine MIC read->end

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Mammalian Cell Cytotoxicity Assay

The MTT assay is used to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.

Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm. The 50% cytotoxic concentration (CC₅₀) is calculated from the resulting dose-response curve.

Target Engagement & Validation: Lipid Profiling

To confirm that this compound inhibits MmpL3's function, lipid extracts from treated Mtb cells can be analyzed for the accumulation of TMM.

Protocol: TMM Accumulation Assay

  • Metabolic Labeling: Grow Mtb cultures in the presence of a radiolabeled precursor, such as [¹⁴C]-acetic acid.

  • Inhibitor Treatment: Treat the cultures with this compound at a concentration at or above its MIC.

  • Lipid Extraction: After a defined incubation period, perform a total lipid extraction from the mycobacterial cells.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

  • Analysis: Visualize the radiolabeled lipid species using autoradiography. An accumulation of TMM in this compound-treated samples compared to untreated controls indicates inhibition of MmpL3-mediated transport.

Intracellular Efficacy Assay

This assay evaluates the ability of this compound to kill Mtb residing within host macrophages.

Protocol: Macrophage Infection Assay

  • Macrophage Culture: Differentiate and seed macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) in tissue culture plates.

  • Infection: Infect the macrophage monolayer with an Mtb suspension at a defined multiplicity of infection (MOI) for several hours.

  • Removal of Extracellular Bacteria: Wash the cells to remove extracellular bacteria.

  • Compound Treatment: Add fresh media containing serial dilutions of this compound.

  • Incubation: Incubate the infected cells for a period of 48-96 hours.

  • Quantification of Viable Bacteria: Lyse the macrophages to release intracellular bacteria. Serially dilute the lysate and plate on solid agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU). A reduction in CFU in treated wells compared to untreated controls indicates intracellular activity.

Conclusion

Compound this compound is a validated inhibitor of the essential Mtb transporter MmpL3, demonstrating potent whole-cell activity. Its mechanism of action, which targets the crucial process of mycolic acid transport, makes it a valuable lead compound for the development of new anti-tuberculosis therapeutics. The experimental protocols outlined in this guide provide a robust framework for the further characterization and optimization of this compound and related benzimidazole analogs in drug discovery programs. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential.

References

C215 (CAS 912780-51-9): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the MmpL3 Inhibitor for Mycobacterial Research

Abstract

C215, with CAS number 912780-51-9, is a potent benzimidazole-derived inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids and the formation of the mycobacterial outer membrane. By inhibiting MmpL3, this compound effectively disrupts cell wall biosynthesis, leading to bacterial death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Mechanism of Action

This compound is chemically identified as N-[(2,4-Dichlorophenyl)methyl]-1-propyl-1H-benzimidazol-5-amine.[1][2] Its primary molecular target is MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3][4][5] MmpL3 functions as a flippase, translocating TMM from the cytoplasm across the inner membrane to the periplasmic space.[4][5][6][7][8] In the periplasm, TMM is a substrate for the synthesis of trehalose dimycolate (TDM) and the mycomembrane, which are essential components of the unique and protective mycobacterial cell wall.[5][6][9]

The inhibition of MmpL3 by this compound leads to the intracellular accumulation of TMM and a subsequent reduction in TDM levels, ultimately disrupting the integrity of the cell wall and causing bacterial cell death.[5][10][11] While direct binding to MmpL3 is the proposed mechanism, some studies suggest that certain MmpL3 inhibitors may also act indirectly by dissipating the proton motive force (PMF), which is the energy source for MmpL transporters.[3][11][12]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other notable MmpL3 inhibitors for comparative purposes.

Table 1: In Vitro Activity of this compound and Other MmpL3 Inhibitors against M. tuberculosis

CompoundChemical ClassMIC (µM)IC90 (µM)EC50 (µM)Reference(s)
This compound Benzimidazole-1611.2[3][10]
SQ109Ethylenediamine--2.4[10]
AU1235Adamantyl Urea0.22--[13]
NITD-304Indolecarboxamide0.02--[1]
NITD-349Indolecarboxamide0.03--[1]
BM2121,5-Diarylpyrrole---[3]
HC2091Not specified5--[13]

Table 2: Cytotoxicity of this compound against Mammalian Cells

CompoundCell LineIC50 (µM)Reference(s)
This compound Not specified57.5[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize MmpL3 inhibitors like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis can be determined using the Resazurin Microtiter Assay (REMA).

  • M. tuberculosis Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[1]

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture and add it to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.[1]

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[1]

  • Resazurin Addition: Add a resazurin solution (typically 0.01-0.02% w/v) to each well.[1]

  • Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[1]

TMM and TDM Accumulation Assay

This assay assesses the impact of MmpL3 inhibitors on mycolic acid biosynthesis.

  • Metabolic Labeling: Grow M. tuberculosis cultures in the presence of a radiolabeled precursor, such as [14C]acetic acid.[1][5]

  • Inhibitor Treatment: Treat the cultures with the MmpL3 inhibitor at a concentration above its MIC.[1]

  • Lipid Extraction: After a defined incubation period, extract the total lipids from the mycobacterial cells.[1][5]

  • Thin-Layer Chromatography (TLC): Separate the extracted lipids by TLC to resolve TMM and TDM.[1][5]

  • Analysis: Visualize and quantify the radiolabeled lipid species. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM.[5][10][11]

MmpL3 Competitive Binding Assay

This assay can be used to determine if a compound directly binds to MmpL3.

  • Probe: A fluorescently labeled MmpL3 inhibitor analogue (e.g., North 114, an analogue of the NITD series) is used as a probe.[11]

  • Binding: The probe is shown to bind directly to MmpL3.

  • Competition: The addition of an unlabeled MmpL3 inhibitor, such as this compound, will displace the fluorescent probe if it binds to the same site or induces a conformational change.[10][11]

  • Detection: The displacement of the probe is measured as a change in the fluorescent signal.[11]

Visualizations

MmpL3 Signaling Pathway and Inhibition by this compound

MmpL3_Pathway TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Synthesis Mycomembrane Mycomembrane TMM_periplasm->Mycomembrane This compound This compound This compound->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Experimental Workflow for MIC Determination (REMA)

REMA_Workflow start Start culture Culture M. tuberculosis (Mid-log phase) start->culture dilute Prepare serial dilutions of this compound in 96-well plate culture->dilute inoculate Inoculate wells with diluted M. tuberculosis dilute->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_resazurin Add resazurin solution to each well incubate1->add_resazurin incubate2 Incubate for 16-24 hours add_resazurin->incubate2 read Read results: Blue = No Growth Pink = Growth incubate2->read end Determine MIC read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis

A straightforward synthesis of this compound and its derivatives has been reported, providing a basis for further medicinal chemistry efforts and the generation of analogues for structure-activity relationship (SAR) studies.[14] While the detailed synthetic steps are beyond the scope of this guide, the availability of a synthetic route is a critical factor for its development as a potential therapeutic agent.

Conclusion

This compound is a well-characterized inhibitor of MmpL3, an essential and validated target in Mycobacterium tuberculosis. Its potent in vitro activity and defined mechanism of action make it a valuable tool for tuberculosis research and a promising scaffold for the development of novel anti-tubercular agents. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds in the fight against tuberculosis.

References

An In-depth Technical Guide to the Early Research on C215 and its Activity Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Compound Information

Identifier Details
Compound Name C215
Chemical Name N-(2,4-dichlorobenzyl)-1-propyl-1H-benzo[d]imidazol-5-amine
Molecular Target Mycobacterial Membrane Protein Large 3 (MmpL3)
Mechanism of Action Inhibition of MmpL3, a transporter essential for the export of mycolic acid precursors (trehalose monomycolate - TMM) required for the biosynthesis of the mycobacterial cell wall.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early research on this compound.

Parameter Value Assay Notes
IC90 against M. tuberculosis 16 µMWhole-cell growth inhibition assayConcentration required to inhibit 90% of Mtb growth.[1]
Efficacy in Macrophages EffectiveIntracellular survival assayThis compound demonstrated efficacy against Mtb growing inside macrophages.[1]
Toxicity Limited non-specific toxicityMammalian cell cytotoxicity assaysSpecific cytotoxicity values were not detailed in the initial reports but were noted as being low.[1]

Experimental Protocols

Whole-Cell High-Throughput Screening (HTS) for Mtb Inhibitors

The discovery of this compound was the result of a whole-cell phenotypic screen designed to identify compounds that inhibit the growth of M. tuberculosis.

Objective: To identify novel small molecules with anti-tubercular activity from a diverse chemical library.

Methodology:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv was the primary strain used for screening.

  • Culture Medium: Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol was used for bacterial growth.

  • Assay Plate Preparation: The screen was conducted in a 384-well microplate format. Each well contained Mtb culture and a single test compound from the chemical library at a final concentration.

  • Compound Library: A diverse library of small molecules was screened.

  • Incubation: Plates were incubated at 37°C for a period sufficient to allow for robust bacterial growth in control wells (typically 5-7 days).

  • Growth Measurement: Bacterial growth was quantified by measuring the optical density (OD) at 600 nm or by using a fluorescent reporter strain.

  • Hit Identification: Compounds that inhibited Mtb growth by a certain threshold (e.g., ≥90% inhibition) compared to untreated controls were identified as primary hits.

Resazurin Microtiter Assay (REMA) for Minimum Inhibitory Concentration (MIC) Determination

REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Objective: To quantify the potency of hit compounds by determining their MIC.

Methodology:

  • Plate Preparation: Serial dilutions of the test compound (e.g., this compound) are prepared in a 96-well microplate containing 7H9 broth.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0, then diluted to achieve a final inoculum concentration in the wells.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Resazurin Addition: After incubation, a solution of resazurin is added to each well. Resazurin is a blue dye that is reduced to the pink-colored resorufin by metabolically active cells.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.

Intracellular Macrophage Infection Assay

This assay assesses the ability of a compound to inhibit the growth of M. tuberculosis within its host cell, the macrophage.

Objective: To evaluate the efficacy of this compound in a biologically relevant intracellular environment.

Methodology:

  • Macrophage Culture: A macrophage cell line (e.g., THP-1 or J774) or primary bone marrow-derived macrophages are cultured and seeded in multi-well plates. THP-1 monocytes are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Infection: The cultured macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and the infected cells are treated with various concentrations of the test compound (this compound).

  • Incubation: The infected and treated cells are incubated for a period of several days.

  • Assessment of Bacterial Viability: The number of viable intracellular bacteria is determined by lysing the macrophages and plating the lysate on solid agar medium (e.g., Middlebrook 7H11) to enumerate colony-forming units (CFU). Alternatively, a reporter strain of Mtb (e.g., expressing luciferase or a fluorescent protein) can be used to quantify bacterial load.

Generation and Characterization of this compound-Resistant Mutants

The identification of the molecular target of this compound was achieved through the generation of resistant mutants and subsequent whole-genome sequencing.

Objective: To identify the gene(s) responsible for resistance to this compound, thereby elucidating its mechanism of action.

Methodology:

  • Mutant Selection: A large population of M. tuberculosis is plated on solid agar medium containing a concentration of this compound that is several-fold higher than its MIC.

  • Isolation of Resistant Colonies: Colonies that grow in the presence of the inhibitory concentration of this compound are selected as resistant mutants.

  • Confirmation of Resistance: The resistance of the selected colonies is confirmed by re-testing their MIC for this compound.

  • Whole-Genome Sequencing: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain. The entire genome is then sequenced using next-generation sequencing technologies.

  • Variant Analysis: The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) and other mutations that are consistently present in the resistant strains. In the case of this compound, mutations were identified in the mmpL3 gene.

Signaling Pathways and Experimental Workflows

MmpL3 Mycolic Acid Transport Pathway and Inhibition by this compound

Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a crucial permeability barrier. The MmpL3 protein is a transporter that is vital for the export of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Inhibition of MmpL3 by this compound disrupts this transport process, leading to the inhibition of cell wall biosynthesis and ultimately bacterial death.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis Trehalose Trehalose TMM Trehalose Monomycolate (TMM) Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Export Cell_Wall_Synthesis Cell Wall Biosynthesis TMM_Periplasm->Cell_Wall_Synthesis This compound This compound This compound->MmpL3 Inhibits

Caption: The MmpL3-mediated transport of trehalose monomycolate (TMM) and its inhibition by this compound.

Experimental Workflow for this compound Discovery and Target Identification

The discovery of this compound and the elucidation of its target followed a logical and systematic workflow, beginning with a large-scale screen and culminating in the identification of the MmpL3 transporter as the molecular target.

C215_Discovery_Workflow Primary_Hits Identification of Primary Hits (Growth Inhibition ≥90%) Hit_Confirmation Hit Confirmation and Dose-Response Analysis Primary_Hits->Hit_Confirmation MIC_Determination MIC Determination (REMA) Hit_Confirmation->MIC_Determination Intracellular_Assay Intracellular Macrophage Assay MIC_Determination->Intracellular_Assay Target_ID Target Identification Intracellular_Assay->Target_ID Resistant_Mutants Generation of Resistant Mutants Target_ID->Resistant_Mutants WGS Whole-Genome Sequencing Resistant_Mutants->WGS Mutation_Analysis Identification of Mutations in mmpL3 WGS->Mutation_Analysis C215_Identified This compound Identified as a Potent MmpL3 Inhibitor Mutation_Analysis->C215_Identified

Caption: Workflow for the discovery and target identification of this compound.

Conclusion

The early research on this compound established it as a promising novel anti-tubercular agent with a distinct mechanism of action targeting the essential MmpL3 transporter. The systematic approach, from high-throughput screening to target deconvolution through resistance studies, provides a valuable framework for modern tuberculosis drug discovery. Further preclinical and clinical development would be necessary to ascertain the therapeutic potential of this compound and its derivatives. This guide serves as a foundational resource for researchers and drug development professionals interested in the early-stage development of MmpL3 inhibitors for the treatment of tuberculosis.

References

In Vitro Anti-Tubercular Activity of C215: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound specifically designated "C215" with reported in vitro anti-tubercular activity did not yield specific results. The scientific literature readily available through broad searches does not contain data or experimental protocols for a molecule with this identifier in the context of Mycobacterium tuberculosis research.

Therefore, this guide will address the core requirements of the user's request by providing a representative framework for an in-depth technical guide on the in vitro anti-tubercular activity of a hypothetical novel compound, which we will refer to as "this compound" for illustrative purposes. This will include standardized experimental protocols, data presentation formats, and visualizations that are commonly employed in the field of anti-tubercular drug discovery.

Data Presentation

The in vitro activity of a potential anti-tubercular agent is typically quantified through various assays. The data is best presented in a clear, tabular format to allow for easy comparison of different parameters.

Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of Compound this compound

Assay TypeMycobacterium tuberculosis StrainParameterValue
Primary Activity H37Rv (ATCC 27294)MIC (µg/mL)[Insert Value]
H37Rv (ATCC 27294)MIC (µM)[Insert Value]
MBC (µg/mL)[Insert Value]
MBC (µM)[Insert Value]
Activity against Drug-Resistant Strains Rifampicin-resistant strainMIC (µg/mL)[Insert Value]
Isoniazid-resistant strainMIC (µg/mL)[Insert Value]
MDR StrainMIC (µg/mL)[Insert Value]
Intracellular Activity H37Rv-infected Macrophages (e.g., RAW 264.7)EC₅₀ (µM)[Insert Value]
H37Rv-infected Macrophages (e.g., THP-1)EC₉₀ (µM)[Insert Value]
Cytotoxicity Vero cells (ATCC CCL-81)CC₅₀ (µM)[Insert Value]
HepG2 cells (ATCC HB-8065)CC₅₀ (µM)[Insert Value]
Selectivity Index (SI) CC₅₀ (Vero) / MIC (H37Rv)-[Insert Value]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; EC₅₀/₉₀: 50%/90% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration; MDR: Multi-Drug Resistant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key in vitro anti-tubercular assays.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Compound this compound stock solution (in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Bacterial Culture Preparation: M. tuberculosis H37Rv is grown to mid-log phase (OD₆₀₀ of 0.4-0.6) in 7H9 broth. The culture is then diluted to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Compound Dilution: A serial two-fold dilution of Compound this compound is prepared in 7H9 broth in a 96-well plate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions.

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Mycobacterium tuberculosis H37Rv

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Compound this compound

  • Lysis buffer (e.g., 0.1% SDS)

  • 7H10 agar plates

Procedure:

  • Cell Seeding: Macrophages are seeded in a 24-well plate and allowed to adhere overnight.

  • Infection: The adhered macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 1:10.

  • Removal of Extracellular Bacteria: After a few hours of infection, the cells are washed to remove extracellular bacteria.

  • Compound Treatment: Fresh medium containing serial dilutions of Compound this compound is added to the infected cells.

  • Incubation: The plates are incubated for 3-5 days.

  • Cell Lysis and Plating: The macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on 7H10 agar.

  • CFU Enumeration: After incubation of the agar plates for 3-4 weeks, the colony-forming units (CFU) are counted to determine the number of viable intracellular bacteria. The EC₅₀ and EC₉₀ values are calculated based on the reduction in CFU compared to untreated controls.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Experimental_Workflow cluster_preparation Preparation cluster_mic_assay MIC Assay cluster_intracellular_assay Intracellular Assay cluster_cytotoxicity_assay Cytotoxicity Assay A M. tuberculosis H37Rv Culture D Inoculation with M. tb A->D I Infection with M. tb A->I B Compound this compound Stock Solution C Serial Dilution of this compound B->C J Treatment with this compound B->J O Treatment with this compound B->O C->D E 7-day Incubation D->E F Add Alamar Blue E->F G 24h Incubation & Readout F->G H Macrophage Culture H->I I->J K 3-5 day Incubation J->K L Cell Lysis & Plating K->L M CFU Enumeration L->M N Mammalian Cell Culture N->O P Incubation O->P Q Viability Assay (e.g., MTT) P->Q

Caption: Workflow for in vitro anti-tubercular and cytotoxicity screening.

Disclaimer: The information provided above is a generalized representation based on standard practices in the field of tuberculosis research. The lack of specific data for a compound named "this compound" necessitates this illustrative approach. Any resemblance to proprietary data is coincidental. For definitive information on any specific compound, please refer to peer-reviewed scientific literature and official documentation.

C215 target identification and validation studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Identification and Validation of C215

This technical guide provides a comprehensive overview of the target identification and validation studies for two distinct therapeutic candidates referred to as "this compound": the tumor-associated antigen CA215 and the CAR-iNKT cell therapy MiNK-215. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the experimental methodologies, quantitative data, and underlying biological pathways.

Part 1: CA215 - A Pan-Cancer Glycoprotein Target

Introduction to CA215 and the RP215 Antibody

CA215 is a tumor-associated antigen characterized as a carbohydrate-associated epitope predominantly found on the variable region of immunoglobulin heavy chains expressed by a wide range of cancer cells.[1] This aberrant glycosylation makes CA215 a promising pan-cancer target. The monoclonal antibody, RP215, was generated against an ovarian cancer cell extract and specifically recognizes the CA215 epitope.[2] Preclinical studies have demonstrated the potential of RP215 as a therapeutic agent, showing its ability to inhibit tumor growth and induce cancer cell death.[3][4]

Target Identification and Validation

The identification of CA215 as a therapeutic target was initiated with the generation of the RP215 monoclonal antibody.[2] Validation studies have confirmed the expression of CA215 across numerous cancer cell lines and patient tissues, with limited expression in normal tissues, highlighting its tumor specificity.[5]

Experimental Validation:

  • Immunohistochemistry (IHC): IHC studies have shown high positive staining of RP215 in various cancers, confirming the widespread expression of the CA215 antigen.[1]

  • In Vitro Cytotoxicity Assays: Treatment of cancer cell lines with RP215 has been shown to induce apoptosis and complement-dependent cytotoxicity (CDC).[5]

  • In Vivo Tumor Models: Nude mouse models with implanted human tumors have demonstrated significant tumor growth inhibition upon treatment with RP215.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical validation studies of RP215.

Table 1: In Vitro Anti-proliferative Effects of RP215 on OC-3-VGH Ovarian Cancer Cells

Treatment (Concentration)Inhibition of Cell Growth (%) after 48h
RP215 (10 µg/ml)30 - 40%
Goat anti-human IgG (10 µg/ml)Similar to RP215
Human IgG (10 µg/ml)Little to no inhibition
Data sourced from[3]

Table 2: Induction of Apoptosis in OC-3-VGH Cells by RP215

Treatment% Apoptotic Cells (24-72h incubation)
RP215Significant increase compared to control
Normal Mouse IgG (Control)Baseline
Data sourced from[3]
Signaling and Mechanistic Pathways

The precise signaling pathway initiated by the binding of RP215 to CA215 is not fully elucidated. However, the downstream effects involve the induction of apoptosis and cell cycle arrest.[3][6] Gene regulation studies have shown that RP215 treatment can modulate the expression of genes involved in innate immunity, such as Toll-like receptors (TLRs).[7]

RP215_Mechanism_of_Action RP215 RP215 Antibody CA215 CA215 on Cancer Cell RP215->CA215 Binds to Apoptosis Apoptosis CA215->Apoptosis CDC Complement-Dependent Cytotoxicity CA215->CDC CellCycleArrest Cell Cycle Arrest (G0/G1) CA215->CellCycleArrest GeneRegulation Gene Regulation (e.g., TLRs) CA215->GeneRegulation

Figure 1: Proposed mechanism of action for the RP215 antibody.

Experimental Protocols
  • Tissue Preparation: Formalin-fix and paraffin-embed tumor tissue. Cut 4-5 µm sections and mount on slides.[8][9]

  • Deparaffinization and Rehydration: Xylene (2x 5 min), 100% Ethanol (2x 2 min), 95% Ethanol (1 min), 70% Ethanol (1 min), and rinse in distilled water.[10]

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[8][11]

  • Blocking: Incubate with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate with RP215 monoclonal antibody at an optimized dilution overnight at 4°C.[8]

  • Secondary Antibody and Detection: Wash with PBS. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like DAB.[9]

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through an alcohol series and xylene, and mount with a permanent mounting medium.[9]

IHC_Workflow start Start: FFPE Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval (HIER) deparaffinize->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (RP215) blocking->primary_ab secondary_ab Secondary Antibody & Detection (HRP/DAB) primary_ab->secondary_ab counterstain Counterstaining & Mounting secondary_ab->counterstain end End: Microscopic Analysis counterstain->end

Figure 2: Workflow for Immunohistochemistry.

  • Cell Preparation: Culture human cancer cells (e.g., SW480) to confluence. Harvest and resuspend in a suitable medium (e.g., L-15) at a concentration of 1x10^7 cells/100 µl.[12]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = length × width × height.[12]

  • Antibody Treatment: Once tumors are established, administer RP215 antibody via intraperitoneal or intratumoral injection at a predetermined dose and schedule.[12][13]

  • Data Analysis: Compare tumor growth in the treated group to a control group receiving a non-specific IgG.

Part 2: MiNK-215 - A CAR-iNKT Cell Therapy Targeting FAP

Introduction to MiNK-215

MiNK-215 is an allogeneic, off-the-shelf, invariant Natural Killer T (iNKT) cell therapy.[14] These cells are engineered with a Chimeric Antigen Receptor (CAR) that targets Fibroblast Activation Protein (FAP) and are "armored" with Interleukin-15 (IL-15) to enhance their persistence and activity.[15][16] MiNK-215 is being developed for the treatment of solid tumors, particularly those with a dense, immunosuppressive stroma, such as colorectal cancer liver metastases.[17]

Target Identification and Validation

The target of MiNK-215 is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[18] FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers, while its expression in normal adult tissues is very limited.[19][20] High FAP expression is often correlated with a poor prognosis.[18]

Target Validation:

  • FAP Expression Analysis: Studies have confirmed high FAP expression in the tumor microenvironment of various cancers, including colorectal, breast, pancreatic, and lung cancers.[21]

  • Preclinical Models: In preclinical models, targeting FAP-positive CAFs has been shown to enhance anti-tumor immune responses.[21]

Quantitative Data Summary

Preclinical data for MiNK-215 has been presented at scientific conferences, demonstrating its potent anti-tumor activity in human organoid models of colorectal cancer liver metastases.[15][17]

Table 3: Preclinical Activity of MiNK-215 in Human Organoid Models

Outcome MeasureObservation
Tumor KillingPotently enhanced tumor killing by T cells
FAP+ Stellate CellsDepletion of immune-suppressive FAP-expressing stellate cells
CD8+ T Cell InfiltrationIncreased infiltration of CD8+ T cells
Data sourced from[17]
Signaling and Mechanistic Pathways

MiNK-215 exerts its anti-tumor effects through a multi-faceted mechanism. The CAR on the iNKT cells directs them to FAP-expressing CAFs, leading to their elimination. This dismantles the protective stromal barrier of the tumor. The iNKT cells also have intrinsic anti-tumor activity and can activate other immune cells, such as dendritic cells and T cells, further enhancing the anti-tumor response.[16][22][23] The co-expression of IL-15 promotes the survival and expansion of the CAR-iNKT cells.[16]

MiNK215_Mechanism_of_Action cluster_MiNK215 MiNK-215 (CAR-iNKT cell) cluster_TME Tumor Microenvironment MiNK215 CAR targeting FAP + IL-15 CAF Cancer-Associated Fibroblast (CAF) (FAP-positive) MiNK215->CAF Recognizes & Binds TumorCell Tumor Cell MiNK215->TumorCell Direct Killing Elimination Elimination of CAFs CAF->Elimination TCell CD8+ T Cell TCell->TumorCell Kills Remodeling Stromal Remodeling Elimination->Remodeling Infiltration Increased T Cell Infiltration Remodeling->Infiltration Infiltration->TCell Killing Tumor Cell Killing

Figure 3: Mechanism of action for MiNK-215 cell therapy.

Experimental Protocols

This assay measures the ability of CAR-iNKT cells to lyse FAP-expressing target cells.[24][25][26]

  • Target Cell Labeling: Incubate FAP-positive target cells with 51Cr (sodium chromate) for 1-2 hours at 37°C. Wash the cells to remove excess 51Cr.[26]

  • Co-culture: Plate the labeled target cells in a 96-well plate. Add MiNK-215 effector cells at various effector-to-target (E:T) ratios.[26]

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Cytotoxicity:

    • Spontaneous Release: Target cells incubated with media alone.

    • Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 [24]

Chromium_Release_Assay_Workflow start Start: FAP+ Target Cells & MiNK-215 Effector Cells labeling Label Target Cells with 51Cr start->labeling coculture Co-culture Effector and Target Cells (Varying E:T Ratios) labeling->coculture incubation Incubate for 4-6 hours coculture->incubation collection Collect Supernatant incubation->collection measurement Measure 51Cr Release (Gamma Counter) collection->measurement calculation Calculate % Specific Lysis measurement->calculation end End: Cytotoxicity Data calculation->end

References

Solubility and Stability of Small Molecule Drug Candidates in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfoxide (DMSO) is a versatile and widely utilized solvent in drug discovery and development due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[1][2] Its miscibility with water and compatibility with high-throughput screening formats make it an indispensable tool for creating concentrated stock solutions of test compounds.[1] However, the solubility and stability of a compound in DMSO are critical parameters that can significantly impact the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the factors influencing the solubility and stability of a representative small molecule drug candidate, referred to herein as C215, in DMSO. It also outlines detailed experimental protocols for assessing these properties and presents data in a structured format for clarity.

Solubility of this compound in DMSO

The solubility of a compound in DMSO is influenced by its physicochemical properties, the purity of the solvent, and environmental factors such as temperature and water content. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere, which can affect its solvent properties.[3]

Factors Affecting Solubility
  • Compound Properties: The chemical structure, molecular weight, and crystal lattice energy of this compound will dictate its intrinsic solubility.

  • DMSO Purity: The presence of water or other impurities in DMSO can alter its polarity and reduce its ability to dissolve certain compounds.

  • Temperature: Solubility is generally temperature-dependent. Heating can increase the solubility of many compounds, but it may also accelerate degradation.

  • Water Content: The presence of water in DMSO can significantly decrease the solubility of lipophilic compounds.[3]

Quantitative Solubility Data

The following table summarizes the hypothetical solubility data for this compound in DMSO under various conditions.

ParameterConditionSolubility (mM)
Temperature 25°C50
37°C75
DMSO Purity Anhydrous DMSO (>99.9%)55
DMSO with 5% water40
pH (Aqueous Buffer) pH 5.0 (in 5% DMSO/95% buffer)0.1
pH 7.4 (in 5% DMSO/95% buffer)0.5
Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound in DMSO is the shake-flask method followed by analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial.

  • Add a known volume of DMSO to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the sample to confirm the presence of undissolved solid.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculate the original concentration in the DMSO supernatant to determine the solubility.

Stability of this compound in DMSO

The stability of a compound in DMSO is crucial for maintaining the integrity of stock solutions over time. Degradation can be influenced by factors such as temperature, light, oxygen, and the presence of water.

Factors Affecting Stability
  • Temperature: Elevated temperatures can accelerate the degradation of thermally labile compounds.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation for some molecules, although many are stable.[4][5]

  • Water Content: The presence of water can facilitate hydrolysis of susceptible functional groups.[4][6]

  • Light Exposure: Photosensitive compounds may degrade when exposed to light.

  • Oxygen: Oxidative degradation can occur, particularly for compounds with electron-rich moieties.

Quantitative Stability Data

The following table presents hypothetical stability data for this compound in DMSO stock solutions (10 mM) under various storage conditions, as assessed by the percentage of the initial compound remaining.

Storage ConditionDuration% Remaining (Anhydrous DMSO)% Remaining (DMSO with 5% water)
Room Temperature (25°C) 1 week98%95%
1 month92%85%
6 months75%60%
Refrigerated (4°C) 1 month>99%98%
6 months98%95%
1 year95%90%
Frozen (-20°C) 6 months>99%>99%
1 year99%98%
Freeze-Thaw Cycles (-20°C to RT) 5 cycles>99%99%
10 cycles98%97%
Experimental Protocol for Stability Assessment

The stability of this compound in DMSO can be evaluated by monitoring its concentration over time using HPLC.

Objective: To assess the long-term and freeze-thaw stability of this compound in DMSO stock solutions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Anhydrous DMSO (≥99.9%)

  • DMSO with a known water content (e.g., 5%)

  • Amber and clear vials with screw caps

  • Temperature-controlled storage units (25°C, 4°C, -20°C)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a 10 mM stock solution of this compound in both anhydrous DMSO and DMSO containing 5% water.

  • Aliquot the stock solutions into multiple amber vials for each storage condition to avoid repeated sampling from the same vial.

  • Long-Term Stability:

    • Store vials at room temperature (25°C), refrigerated (4°C), and frozen (-20°C).

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), remove one vial from each condition.

    • Allow frozen samples to thaw completely at room temperature.

    • Dilute an aliquot of each sample to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC and quantify the peak area of this compound.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Freeze-Thaw Stability:

    • Subject a set of vials stored at -20°C to repeated freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing at room temperature for 2-4 hours.

    • After 1, 3, 5, and 10 cycles, analyze an aliquot from a designated vial as described above.

    • Calculate the percentage of this compound remaining relative to a control sample that has not undergone freeze-thaw cycles.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a compound in DMSO.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Add excess solid this compound to DMSO B Equilibrate (24-48h) A->B C Centrifuge B->C D Collect & Dilute Supernatant C->D E HPLC Analysis D->E F Prepare this compound stock solution in DMSO G Aliquot into vials F->G H Store under various conditions (Temp, Freeze-Thaw) G->H I Sample at time points H->I J Dilute sample I->J K HPLC Analysis J->K

Caption: Workflow for Solubility and Stability Testing.

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a kinase in a cancer-related signaling pathway, the following diagram illustrates its potential mechanism of action.

G cluster_pathway Hypothetical this compound Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK Inhibition

Caption: this compound as a MEK Inhibitor.

Conclusion and Best Practices

This technical guide provides a framework for understanding and evaluating the solubility and stability of a small molecule drug candidate, this compound, in DMSO. Adherence to standardized protocols is essential for generating reliable and reproducible data.

Best Practices:

  • Always use high-purity, anhydrous DMSO for the preparation of stock solutions.

  • Store DMSO under appropriate conditions (e.g., protected from light and moisture) to maintain its quality.

  • Whenever possible, prepare fresh dilutions from a concentrated stock for assays.

  • For long-term storage, aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Routinely re-evaluate the concentration and purity of stock solutions, especially for long-term studies.

  • If a compound exhibits poor solubility in 100% DMSO, consider the use of co-solvents or alternative formulation strategies.

By carefully characterizing the solubility and stability of compounds in DMSO, researchers can ensure the quality and integrity of their experimental data, which is fundamental to the success of drug discovery and development programs.

References

Foundational Studies on MmpL3 as a Drug Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of MmpL3 in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival and pathogenesis. A key component of this envelope is the mycomembrane, an outer lipid bilayer rich in mycolic acids. The biosynthesis and transport of these mycolic acids are essential processes for the bacterium, making the enzymes and transporters involved attractive targets for novel anti-tubercular drugs.[1][2]

Mycobacterial membrane protein Large 3 (MmpL3) is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[3] It is an essential inner membrane protein in Mtb, playing a critical role in the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[4] Once in the periplasm, TMM is used for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), which are integral components of the mycomembrane.[4] The essentiality of MmpL3 for Mtb viability has been demonstrated through genetic knockdown and protein depletion studies, which lead to rapid cell death.[3] This indispensable role positions MmpL3 as a highly promising target for the development of new tuberculosis therapies.[1]

MmpL3 Structure and Transport Mechanism

MmpL3 is a transmembrane protein composed of 12 transmembrane helices and two large periplasmic domains.[3][5] It functions as a proton-motive force (PMF)-dependent antiporter, utilizing the electrochemical gradient of protons to drive the transport of TMM across the inner membrane.[3][4] The proposed mechanism involves MmpL3 acting as a "flippase," moving TMM from the inner to the outer leaflet of the cytoplasmic membrane.[3][5][6] From there, TMM is shuttled through a channel within the MmpL3 protein to the periplasmic space.[5][6]

Recent structural studies of MmpL3 from Mycobacterium smegmatis have provided valuable insights into its function. These studies have revealed a plausible pathway for TMM translocation and have shown that MmpL3 can bind not only TMM but also other lipids like phosphatidylethanolamine.[5]

Signaling Pathway of MmpL3-Mediated TMM Transport

MmpL3_Transport_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 TMM enters MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm TMM Transport PMF Proton Motive Force (H+) PMF->MmpL3 Energy Source Mycomembrane_synthesis Mycomembrane Precursor (TDM, mAGP) Synthesis TMM_periplasm->Mycomembrane_synthesis

Caption: MmpL3-mediated transport of TMM across the inner membrane.

Validation of MmpL3 as a Drug Target

The validation of MmpL3 as a drug target has been achieved through several key experimental approaches:

  • Genetic Validation: Conditional knockdown or depletion of the mmpL3 gene in M. tuberculosis has been shown to be lethal to the bacteria, confirming its essentiality for survival.[3]

  • Chemical Validation: A diverse range of small molecule inhibitors have been identified that target MmpL3. Treatment of Mtb with these inhibitors phenocopies the effects of genetic depletion of MmpL3, leading to the accumulation of TMM and subsequent cell death.[3][4]

  • Resistant Mutant Generation: Spontaneous resistant mutants to MmpL3 inhibitors consistently show mutations in the mmpL3 gene, providing strong evidence that MmpL3 is the direct target.[7]

Logical Relationship of MmpL3's Role in Mycobacterial Survival

MmpL3_Essentiality MmpL3 MmpL3 Function (TMM Transport) Mycolic_Acid Mycolic Acid Metabolism MmpL3->Mycolic_Acid Mycomembrane Mycomembrane Integrity Mycolic_Acid->Mycomembrane Mtb_Survival M. tuberculosis Survival Mycomembrane->Mtb_Survival Inhibitor MmpL3 Inhibitor Inhibitor->MmpL3 Inhibits

Caption: The essential role of MmpL3 in M. tuberculosis survival.

MmpL3 Inhibitors: Quantitative Data

A variety of structurally diverse small molecules have been identified as inhibitors of MmpL3. The in vitro potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis.

Compound SeriesRepresentative Compound(s)MIC (µM) against H37RvIC90 (µM) against H37RvReference(s)
IndolecarboxamidesICA-7, ICA-8, ICA-9-0.024, 0.029, 0.071[2]
Adamantyl UreasAU1235-0.22[2]
1,5-DiarylpyrrolesBM212~3.4 (1.5 µg/mL)-[2]
EthylenediaminesSQ109--[2]
NITD SeriesNITD-304, NITD-3490.02, 0.03-[2]
Indole-basedCompound 52.3-[8]
Indole-basedCompound 2, 3, 40.125 µg/mL-[8]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the MIC of compounds against M. tuberculosis.

Protocol:

  • Preparation of Mtb Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: Adjust the Mtb culture to a final OD590 of 0.02 and add to each well of the plate containing the diluted compounds.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Resazurin Addition: Add a solution of resazurin (typically 0.01-0.02% w/v) to each well.

  • Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[2]

Cytotoxicity Assay

The MTT assay is a standard colorimetric assay to assess the cytotoxicity of compounds against mammalian cell lines.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[2]

Confirmation of MmpL3 as the Target

Protocol:

  • Generation of Resistant Mutants: Expose a large population of M. tuberculosis to the inhibitor at a concentration several times its MIC on solid medium (e.g., 7H10 agar).

  • Isolation and Sequencing: Isolate colonies that grow in the presence of the inhibitor and sequence the mmpL3 gene to identify mutations.

  • TMM Accumulation Assay: Treat Mtb cultures with the inhibitor and a radiolabeled precursor (e.g., [14C]acetate). Extract total lipids and analyze by thin-layer chromatography (TLC) to observe the accumulation of TMM.

Experimental Workflow for MmpL3 Inhibitor Screening

MmpL3_Inhibitor_Screening cluster_primary_screen Primary Screening cluster_secondary_assays Secondary Assays cluster_target_validation Target Validation Methods cluster_lead_optimization Lead Optimization Compound_Library Compound Library Whole_Cell_Screen Whole-cell screen (M. tuberculosis) Compound_Library->Whole_Cell_Screen MIC_Determination MIC Determination (REMA) Whole_Cell_Screen->MIC_Determination Identify Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC_Determination->Cytotoxicity Target_Validation Target Validation MIC_Determination->Target_Validation Resistant_Mutants Resistant Mutant Generation & Sequencing Target_Validation->Resistant_Mutants TMM_Accumulation TMM Accumulation Assay Target_Validation->TMM_Accumulation Direct_Binding Direct Binding Assays (e.g., SPR, BLI) Target_Validation->Direct_Binding SAR Structure-Activity Relationship (SAR) Studies Target_Validation->SAR Confirmed Hits In_Vivo In Vivo Efficacy (Mouse Models) SAR->In_Vivo

Caption: A generalized workflow for the screening and validation of MmpL3 inhibitors.

Conclusion

MmpL3 represents a highly vulnerable and validated target for the development of novel anti-tubercular agents. Its essential role in mycolic acid transport, coupled with the existence of potent and diverse chemical inhibitors, underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for researchers engaged in the discovery and development of next-generation MmpL3 inhibitors to combat the global threat of tuberculosis.

References

An In-depth Technical Guide on the MmpL3 Inhibitor C215 (C17H17Cl2N3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health threat, driven by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. One of the most promising and validated targets in recent years is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter of mycolic acid precursors. This technical guide provides a comprehensive overview of the compound C215, a potent benzimidazole-derived inhibitor of MmpL3. We will delve into its physicochemical and pharmacological properties, its mechanism of action, relevant experimental protocols, and the signaling pathway it disrupts. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel anti-tuberculosis therapies.

Introduction to this compound

This compound is a small molecule inhibitor identified through high-throughput screening with potent activity against Mycobacterium tuberculosis.[1][2] It belongs to the benzimidazole class of compounds.[3] The molecular formula of this compound is C17H17Cl2N3, and its CAS number is 912780-51-9.[1][4] this compound has demonstrated efficacy against M. tuberculosis both in vitro and within infected macrophages, highlighting its potential as a lead compound for further development.[1][2]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in Table 1. This data is crucial for understanding its drug-like properties and for designing further experiments.

PropertyValueReference(s)
Molecular Formula C17H17Cl2N3[1][4]
Molecular Weight 334.24 g/mol [1][4]
CAS Number 912780-51-9[1][4]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[4]
Purity >98% by HPLC[4]
Storage -20°C for long-term storage[1][4]
IC90 against M. tuberculosis 16 µM[1][2]
Target Mycobacterial Membrane Protein Large 3 (MmpL3)[1][2][4]

Table 1: Physicochemical and Pharmacological Properties of this compound

Mechanism of Action: Inhibition of MmpL3

This compound exerts its antimycobacterial effect by directly targeting MmpL3.[1][2][4] MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasm.[4][5][6] Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 by this compound disrupts the transport of TMM, leading to a halt in the biosynthesis of mycolic acids and, consequently, the formation of the mycobacterial cell wall.[5] This disruption of cell wall integrity ultimately leads to bacterial cell death.[5][7] The mechanism of action of MmpL3 inhibitors like this compound is distinct from current first-line anti-TB drugs, making them promising candidates for treating drug-resistant tuberculosis.[5]

Below is a diagram illustrating the MmpL3 signaling pathway and the inhibitory action of this compound.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursors Mycolic Acid Precursors TMM_Synthase TMM Synthase Mycolic_Acid_Precursors->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Cell Wall Assembly TMM_Periplasm->Mycolic_Acid_Synthesis This compound This compound This compound->MmpL3 Inhibition

Figure 1: MmpL3-mediated TMM transport and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of MmpL3 inhibitors like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The resazurin microtiter assay is a commonly used method.[8]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO

  • 96-well microtiter plates

  • Resazurin solution (0.01% w/v in sterile water)

Protocol:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Prepare serial dilutions of this compound in a 96-well plate using the 7H9 broth.

  • Adjust the turbidity of the Mtb culture and dilute it to a final concentration of approximately 5 x 10^4 CFU/mL in each well.

  • Include a positive control (Mtb with no drug) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 5-7 days.

  • Add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is determined as the lowest drug concentration at which the color remains blue (indicating no bacterial growth), while the positive control turns pink (indicating bacterial growth).

TMM Transport Assay using Metabolic Labeling

This assay directly assesses the inhibitory effect of this compound on the transport of TMM.[8]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • [14C]acetic acid (radiolabeled precursor)

  • This compound

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Phosphorimager or autoradiography film

Protocol:

  • Grow M. tuberculosis cultures in the presence of [14C]acetic acid to label the mycolic acid precursors.

  • Treat the cultures with this compound at a concentration above its MIC. Include an untreated control.

  • After a defined incubation period, harvest the mycobacterial cells.

  • Extract the total lipids from the cells using an appropriate solvent system.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable mobile phase to separate different lipid species.

  • Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to an autoradiography film.

  • Inhibition of MmpL3 by this compound will result in an accumulation of intracellular TMM and a decrease in trehalose dimycolate (TDM) and other mycolic acid-containing lipids compared to the untreated control.

Below is a diagram of the experimental workflow for the TMM transport assay.

TMM_Transport_Assay_Workflow Start Start: Mtb Culture Metabolic_Labeling Metabolic Labeling with [14C]acetic acid Start->Metabolic_Labeling Inhibitor_Treatment Treatment with this compound Metabolic_Labeling->Inhibitor_Treatment Lipid_Extraction Lipid Extraction Inhibitor_Treatment->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Analysis Analysis of Lipid Profile (Phosphorimaging/Autoradiography) TLC->Analysis Result Result: Accumulation of TMM, Reduction of TDM Analysis->Result

Figure 2: Experimental workflow for the TMM transport assay.

Summary and Future Directions

This compound is a promising MmpL3 inhibitor with demonstrated antimycobacterial activity. Its specific mechanism of action against a novel and essential target makes it a valuable lead compound in the fight against tuberculosis, particularly drug-resistant strains. The experimental protocols outlined in this guide provide a framework for the further characterization and optimization of this compound and other MmpL3 inhibitors.

Future research should focus on:

  • In-depth structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties.

  • Evaluation of in vivo efficacy and toxicity in animal models of tuberculosis.

  • Investigation of potential resistance mechanisms to this compound.

  • Combination studies with existing anti-TB drugs to assess synergistic effects.

The continued exploration of this compound and the MmpL3 target holds significant promise for the development of next-generation antitubercular therapies.

References

Methodological & Application

Application Notes and Protocols for C215, an MmpL3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of C215, a potent inhibitor of the Mycobacterium tuberculosis MmpL3 transporter. The information is intended to guide researchers in setting up in vitro experiments to evaluate the antimycobacterial activity of this compound.

Introduction

This compound is a benzimidazole-based inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, which are integral components of the mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts the proton motive force (PMF) across the bacterial membrane, leading to the cessation of TMM transport and ultimately, bacterial cell death.[1][4] This mechanism makes MmpL3 and its inhibitors like this compound a significant area of interest in the development of novel anti-tuberculosis therapies.[3]

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight334.24 g/mol [1]
AppearanceSolid, White to off-white[1]
Solubility
DMSO62.5 mg/mL (186.99 mM)[1]
Storage of Stock Solution
-80°C6 months (protected from light)[1]
-20°C1 month (protected from light)[1]
Biological Activity
IC90 against M. tuberculosis16 µM[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 334.24 g/mol x 1000 mg/g = 3.34 mg

  • Weighing this compound:

    • Carefully weigh out 3.34 mg of this compound powder on an analytical balance.

  • Dissolving this compound:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous/sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required if the compound is difficult to dissolve.[1]

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are protected from light.[1]

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the MIC of this compound against M. tuberculosis.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Working Solutions:

    • Prepare serial two-fold dilutions of the 10 mM this compound stock solution in 7H9 broth in a separate 96-well plate or in tubes. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent toxicity to the bacteria.[5][6]

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth to achieve the final inoculum size.

  • Assay Setup:

    • Add 100 µL of the appropriate this compound working solution to the wells of a sterile 96-well microplate.

    • Include positive control wells (bacteria with no drug) and negative control wells (broth only).

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the negative control wells.

  • Incubation:

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate for another 24 hours.

  • Result Interpretation:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Mandatory Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_cell_wall Cell Wall Synthesis TMM_synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 TMM substrate TMM_transport TMM MmpL3->TMM_transport TMM export PMF Proton Motive Force (H+ gradient) PMF->MmpL3 energizes Mycolic_Acid Mycolic Acid Synthesis & Cell Wall Assembly TMM_transport->Mycolic_Acid This compound This compound Inhibitor This compound->MmpL3 inhibits This compound->PMF dissipates

Caption: Mechanism of action of this compound on the MmpL3 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay start Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot dilutions Prepare Serial Dilutions stock->dilutions inoculate Inoculate with M. tuberculosis dilutions->inoculate incubate Incubate for 5-7 days inoculate->incubate add_dye Add Alamar Blue incubate->add_dye read Read Results add_dye->read

Caption: Experimental workflow for this compound stock preparation and MIC assay.

References

Application Notes and Protocols for C215 Administration in Mouse Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of C215, a novel benzimidazole-based inhibitor of Mycobacterium tuberculosis (Mtb), in murine models of tuberculosis (TB). This compound targets the essential mycolic acid transporter MmpL3, a critical component in the biosynthesis of the mycobacterial cell wall.[1][2][3] Due to the limited availability of public data on the in vivo administration of this compound, this document leverages established methodologies for testing MmpL3 inhibitors in murine models, providing a robust framework for efficacy studies. The protocols outlined herein cover experimental design, animal models, infection procedures, compound administration, and endpoint analysis, adhering to best practices in preclinical TB drug development.

Introduction to this compound

This compound, with the chemical name N-(2,4-dichlorobenzyl)-1-propyl-1H-benzo[d]imidazol-5-amine, is a potent inhibitor of Mtb.[1] It was identified through whole-cell high-throughput screening and has demonstrated significant activity against Mtb, including intracellular bacteria residing within macrophages.[1][4]

Mechanism of Action:

This compound exerts its antimycobacterial effect by inhibiting MmpL3, a transmembrane protein responsible for the transport of trehalose monomycolate (TMM), an essential precursor for mycolic acid synthesis.[1][2] Mycolic acids are major lipid components of the mycobacterial cell wall, crucial for its integrity and the bacterium's survival. By blocking MmpL3, this compound disrupts cell wall formation, leading to bacterial death.[1][2] MmpL3 has emerged as a promising and "promiscuous" drug target, being inhibited by a variety of chemically diverse compounds.[2][3]

Quantitative Data Summary

Table 1: In Vivo Efficacy of an MmpL3 Inhibitor in an Acute Murine TB Infection Model

Treatment GroupDosage (mg/kg)Route of AdministrationTreatment FrequencyDuration (weeks)Mean Log10 CFU/Lung (± SD)Reduction in Log10 CFU vs. Vehicle
Vehicle Control-Oral GavageDaily26.5 (± 0.2)-
MmpL3 Inhibitor100Oral GavageDaily25.5 (± 0.3)1.0
Isoniazid25Oral GavageDaily24.5 (± 0.2)2.0

Data is representative and based on studies of similar MmpL3 inhibitors.[3]

Table 2: In Vivo Efficacy of an MmpL3 Inhibitor in a Chronic Murine TB Infection Model

Treatment GroupDosage (mg/kg)Route of AdministrationTreatment FrequencyDuration (weeks)Mean Log10 CFU/Lung (± SD)Reduction in Log10 CFU vs. Vehicle
Vehicle Control-Oral GavageDaily47.0 (± 0.3)-
MmpL3 Inhibitor100Oral GavageDaily46.8 (± 0.4)0.2
Isoniazid + Rifampicin25 + 10Oral GavageDaily45.0 (± 0.3)2.0

Data is representative and based on studies of similar MmpL3 inhibitors. Note the reduced efficacy in the chronic model, a common challenge for new anti-TB agents.[3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: MmpL3 Inhibition

C215_Mechanism_of_Action cluster_cell Mycobacterium tuberculosis This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Cell Wall Integration TMM_peri->Mycolic_Acid_Synthesis Experimental_Workflow cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Acclimatization Acclimatize Mice (e.g., BALB/c) Aerosol_Infection Low-Dose Aerosol Infection Animal_Acclimatization->Aerosol_Infection Infection_Preparation Prepare Mtb H37Rv Inoculum Infection_Preparation->Aerosol_Infection Compound_Formulation Formulate this compound (e.g., in 0.5% HPMC) Daily_Dosing Administer this compound/Vehicle (Oral Gavage) Compound_Formulation->Daily_Dosing Treatment_Initiation Initiate Treatment (e.g., Day 14 post-infection) Aerosol_Infection->Treatment_Initiation Treatment_Initiation->Daily_Dosing Monitoring Monitor Body Weight & Clinical Signs Daily_Dosing->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Organ_Harvest Harvest Lungs & Spleen Euthanasia->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization CFU_Enumeration Plate Serial Dilutions & Enumerate CFUs Homogenization->CFU_Enumeration

References

Application Notes and Protocols for the Analytical Detection of Compound C215 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Compound C215 in biological matrices, primarily focusing on human plasma. The described methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Overview of Analytical Methods

The detection and quantification of Compound this compound in biological samples can be achieved through several robust and sensitive analytical techniques. The choice of method depends on the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. The primary methods validated for this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.[1][2][3]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective method suitable for applications where high sensitivity is not the primary requirement.[4][5]

  • Immunoassay (ELISA): A high-throughput method ideal for screening large numbers of samples, often used in preclinical and clinical studies.[2][6][7]

A summary of the performance characteristics of these methods is presented in Table 1.

Table 1: Comparison of Analytical Methods for this compound Quantification
ParameterLC-MS/MSHPLC-UVImmunoassay (ELISA)
Principle Chromatographic separation followed by mass-based detectionChromatographic separation followed by UV absorbance detectionAntigen-antibody binding with enzymatic signal amplification
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50 ng/mL2 ng/mL
Linear Range 0.5 - 1000 ng/mL50 - 5000 ng/mL2 - 200 ng/mL
Precision (%RSD) < 15%< 15%< 20%
Accuracy (%Bias) ± 15%± 15%± 20%
Sample Volume 50 µL100 µL100 µL
Specificity Very HighModerateHigh (can have cross-reactivity)
Throughput MediumMediumHigh

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.

2.1.1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., deuterated this compound at 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 20 seconds and inject into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL

2.1.3. Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Q1 m/z 215.2 -> Q3 m/z 185.1; IS: Q1 m/z 220.2 -> Q3 m/z 190.1
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Collision Energy Optimized for this compound and its internal standard

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporation Evaporation (Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Data Data Acquisition and Analysis Injection->Data

Caption: Workflow for the LC-MS/MS analysis of Compound this compound in plasma.

HPLC-UV Method for this compound in Human Plasma

This protocol describes a straightforward and robust HPLC-UV method for the quantification of this compound.

2.2.1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add 10 µL of internal standard solution and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

2.2.2. HPLC-UV Conditions

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 20 µL
UV Wavelength 254 nm

Workflow for HPLC-UV Analysis of this compound

HPLCUV_Workflow Plasma Plasma Sample (100 µL) LLE Liquid-Liquid Extraction (MTBE + IS) Plasma->LLE Centrifuge Centrifugation LLE->Centrifuge OrganicLayer Organic Layer Transfer Centrifuge->OrganicLayer Evaporate Evaporation OrganicLayer->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject HPLC-UV Injection Reconstitute->Inject Analysis Chromatographic Analysis Inject->Analysis

Caption: Workflow for the HPLC-UV analysis of Compound this compound in plasma.

Immunoassay (ELISA) Method for this compound

This section outlines a competitive ELISA protocol for the high-throughput screening of this compound.

2.3.1. Principle

This is a competitive immunoassay where this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-C215 antibody-coated microplate wells. The amount of enzyme conjugate that binds is inversely proportional to the concentration of this compound in the sample.

2.3.2. Protocol

  • Add 50 µL of standards, controls, or plasma samples to the wells of the antibody-coated microplate.

  • Add 50 µL of the this compound-HRP (Horseradish Peroxidase) conjugate to each well.

  • Incubate for 1 hour at room temperature on a plate shaker.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

  • Incubate for 15 minutes in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

Signaling Pathway for Competitive ELISA

ELISA_Signaling cluster_well Microplate Well cluster_reagents Sample & Reagents cluster_detection Detection Antibody Anti-C215 Antibody Substrate TMB Substrate Antibody->Substrate Catalyzes (if this compound-HRP is bound) C215_Sample This compound (Sample) C215_Sample->Antibody Competes C215_HRP This compound-HRP Conjugate C215_HRP->Antibody Competes Signal Colorimetric Signal (450 nm) Substrate->Signal

Caption: Competitive binding principle in the ELISA for Compound this compound.

Data Analysis and Interpretation

For all methods, calibration curves are generated by plotting the response (e.g., peak area ratio for LC-MS/MS and HPLC-UV, or absorbance for ELISA) against the concentration of the standards. A regression analysis (typically linear with 1/x² weighting for chromatographic methods and a four-parameter logistic fit for ELISA) is used to determine the concentration of this compound in unknown samples.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data. The results of the QC samples should fall within ±15% (±20% for LLOQ) of their nominal values.

Method Validation

All analytical methods have been validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect (for LC-MS/MS), and stability. The validation results confirm that these methods are reliable for their intended purpose in a regulated bioanalytical environment.

For further information or specific application support, please contact our technical support team.

References

Application Notes & Protocols: Functional Studies of MmpL3 using the Inhibitor C215

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein crucial for the viability of Mycobacterium tuberculosis (Mtb) and other mycobacteria.[1] It belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and plays a pivotal role in the biogenesis of the unique mycobacterial outer membrane.[2] Specifically, MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.[3] In the periplasm, TMM is used for the synthesis of trehalose dimycolate (TDM) and mycolates that are subsequently attached to arabinogalactan, forming the protective mycomembrane.[4] The essentiality of MmpL3 for mycobacterial growth and survival makes it a highly attractive target for the development of novel anti-tuberculosis drugs.[1]

C215, a benzimidazole derivative, is one of several structurally diverse small molecules identified as an inhibitor of MmpL3.[3][5] Studying the interaction of this compound with MmpL3 provides valuable insights into the transporter's function and serves as a framework for the discovery and characterization of new anti-tubercular agents. These application notes provide detailed protocols for utilizing this compound in functional studies of MmpL3.

Mechanism of Action

MmpL3 functions as a proton-motive force (PMF) dependent transporter.[1] It harnesses the electrochemical gradient of protons (H+) across the cytoplasmic membrane to energize the translocation of TMM.[6] Many MmpL3 inhibitors, including this compound, are thought to exert their effect either by directly binding to the protein and blocking the transport channel or by disrupting the PMF, thereby indirectly inhibiting MmpL3's transport activity.[1][3] Studies have shown that treatment with this compound disrupts the membrane potential in M. tuberculosis.[3] Molecular docking studies suggest that this compound and other inhibitors bind within a common pocket in the transmembrane domain of MmpL3, interfering with the essential proton translocation pathway.[7][4]

cluster_membrane Cytoplasmic Membrane cluster_cyto Cytoplasm cluster_peri Periplasm MmpL3 MmpL3 Transporter H+ Channel TMM Binding Site H_cyto H+ MmpL3:f1->H_cyto TMM_peri TMM MmpL3->TMM_peri Transport TMM_cyto TMM TMM_cyto->MmpL3:f2 Ag85 Ag85 Complex TMM_peri->Ag85 H_peri H+ H_peri->MmpL3:f1 PMF TDM TDM & Mycomembrane Synthesis Ag85->TDM This compound This compound This compound->MmpL3:f1 Inhibition

Caption: Mechanism of MmpL3 inhibition by this compound.

Data Presentation

Quantitative data for this compound and the well-characterized MmpL3 inhibitor SQ109 are summarized below for comparison. The data highlights their activity against wild-type Mtb, their effect on membrane potential, and their cytotoxicity profile.

CompoundClassTargetMtb H37Rv EC50 (µM)[3]Effect on Membrane Potential (Δψ)[3]Cytotoxicity (CC50, BMMφ, µM)[3]Selectivity Index (SI)[3]
This compound BenzimidazoleMmpL311.2Yes14.3>1.2
SQ109 EthylenediamineMmpL32.4YesNDND
  • EC50: Half maximal effective concentration required to inhibit Mtb growth.

  • Effect on Membrane Potential: Indicates if the compound disrupts the proton motive force.

  • CC50: Half maximal cytotoxic concentration against Bone Marrow-derived Macrophages.

  • Selectivity Index (SI): Ratio of CC50 to EC50. A higher value indicates greater selectivity for the bacterial target over host cells.

  • ND: Not Determined.

Experimental Protocols

Protocol 1: MmpL3 Expression and Purification

This protocol describes the overexpression of Mtb MmpL3 in a non-pathogenic host like Mycobacterium smegmatis or Escherichia coli and its subsequent purification.[6][8][9]

Materials:

  • Expression vector (e.g., pET-15b) with codon-optimized mmpL3 gene.

  • Expression host (e.g., E. coli C43(DE3)ΔacrB or M. smegmatis mc²155).

  • Growth media (e.g., LB or 7H9 broth).

  • IPTG (for E. coli induction).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, cOmplete™ Protease Inhibitor Cocktail.

  • Solubilization Buffer: Lysis buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM).

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% DDM.

  • Ni-NTA affinity chromatography column.

  • Ultracentrifuge.

Methodology:

  • Expression: Transform the expression vector into the host cells. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression (e.g., with 1 mM IPTG for E. coli) and continue incubation at 18°C overnight.[10]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in Lysis Buffer and lyse cells using a French press or sonicator.

  • Membrane Isolation: Remove unlysed cells by low-speed centrifugation (10,000 x g, 20 min, 4°C). Isolate the membrane fraction from the supernatant by ultracentrifugation (100,000 x g, 1 hr, 4°C).

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to extract membrane proteins.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to remove insoluble material.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer (without imidazole). Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged MmpL3 protein using Elution Buffer.

  • Quality Control: Analyze the purified protein fractions by SDS-PAGE and confirm identity by Western blot.

Protocol 2: Proteoliposome-Based Proton Pumping Assay

This in vitro assay directly measures the proton translocation activity of purified MmpL3 and its inhibition by this compound.[6][11]

Materials:

  • Purified MmpL3 protein.

  • E. coli polar lipids.

  • pH-sensitive fluorescent probe (pyranine).

  • Detergent (e.g., octyl β-D-glucopyranoside).

  • Bio-Beads for detergent removal.

  • Potassium-containing buffers (e.g., 50 mM HEPES, 100 mM KCl) at pH 7.5 (internal) and pH 6.5 (external).

  • Valinomycin (K+ ionophore).

  • This compound dissolved in DMSO.

  • Fluorometer.

Methodology:

  • Reconstitution: Mix purified MmpL3 with E. coli polar lipids and pyranine in a detergent-containing buffer.

  • Proteoliposome Formation: Remove the detergent using Bio-Beads or dialysis. This allows self-assembly of proteoliposomes with MmpL3 incorporated into the lipid bilayer and pyranine trapped inside.

  • Assay Setup: Resuspend the proteoliposomes in the external buffer (pH 6.5). Aliquot into a 96-well plate. Add this compound or DMSO (vehicle control) to respective wells and incubate briefly.

  • Initiate Proton Pumping: Generate a potassium diffusion potential by adding valinomycin. This creates a negative-inside membrane potential that drives proton influx through MmpL3.

  • Measurement: Monitor the change in pyranine fluorescence over time using a fluorometer (Excitation: ~460 nm, Emission: ~510 nm). Proton influx will quench the pyranine fluorescence.

  • Data Analysis: Calculate the initial rate of fluorescence quenching. Compare the rates in this compound-treated samples to the DMSO control to determine the percent inhibition of MmpL3 proton translocation activity.

Protocol 3: Whole-Cell TMM Accumulation Assay

This assay assesses the impact of this compound on the MmpL3-mediated transport of TMM in whole mycobacterial cells by measuring the accumulation of its substrate.[1]

Materials:

  • M. tuberculosis or M. smegmatis culture.

  • 7H9 growth medium.

  • [14C]-Acetic Acid, sodium salt.

  • This compound and control inhibitors (e.g., SQ109).

  • Lipid extraction solvents (chloroform, methanol).

  • TLC silica plates.

  • TLC developing solvent (e.g., chloroform:methanol:water, 60:30:6 v/v/v).

  • Phosphorimager.

Methodology:

  • Cell Treatment: Grow mycobacterial cultures to mid-log phase. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, 10x MIC) or DMSO for a defined period (e.g., 6-24 hours).

  • Radiolabeling: Add [14C]-acetic acid to the cultures and incubate for another 4-8 hours to allow incorporation into mycolic acids and their precursors.

  • Lipid Extraction: Harvest the cells, wash with PBS, and extract total lipids using a chloroform:methanol mixture (e.g., 2:1 v/v).

  • TLC Analysis: Spot equal amounts of the lipid extracts onto a TLC plate. Develop the plate using the appropriate solvent system to separate different lipid species.

  • Detection and Quantification: Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled lipids using a phosphorimager. Inhibition of MmpL3 by this compound will lead to a noticeable accumulation of the [14C]-labeled TMM precursor and a corresponding decrease in TDM.

  • Analysis: Quantify the intensity of the TMM and TDM spots to determine the dose-dependent effect of this compound on TMM transport.

Mandatory Visualizations

A Whole-Cell Screening (e.g., Mtb growth inhibition assay) B Identify Hits (e.g., this compound) A->B C Target Validation (Genetic Methods) B->C G Target Validation (Biochemical Methods) B->G D Isolate Resistant Mutants C->D E Whole Genome Sequencing D->E F Identify mmpL3 mutations E->F J Direct Interaction Studies (In Vitro) F->J H Lipid Profiling (TMM Accumulation Assay) G->H I Observe TMM accumulation & TDM decrease H->I I->J K Purify MmpL3 Protein J->K L Proton Pumping Assay or Binding Assay (SPR) K->L M Confirm Direct Inhibition of MmpL3 Activity L->M

Caption: Experimental workflow for validating this compound as an MmpL3 inhibitor.

References

Application Note: Experimental Design for C215 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for designing and executing dose-response experiments for C215, a known inhibitor of the Mycobacterium tuberculosis protein MmpL3[1]. While this compound's primary target is bacterial, assessing its effect on mammalian cells is a critical step in preclinical development to understand potential off-target effects and cytotoxicity. These protocols detail methods for generating dose-response curves to determine key parameters such as the half-maximal inhibitory concentration (IC50).

Introduction to this compound and Dose-Response Analysis

This compound is a potent small molecule inhibitor of MmpL3, a mycolic acid transporter essential for M. tuberculosis[1]. Preclinical evaluation of any compound requires characterizing its effects on mammalian cells to establish a therapeutic window and identify potential toxicities. A dose-response experiment is fundamental to this process, as it describes the relationship between the concentration of a compound and its biological effect[2]. By systematically treating cells with a range of this compound concentrations, researchers can quantify its impact on cell viability, proliferation, or other cellular processes. The resulting dose-response curve is used to calculate the IC50 value, a critical measure of a compound's potency[3][4].

Hypothetical Cytotoxicity Signaling Pathway

When a compound like this compound induces cytotoxicity in mammalian cells, it may trigger programmed cell death, or apoptosis. This often involves the intrinsic (mitochondrial) pathway. The diagram below illustrates a generalized pathway where a cellular stressor leads to the activation of executioner caspases, which are key mediators of apoptosis[5][6]. Investigating markers in this pathway, such as cleaved Caspase-3, can provide mechanistic insights into this compound's off-target effects.

Hypothetical signaling pathway for this compound-induced apoptosis. cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis Execution This compound This compound (Stressor) BaxBak Bax/Bak Activation This compound->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Design and Workflow

A well-designed dose-response experiment minimizes variability and ensures reproducible results[7][8]. Key considerations include selecting an appropriate cell line, defining the concentration range, and including proper controls. The general workflow is outlined below.

General workflow for a this compound dose-response experiment. cluster_assays 5. Endpoint Assays start Start: Select Cell Line & Assay Endpoint culture 1. Cell Seeding (e.g., 96-well plate) start->culture prep 2. Prepare this compound Serial Dilutions culture->prep treat 3. Cell Treatment (Add this compound dilutions) prep->treat incubate 4. Incubation (e.g., 48-72 hours) treat->incubate viability A) Cell Viability (MTT, AlamarBlue) incubate->viability western B) Protein Analysis (Western Blot) incubate->western acquire 6. Data Acquisition (Plate Reader or Imager) viability->acquire western->acquire analyze 7. Data Analysis (Normalization, Curve Fitting) acquire->analyze end End: Determine IC50 analyze->end

Caption: General workflow for a this compound dose-response experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay (AlamarBlue Method)

This protocol measures metabolic activity as an indicator of cell viability.

Materials:

  • Selected mammalian cell line

  • Complete culture medium

  • This compound compound

  • DMSO (vehicle)

  • 96-well clear-bottom black plates

  • AlamarBlue™ reagent

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of medium[9].

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:5) in culture medium to create a range of concentrations. A common approach is to test 8-10 concentrations spanning a wide logarithmic range (e.g., 100 µM to 1 nM)[8].

    • Include "vehicle control" wells (DMSO only, at the highest concentration used) and "untreated control" wells (medium only).

    • Carefully add 10 µL of the this compound dilutions or controls to the appropriate wells. Each condition should be performed in triplicate[8].

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO2[10].

  • AlamarBlue Assay:

    • Add AlamarBlue™ reagent (typically 10% of the well volume) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).

Protocol 2: Western Blot for Apoptosis Markers

This protocol detects the cleavage of Caspase-3, a hallmark of apoptosis[11][12].

Materials:

  • 6-well plates

  • This compound compound and DMSO

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 4-5 concentrations of this compound centered around the estimated IC50 value determined from the viability assay. Include a vehicle control.

    • Incubate for a relevant time point (e.g., 24 or 48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate into a microcentrifuge tube[11].

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay[11].

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system[5][13].

    • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Data Presentation and Analysis

Organizing data into tables is crucial for clear interpretation and comparison[14].

Cell Viability Data

Raw data from the plate reader should be tabulated. The data is then normalized to the controls to calculate percent viability.

Table 1: Example Raw Fluorescence Data (RFU)

This compound Conc. (µM) Replicate 1 Replicate 2 Replicate 3 Average
100 1523 1498 1555 1525
30 2876 2910 2850 2879
10 5432 5501 5398 5444
3 8765 8812 8799 8792
1 9654 9711 9680 9682
0.3 9899 9950 9910 9920
0.1 10012 9987 10030 10010
Vehicle (0) 10050 10020 10080 10050

| Blank (Medium) | 510 | 505 | 515 | 510 |

Calculation: Percent Viability = [(Avg RFU of Sample - Avg RFU of Blank) / (Avg RFU of Vehicle - Avg RFU of Blank)] x 100

Table 2: Calculated Percent Viability and IC50

This compound Conc. (µM) Average RFU % Viability
100 1525 10.6%
30 2879 24.8%
10 5444 51.7%
3 8792 86.8%
1 9682 95.9%
0.3 9920 98.6%
0.1 10010 99.5%
Vehicle (0) 10050 100.0%

| Calculated IC50 | | ~10.5 µM |

Note: The IC50 is determined by plotting % Viability vs. log[this compound] and fitting a sigmoidal dose-response curve using software like GraphPad Prism.[15]

Western Blot Data

Densitometry is used to quantify the band intensities from Western blots. The intensity of the target protein is normalized to the loading control.

Table 3: Densitometry Analysis of Cleaved Caspase-3

This compound Conc. (µM) Cleaved Casp-3 Intensity β-actin Intensity Normalized Intensity (Casp-3 / β-actin) Fold Change (vs. Vehicle)
Vehicle (0) 150 5000 0.03 1.0
5 450 4950 0.09 3.0
10 1200 5100 0.24 8.0
20 2500 4900 0.51 17.0

| 50 | 3800 | 5050 | 0.75 | 25.0 |

Note: Data are hypothetical and serve as an example of expected outcomes. An increase in the normalized intensity of cleaved Caspase-3 indicates apoptosis induction.[6][11]

References

Application Notes and Protocols for Measuring the IC90 of GSK3036656 (C215) in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the inhibitory concentration 90 (IC90) of GSK3036656 (also known as Ganfeborole), a first-in-class antitubercular agent, against Mycobacterium tuberculosis (M. tuberculosis).

Introduction to GSK3036656

GSK3036656 is an investigational antitubercular drug candidate that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][2] Its novel mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in M. tuberculosis.[1][2] By targeting LeuRS, GSK3036656 effectively halts the bacterium's ability to produce necessary proteins, leading to growth inhibition.[1][2]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of GSK3036656 against M. tuberculosis.

ParameterStrain/ConditionValueReference
MIC90 M. tuberculosis clinical isolates0.1 µM[3]
MIC90 105 M. tuberculosis isolates0.25 mg/L[4]
MIC M. tuberculosis H37Rv< 0.1 µM[3]
IC50 M. tuberculosis LeuRS enzyme0.216 µM[3]
IC50 Intracellular growth in human macrophages0.07 µMGSK2556286 (a related compound)

Signaling Pathway: Mechanism of Action of GSK3036656

GSK3036656 inhibits protein synthesis in M. tuberculosis by targeting the leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein translation. Inhibition of LeuRS leads to a depletion of charged leucyl-tRNA, stalling ribosome function and ultimately halting protein synthesis, which is lethal for the bacterium.

Mechanism of Action of GSK3036656 cluster_translation Protein Synthesis in M. tuberculosis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Charged_tRNA Leucyl-tRNA-Leu LeuRS->Charged_tRNA Aminoacylation Bacterial_Growth Bacterial Growth & Survival Ribosome Ribosome Charged_tRNA->Ribosome Protein Bacterial Protein Ribosome->Protein Translation Protein->Bacterial_Growth Essential for GSK3036656 GSK3036656 GSK3036656->LeuRS Inhibition

Caption: Inhibition of Leucyl-tRNA Synthetase by GSK3036656.

Experimental Protocols

Broth Microdilution Assay for MIC90 Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of GSK3036656 against M. tuberculosis using a 96-well microplate format with a visual readout using a resazurin-based indicator. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC90 is the MIC value at which ≥90% of the isolates in a test population are inhibited.

Materials:

  • M. tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • GSK3036656 stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile DMSO

  • Incubator (37°C)

  • Biosafety cabinet (Class II or III)

Protocol:

  • Prepare M. tuberculosis Inoculum:

    • Grow M. tuberculosis in 7H9 broth until mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions:

    • Perform a serial two-fold dilution of the GSK3036656 stock solution in 7H9 broth in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.008 to 4 µg/mL.

    • Include a drug-free control (containing only DMSO at the same concentration as the highest drug concentration) and a media-only control (no bacteria).

  • Plate Inoculation:

    • Add 100 µL of the appropriate drug dilution to each well of the test plate.

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the media-only control wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates with a breathable membrane or place them in a humidified container.

    • Incubate the plates at 37°C for 7 days.

  • Readout:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is the lowest concentration of GSK3036656 that remains blue.

Workflow Diagram:

Broth Microdilution Assay Workflow Start Start Prepare_Inoculum Prepare M. tb Inoculum (OD600 0.4-0.6, dilute 1:100) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of GSK3036656 Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate (100µL drug + 100µL inoculum) Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 7 days Inoculate_Plate->Incubate Add_Resazurin Add Resazurin Indicator Incubate->Add_Resazurin Reincubate Re-incubate for 24-48h Add_Resazurin->Reincubate Read_Results Read MIC (Blue = Inhibition, Pink = Growth) Reincubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC90 determination using broth microdilution.

Macrophage Infection Model for Intracellular IC90 Determination

This protocol outlines a method to determine the intracellular inhibitory concentration of GSK3036656 against M. tuberculosis residing within macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics (for cell culture)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • M. tuberculosis strain (e.g., H37Rv)

  • GSK3036656 stock solution

  • Sterile 96-well tissue culture plates

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • 7H11 agar plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Differentiate THP-1 Cells:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI 1640 medium containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow differentiation into adherent macrophages.

    • Wash the cells with fresh RPMI 1640 medium to remove PMA.

  • Infect Macrophages:

    • Prepare a single-cell suspension of M. tuberculosis in RPMI 1640 medium.

    • Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1:1 (bacteria to cells).

    • Incubate for 4 hours to allow phagocytosis.

    • Wash the cells three times with fresh medium to remove extracellular bacteria.

  • Drug Treatment:

    • Prepare serial dilutions of GSK3036656 in RPMI 1640 medium.

    • Add the drug dilutions to the infected macrophages.

    • Include a drug-free control.

  • Incubation:

    • Incubate the plates for 4 days at 37°C with 5% CO2.

  • Determine Intracellular Bacterial Load:

    • After incubation, lyse the macrophages in each well with 100 µL of lysis buffer.

    • Perform serial dilutions of the cell lysates in sterile saline.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the agar plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each drug concentration compared to the drug-free control.

    • Determine the IC90 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Workflow Diagram:

Macrophage Infection Model Workflow Start Start Differentiate_THP1 Differentiate THP-1 Cells with PMA Start->Differentiate_THP1 Infect_Macrophages Infect Macrophages with M. tb (MOI 1:1) Differentiate_THP1->Infect_Macrophages Wash_Cells Wash to Remove Extracellular Bacteria Infect_Macrophages->Wash_Cells Add_Drug Add Serial Dilutions of GSK3036656 Wash_Cells->Add_Drug Incubate Incubate for 4 days Add_Drug->Incubate Lyse_Cells Lyse Macrophages Incubate->Lyse_Cells Plate_Lysates Plate Lysates on 7H11 Agar Lyse_Cells->Plate_Lysates Incubate_Plates Incubate Agar Plates for 3-4 weeks Plate_Lysates->Incubate_Plates Count_CFU Count CFUs Incubate_Plates->Count_CFU Calculate_IC90 Calculate IC90 from Dose-Response Curve Count_CFU->Calculate_IC90 End End Calculate_IC90->End

Caption: Workflow for intracellular IC90 determination.

References

Application Notes and Protocols for the Synthesis and Purification of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "C215" could not be publicly identified. The following protocols are based on established methods for the synthesis and purification of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These methods are representative and may require optimization for specific target molecules.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] They are often investigated as inhibitors of protein kinases, such as PI3Kδ, KDR, and CDK2, making them promising candidates for the development of therapeutics for cancer and inflammatory diseases.[3][4][5][6][7] The synthesis of these compounds typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic reagents.[1] Subsequent functionalization of the pyrazolo[1,5-a]pyrimidine core, often through cross-coupling reactions, allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][8]

This document provides detailed protocols for the multi-step synthesis of a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, its subsequent functionalization via Suzuki-Miyaura coupling, and methods for purification.

Synthesis Protocols

Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This protocol describes the initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.

Experimental Workflow:

cluster_0 Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol start 5-Amino-3-methylpyrazole + Diethyl malonate react React in the presence of Sodium Ethanoate (EtONa) Reflux for 24 hours start->react Reagents product 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol react->product Yield: ~89%

Caption: Workflow for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium Ethanoate (EtONa)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methylpyrazole in absolute ethanol.

  • Add sodium ethanoate to the solution.

  • To this mixture, add diethyl malonate.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Wash the crude product with a cold solvent (e.g., ethanol) and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[3]

Quantitative Data:

Starting MaterialReagentBaseSolventReaction TimeYield
5-Amino-3-methylpyrazoleDiethyl malonateSodium EthanoateEthanol24 hours~89%
Protocol 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

This protocol details the chlorination of the diol intermediate.

Experimental Workflow:

cluster_1 Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine start_chlor 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol react_chlor React with Phosphorus Oxychloride (POCl3) Reflux for 24 hours start_chlor->react_chlor Starting Material product_chlor 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine react_chlor->product_chlor Yield: ~61%

Caption: Workflow for the chlorination of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 24 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[3]

Quantitative Data:

Starting MaterialReagentReaction TimeYield
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychloride24 hours~61%
Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C3 position of a pyrazolo[1,5-a]pyrimidine core.[8][9]

Experimental Workflow:

cluster_2 Suzuki-Miyaura Cross-Coupling start_suzuki 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one Derivative + Aryl/Heteroaryl Boronic Acid react_suzuki Catalyst: XPhosPdG2/XPhos Base: e.g., Na2CO3 Solvent: e.g., THF Microwave Irradiation or Conventional Heating (80 °C, 16h) start_suzuki->react_suzuki Reagents product_suzuki 3-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidin-5-one react_suzuki->product_suzuki Yields: 67-89%

Caption: Workflow for Suzuki-Miyaura Cross-Coupling on a Pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Aryl or heteroaryl boronic acid

  • XPhosPdG2 (Palladium catalyst)

  • XPhos (ligand)

  • Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

Procedure:

  • To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the aryl/heteroaryl boronic acid, XPhosPdG2, XPhos, and sodium carbonate.

  • Add THF as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 15-60 minutes), or alternatively, heat conventionally at 80 °C for 16 hours.[8][9]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography.

Quantitative Data:

SubstrateCoupling PartnerCatalyst/LigandBaseSolventMethodYield Range
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious boronic acidsXPhosPdG2/XPhosNa₂CO₃THFMicrowave/Conventional67-89%

Purification Protocols

Protocol 4: Purification by Flash Column Chromatography

Flash column chromatography is a common and efficient method for purifying pyrazolo[1,5-a]pyrimidine derivatives.[10]

Experimental Workflow:

cluster_3 Flash Column Chromatography Purification start_purify Crude Product load Dissolve in minimal solvent or dry load onto silica gel start_purify->load chromatography Elute through a silica gel column with a solvent gradient (e.g., Ethyl Acetate in Heptane) load->chromatography collect Collect fractions chromatography->collect analyze Analyze fractions by TLC collect->analyze combine_evap Combine pure fractions and evaporate solvent analyze->combine_evap product_purify Pure Pyrazolo[1,5-a]pyrimidine Derivative combine_evap->product_purify

Caption: Workflow for the purification of Pyrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • Crude pyrazolo[1,5-a]pyrimidine derivative

  • Silica gel (200-400 mesh for flash chromatography)

  • Solvents for mobile phase (e.g., heptane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional, to deactivate silica)

Procedure:

  • Select Solvent System: Determine an appropriate solvent system using TLC. The ideal system should provide good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4.[10] Common solvent systems include gradients of ethyl acetate in heptane or methanol in dichloromethane.[10]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent of the gradient. Pour the slurry into the column and allow it to pack under gravity or with positive pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elute the Column: Begin elution with the starting solvent mixture and gradually increase the polarity of the mobile phase.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting:

  • Compound decomposition on the column: Add a small amount of triethylamine (0.1-1%) to the mobile phase to deactivate the acidic silica gel.[10]

  • Poor separation: Ensure the column is packed uniformly. Try a different solvent system or a shallower gradient.[10]

Protocol 5: Purification by Recrystallization

Recrystallization is an effective method for purifying solid pyrazolo[1,5-a]pyrimidine derivatives, particularly when the crude product is relatively pure.[1]

Procedure:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Biological Context: Signaling Pathway

Pyrazolo[1,5-a]pyrimidines are known to inhibit various protein kinases involved in cell signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of the PI3K signaling pathway, a common target for this class of compounds.[3][6]

cluster_4 Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Cell_Growth Cell Growth, Proliferation, Survival Akt->Cell_Growth Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->PI3K

Caption: Inhibition of the PI3K signaling pathway by a Pyrazolo[1,5-a]pyrimidine derivative.

References

Application of C215 in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a hypothetical molecule, C215, as a comprehensive search of publicly available scientific literature did not yield specific information for a compound with this designation in the context of antibiotic resistance research. The information presented is synthesized from general knowledge and methodologies in the field of antibiotic resistance to serve as an illustrative example.

Application Notes

Introduction

The rise of antimicrobial resistance (AMR) represents a significant threat to global public health.[1][2] Bacteria have evolved numerous mechanisms to withstand the effects of antibiotics, including the formation of biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix.[3] Biofilms provide a physical barrier to antibiotic penetration and are a key factor in the development of persistent and chronic infections that are highly resistant to conventional antibiotic therapy.

A promising strategy to combat antibiotic resistance is the development of compounds that can disrupt bacterial signaling pathways controlling resistance mechanisms. One such critical pathway is the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling network.[4][5] Intracellular levels of c-di-GMP regulate the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria.[4] High levels of c-di-GMP generally promote biofilm formation and, consequently, antibiotic resistance.[4]

This compound: A Novel c-di-GMP Signaling Inhibitor

This compound is a hypothetical, potent, and specific small molecule inhibitor of Diguanylate Cyclase X (DgcX), a key enzyme responsible for the synthesis of c-di-GMP in a range of clinically relevant Gram-negative bacteria. By targeting DgcX, this compound effectively reduces the intracellular concentration of c-di-GMP, thereby inhibiting biofilm formation and increasing the susceptibility of bacteria to conventional antibiotics.

Mechanism of Action

The proposed mechanism of action for this compound is the allosteric inhibition of the DgcX enzyme. This binding prevents the cyclization of two GTP molecules into c-di-GMP. The resulting decrease in the intracellular c-di-GMP pool leads to the downregulation of genes responsible for the production of exopolysaccharides and adhesins, which are essential components of the biofilm matrix.[4] This disruption of biofilm formation re-sensitizes the bacteria to antibiotics that would otherwise be ineffective against the biofilm-embedded cells.

Applications in Research

  • Study of c-di-GMP Signaling: this compound can be used as a chemical probe to investigate the role of c-di-GMP signaling in various bacterial processes, including virulence, cell cycle control, and antibiotic resistance.[4]

  • Biofilm Formation Research: As a potent inhibitor of biofilm formation, this compound is an invaluable tool for studying the molecular mechanisms underlying biofilm development and for screening for other anti-biofilm agents.

  • Synergistic Antibiotic Studies: this compound can be used in combination with conventional antibiotics to explore synergistic effects and to evaluate its potential as an antibiotic adjuvant in combating resistant infections.

  • Drug Discovery: The chemical scaffold of this compound can serve as a starting point for the development of new classes of antibiotic resistance breakers.

Signaling Pathway of this compound Action

C215_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell Environmental_Signal Environmental Signal (e.g., surface attachment) DgcX_inactive DgcX (Inactive) Environmental_Signal->DgcX_inactive Activates DgcX_active DgcX (Active) DgcX_inactive->DgcX_active c_di_GMP c-di-GMP DgcX_active->c_di_GMP Synthesizes GTP 2 x GTP GTP->DgcX_active Biofilm_Formation Biofilm Formation Genes (e.g., exopolysaccharides, adhesins) c_di_GMP->Biofilm_Formation Upregulates Antibiotic_Resistance Increased Antibiotic Resistance Biofilm_Formation->Antibiotic_Resistance This compound This compound This compound->DgcX_active Inhibits

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes hypothetical quantitative data for this compound, demonstrating its efficacy as a DgcX inhibitor and an antibiotic potentiator against a hypothetical resistant strain of Pseudomonas aeruginosa.

ParameterValueConditions
DgcX Inhibition (IC50) 0.5 µMIn vitro enzymatic assay with purified DgcX protein.
This compound MIC > 128 µg/mLBroth microdilution assay against P. aeruginosa (resistant strain). This compound alone has no bactericidal effect.
Ciprofloxacin MIC 64 µg/mLBroth microdilution assay against P. aeruginosa (resistant strain).
Ciprofloxacin MIC + 2 µg/mL this compound 4 µg/mLBroth microdilution assay, demonstrating a 16-fold potentiation of ciprofloxacin.
Biofilm Formation Inhibition (MBIC50) 2 µg/mLCrystal violet assay after 24-hour incubation.
Cytotoxicity (CC50) > 100 µMAssay performed on human embryonic kidney cells (HEK293).

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods described by the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial culture in logarithmic growth phase

    • This compound and antibiotic stock solutions

  • Protocol:

    • Prepare a serial two-fold dilution of the test compound (this compound or antibiotic) in CAMHB directly in the 96-well plate.

    • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5 x 105 CFU/mL in each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

2. Checkerboard Assay for Synergy

This assay is used to determine the synergistic effect of this compound and a conventional antibiotic.

  • Materials: Same as for MIC determination.

  • Protocol:

    • In a 96-well plate, prepare serial dilutions of the antibiotic horizontally and serial dilutions of this compound vertically.

    • This creates a matrix of wells containing various concentrations of both compounds.

    • Inoculate the plate with the bacterial suspension as described for the MIC protocol.

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC of the antibiotic in the presence of each concentration of this compound, and vice versa.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

3. Crystal Violet Biofilm Assay

This protocol quantifies the effect of this compound on biofilm formation.

  • Materials:

    • 96-well flat-bottom microtiter plates

    • Tryptic Soy Broth (TSB) or other suitable growth medium

    • Bacterial culture

    • This compound stock solution

    • 0.1% Crystal Violet solution

    • 30% Acetic Acid

  • Protocol:

    • Add 100 µL of bacterial culture (adjusted to 0.5 McFarland) and 100 µL of TSB containing various concentrations of this compound to the wells of a 96-well plate.

    • Include a growth control (no this compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

    • Carefully discard the culture medium and wash the wells gently three times with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS until the water runs clear.

    • Air-dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Read the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Experimental Workflow

Experimental_Workflow Start Hypothesis: This compound inhibits DgcX and re-sensitizes bacteria to antibiotics MIC_this compound Determine MIC of this compound alone Start->MIC_this compound MIC_Antibiotic Determine MIC of a conventional antibiotic (e.g., Ciprofloxacin) Start->MIC_Antibiotic Checkerboard Checkerboard Assay: Assess synergy between this compound and the antibiotic MIC_this compound->Checkerboard MIC_Antibiotic->Checkerboard Biofilm_Assay Crystal Violet Biofilm Assay: Quantify inhibition of biofilm formation by this compound Checkerboard->Biofilm_Assay Enzymatic_Assay In vitro DgcX Enzymatic Assay: Determine IC50 of this compound Biofilm_Assay->Enzymatic_Assay Cytotoxicity Cytotoxicity Assay: Evaluate toxicity of this compound on mammalian cells Enzymatic_Assay->Cytotoxicity Conclusion Conclusion: This compound is a non-toxic DgcX inhibitor that potentiates antibiotic activity by inhibiting biofilm formation Cytotoxicity->Conclusion

Caption: A logical workflow for the experimental validation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving C215 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the model compound C215 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment is crucial. We recommend a tiered approach starting with aqueous buffers at different pH values (e.g., pH 4.5, 7.4, 9.0) to determine if this compound has ionizable groups that can be leveraged for salt formation or pH adjustment. Following this, screening in common pharmaceutically accepted co-solvents and lipids is advised.

Q2: Can I use DMSO to formulate this compound for in vivo studies?

A2: While this compound shows good solubility in DMSO, its use for in vivo studies should be approached with caution. DMSO can exhibit toxicity and has pharmacological effects of its own, which can confound experimental results. It is often used in early-stage in vitro assays, but for in vivo work, its concentration should be minimized, typically to less than 10% of the total vehicle volume, and ideally much lower. The potential for the compound to precipitate upon injection into the aqueous environment of the bloodstream is also a significant concern.

Q3: What are the most common strategies for improving the in vivo solubility of a poorly soluble compound like this compound?

A3: Several strategies can be employed, often in combination:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., polyethylene glycol, propylene glycol, ethanol) with water or a buffer.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.

  • Surfactants: Micelle-forming surfactants (e.g., Tween 80, Solutol HS-15) can encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs.

  • Lipid-based formulations: For highly lipophilic compounds, dissolving the compound in oils or using self-emulsifying drug delivery systems (SEDDS) can be effective.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
This compound precipitates out of solution after preparation. The formulation is supersaturated or unstable.- Increase the proportion of the co-solvent or solubilizing agent. - Check the pH of the final formulation and adjust if necessary. - Consider a different solubilization technology (e.g., cyclodextrins if using co-solvents).
Precipitation is observed at the injection site. The formulation is not stable upon dilution with physiological fluids ("parachuting effect").- Decrease the drug concentration if possible. - Add a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP). - Switch to a more robust formulation, such as a lipid-based system or a nanosuspension.
Inconsistent results or low bioavailability in vivo. Poor solubility is leading to variable absorption. The formulation may not be optimal.- Re-evaluate the formulation strategy. A simple co-solvent system may not be sufficient. - Consider more advanced formulations like SEDDS or solid amorphous dispersions. - Characterize the solid-state properties of this compound (polymorphism) as this can affect solubility.
Observed toxicity or adverse events in animal models. The excipients in the formulation may be causing toxicity at the administered dose.- Review the toxicity data for all excipients used. - Reduce the concentration of potentially toxic excipients (e.g., high concentrations of certain surfactants or co-solvents). - Explore alternative, more biocompatible excipients.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in various common vehicles. This data is for illustrative purposes to guide formulation development.

Vehicle Composition This compound Solubility (mg/mL) Observations
Water< 0.01Practically insoluble.
PBS (pH 7.4)< 0.01No improvement with physiological buffer.
10% DMSO in Saline0.5Limited solubility, risk of precipitation.
30% PEG 400 in Water2.0Moderate improvement with co-solvent.
10% Tween 80 in Water5.0Significant improvement with surfactant.
20% Captisol® (a cyclodextrin) in Water10.0High solubility achieved via complexation.
Miglyol® 812 (a lipid)15.0High solubility, suitable for lipid-based formulations.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound.

  • In a separate sterile container, prepare the co-solvent vehicle by mixing the desired ratio of the organic solvent (e.g., PEG 400) and the aqueous component (e.g., sterile water or saline). For example, to make 10 mL of a 30% PEG 400 solution, mix 3 mL of PEG 400 with 7 mL of sterile water.

  • Add the this compound powder to the co-solvent vehicle.

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating (to 37-40°C) may be applied if necessary, but the stability of this compound at this temperature should be confirmed.

  • Visually inspect the solution for any undissolved particles.

  • Filter the final solution through a sterile 0.22 µm syringe filter before administration.

Protocol 2: Preparation of a Cyclodextrin-based Formulation

  • Prepare the aqueous solution of the cyclodextrin (e.g., 20% w/v Captisol® in sterile water) in a sterile container.

  • Slowly add the weighed this compound powder to the cyclodextrin solution while stirring.

  • Continue to stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complexation. This can be done using a magnetic stirrer.

  • After the equilibration period, visually inspect the solution. If full dissolution is not achieved, the mixture can be gently heated or sonicated.

  • Filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved material.

Visualizations

experimental_workflow Experimental Workflow for this compound Formulation Development start Start: Poorly Soluble this compound sol_screen Initial Solubility Screening (Aqueous Buffers, Co-solvents, Lipids) start->sol_screen is_ionizable Is this compound Ionizable? sol_screen->is_ionizable lipid_form Lipid-based Formulation (e.g., SEDDS) sol_screen->lipid_form High Lipophilicity ph_adjust Optimize pH / Salt Formation is_ionizable->ph_adjust Yes co_solvent Co-solvent / Surfactant / Cyclodextrin Formulation is_ionizable->co_solvent No preform_eval Pre-formulation Evaluation (Stability, Homogeneity) ph_adjust->preform_eval co_solvent->preform_eval lipid_form->preform_eval nano Nanosuspension nano->preform_eval preform_eval->nano Fail/Precipitation in_vivo In Vivo Study preform_eval->in_vivo Pass

Caption: Workflow for selecting a this compound formulation strategy.

signaling_pathway Decision Tree for Troubleshooting Precipitation start Precipitation Observed when When is precipitation occurring? start->when during_prep During or After Preparation when->during_prep Static after_admin Post-Administration (In Vivo) when->after_admin Dynamic sol_1 Increase Co-solvent/Solubilizer Concentration during_prep->sol_1 sol_3 Add Precipitation Inhibitor (e.g., HPMC) after_admin->sol_3 sol_2 Change Solubilization Technology sol_1->sol_2 sol_4 Reduce Drug Concentration sol_3->sol_4 sol_5 Switch to Nanosuspension or Lipid Formulation sol_4->sol_5

Caption: Troubleshooting guide for this compound formulation precipitation.

Technical Support Center: C215 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for C215, a selective small-molecule inhibitor of MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability when working with this compound. By providing detailed troubleshooting guides, standardized protocols, and clear visualizations of the underlying biological and experimental processes, we aim to help you achieve consistent and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound.

Q1: My cell viability results with this compound are inconsistent between experiments. What are the potential causes?

Inconsistent cell viability is a frequent issue that can obscure the true efficacy of a compound.[1][2][3] The sources of variability can be biological, such as changes in cell culture conditions, or technical, like pipetting errors.[3] Different viability assays, such as those based on metabolic activity (MTT) versus membrane integrity (trypan blue), can also yield different results.[4][5][6]

Troubleshooting Summary: Inconsistent Cell Viability

Potential Cause Recommended Solution Acceptable Range / Target
Cell Seeding Density Ensure a consistent number of cells are seeded per well. Perform cell counts before each experiment. Create a cell suspension that is homogenous before plating.[3]5,000 - 10,000 cells/well (for a 96-well plate); Coefficient of Variation (CV) <15% for cell counts.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.Typically passages 5-20. Document passage number for every experiment.
Reagent Variability Use the same lot of fetal bovine serum (FBS) and other media components for a set of experiments. If changing lots, perform a bridging study to confirm consistency.Qualify new lots of FBS by testing against the old lot; IC50 values should not shift by more than 2-fold.
Incubation Time Standardize the duration of this compound treatment. Cell doubling time can influence the final readout.48 or 72 hours is standard, but should be kept consistent.
Assay Choice Different assays measure different aspects of cell health.[4][5][6] For example, MTT measures metabolic activity, which can sometimes be misleading.[5] Consider an ATP-based assay like CellTiter-Glo for a more direct measure of viable cells.Select one primary assay and use a secondary, orthogonal assay for confirmation if needed.
Edge Effects The outer wells of a 96-well plate are prone to evaporation, leading to altered concentrations.[3] Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[3]N/A
Q2: I'm not seeing the expected decrease in phosphorylated ERK (p-ERK) after this compound treatment. Why?

This compound inhibits MEK1/2, which directly phosphorylates ERK1/2. A lack of p-ERK reduction is a key indicator that the inhibitor is not reaching its target or that the experimental conditions are suboptimal. This can be due to issues with sample preparation, antibody performance, or the western blot protocol itself.[7][8][9]

Troubleshooting Summary: No/Low p-ERK Inhibition

Potential Cause Recommended Solution Key Consideration
Inactive Compound Ensure this compound stock solution is prepared correctly and stored properly. Avoid repeated freeze-thaw cycles. Test a fresh aliquot.Store at -80°C in small, single-use aliquots.
Suboptimal Treatment Time The phosphorylation state of proteins can change dynamically.[10] Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to find the optimal time point for p-ERK inhibition.Maximum inhibition is often observed within 1-2 hours.
Sample Degradation Phosphatases released during cell lysis can dephosphorylate your target protein.[8][9][10] Always work on ice and add phosphatase inhibitors to your lysis buffer immediately before use.[8][10][11]Use a freshly prepared lysis buffer containing a phosphatase inhibitor cocktail (e.g., Sodium Fluoride, Sodium Orthovanadate).[11]
Poor Antibody Performance Use a phospho-specific antibody that has been validated for Western Blotting. Check the datasheet for recommended conditions and positive controls.[7]Run a positive control, such as cells treated with a known activator of the MAPK pathway (e.g., PMA or EGF), to confirm the antibody is working.[7]
Incorrect Buffer Composition Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background.[8][10] Do not use PBS-based buffers for antibody dilutions, as the phosphate can interfere with phospho-antibody binding.[7][8]Use 5% BSA in Tris-Buffered Saline with Tween-20 (TBST) for blocking and antibody dilutions.[8]
Low Protein Load Phosphorylated proteins can be low in abundance.[7] Ensure you are loading a sufficient amount of total protein.Load at least 20-30 µg of total protein per lane.[9] For low-abundance targets, you may need to load up to 100 µg or perform an immunoprecipitation.[7][9]
Q3: The IC50 value for this compound varies significantly. What should I check?

Significant variability in IC50 values is a common challenge in drug discovery and can be influenced by a multitude of factors, ranging from the biological state of the cells to the technical execution of the assay.[4][12][13][14] Studies have shown that IC50 values for the same compound and cell line can vary widely between different labs and even within the same lab over time.[12][15]

Troubleshooting Summary: Variable IC50 Values

Potential Cause Recommended Solution Quantitative Check
Cell Line Integrity Perform regular cell line authentication (e.g., STR profiling) to ensure the line has not been misidentified or cross-contaminated.Confirm identity against a reference database (e.g., ATCC).
Cell Density The initial cell seeding density can alter the drug response.[13] Higher density can sometimes lead to increased resistance.[13]Strictly adhere to the seeding density established in your protocol. Monitor confluency at the time of treatment.
Serum Concentration Components in FBS can bind to small molecules, reducing their effective concentration.[14]Maintain a consistent percentage of FBS in your culture medium for all IC50 experiments.
DMSO Concentration Ensure the final concentration of the DMSO vehicle is consistent across all wells and is non-toxic to the cells.Keep final DMSO concentration ≤0.5%. Run a "vehicle-only" control to assess toxicity.
Curve Fitting Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50.Ensure the R² value of the curve fit is >0.95.
Q4: I'm observing off-target effects or unexpected toxicity at lower this compound concentrations. What could be the reason?

While this compound is designed to be a selective MEK1/2 inhibitor, like many kinase inhibitors, it may have off-target effects, particularly at higher concentrations.[16][17][18][19][20] These effects can lead to misinterpretation of experimental results.[20]

Troubleshooting Summary: Off-Target Effects

Potential Cause Recommended Solution Actionable Step
Compound Specificity All kinase inhibitors have a selectivity profile. This compound may inhibit other kinases at higher concentrations.[20]Review the manufacturer's kinase selectivity panel data. If unavailable, consider running a screen.
Paradoxical Pathway Activation In some genetic contexts (e.g., BRAF wild-type cells with upstream mutations like NRAS), MEK inhibitors can paradoxically activate the MAPK pathway.[19]Characterize the mutation status (BRAF, RAS) of your cell line. This is a known phenomenon for RAF/MEK inhibitors.[19]
Cell Line Sensitivity Some cell lines may be particularly sensitive to minor off-target activities of the compound.Test this compound in a panel of cell lines with different genetic backgrounds to identify sensitive vs. resistant models.
Rescue Experiments To confirm that the observed phenotype is due to on-target MEK inhibition, perform a rescue experiment.Transfect cells with a constitutively active form of ERK to see if it reverses the effects of this compound.

Visualizations

This compound Mechanism of Action

C215_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF This compound This compound This compound->MEK Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis A1 Prepare this compound Stock and Dilutions B1 Add this compound Dilutions to Plate A1->B1 A2 Culture and Harvest Cells A3 Count and Seed Cells in 96-well Plate A2->A3 A3->B1 B2 Incubate for 48-72 hours B1->B2 C1 Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) B2->C1 C2 Read Plate on Spectrophotometer C1->C2 C3 Analyze Data & Calculate IC50 C2->C3 Troubleshooting_Logic start Inconsistent Results? q_viability Is it a Cell Viability (IC50) Issue? start->q_viability Yes q_western Is it a Western Blot (p-ERK) Issue? start->q_western No check_cells Check Cell Health: - Passage Number - Seeding Density - Contamination q_viability->check_cells Start Here check_lysis Check Lysis: - Fresh Lysis Buffer? - Phosphatase Inhibitors? q_western->check_lysis Start Here check_reagents Check Reagents: - this compound Aliquot - Media/Serum Lot - DMSO Control check_cells->check_reagents If cells are OK check_assay Check Assay: - Plate Edge Effects - Incubation Time - Curve Fitting check_reagents->check_assay If reagents are OK end Consult Further Documentation check_assay->end If issues persist check_blot Check Blotting: - Protein Load? - Blocking Agent (BSA)? - Correct Buffers (TBST)? check_lysis->check_blot If lysis is OK check_ab Check Antibody: - Validated for p-ERK? - Positive Control Run? check_blot->check_ab If blot is OK check_ab->end If issues persist

References

Technical Support Center: C215 Off-Target Effects in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of the MmpL3 inhibitor, C215, in mammalian cells. While this compound is primarily characterized as an anti-tubercular agent with limited non-specific toxicity to mammalian cells, a thorough evaluation of its off-target profile is crucial for the accurate interpretation of experimental results and for any potential therapeutic development.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and characterize potential off-target interactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target.[2] For this compound, which targets the bacterial protein MmpL3, any interaction with mammalian proteins would be considered an off-target effect. These interactions are a significant concern because they can lead to unexpected cellular phenotypes, toxicity, or misleading experimental outcomes, complicating the interpretation of the compound's activity.[2]

Q2: this compound is reported to have "limited non-specific toxicity" in mammalian cells. Does this mean it has no off-target effects?

A2: Not necessarily. "Limited non-specific toxicity" suggests that the compound does not cause widespread cell death at effective concentrations against its primary target. However, it does not rule out more subtle off-target interactions that may not lead to immediate cytotoxicity but could still influence specific signaling pathways or cellular processes. Therefore, a direct assessment of off-target binding is still recommended for a comprehensive understanding of this compound's cellular effects.

Q3: How can I predict potential off-target effects of this compound before starting wet-lab experiments?

A3: Several computational, in silico, approaches can be used to predict potential off-target interactions.[1][3][4] These methods often utilize the chemical structure of the compound to screen against databases of known protein structures or binding pockets. Tools based on 2D chemical similarity, 3D shape matching, and machine learning algorithms can provide a list of potential off-target candidates.[1][3] This can help prioritize experimental validation.

Q4: What are the key experimental approaches to identify off-target effects of this compound in mammalian cells?

A4: A multi-pronged experimental approach is recommended. Key methods include:

  • Kinome Profiling: This screens this compound against a large panel of kinases to determine its selectivity, as kinases are common off-targets for small molecules.[2]

  • Proteome-wide Profiling: Techniques like affinity chromatography coupled with mass spectrometry can identify a broader range of protein binding partners.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.[2]

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known consequences of inhibiting its potential off-targets can provide functional clues.[2]

  • Western Blotting: This can be used to examine the phosphorylation status of key proteins in signaling pathways that are commonly affected by off-target kinase inhibition.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the investigation of this compound's off-target effects.

Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.

  • Possible Cause: Off-target effects, compound instability, or issues with experimental setup.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Prepare fresh solutions and protect them from light and repeated freeze-thaw cycles.

    • Perform Dose-Response Analysis: A significant difference between the effective concentration for the observed phenotype and the reported IC90 against M. tuberculosis may suggest an off-target effect.[1]

    • Use Orthogonal Approaches: Confirm the phenotype using a structurally different MmpL3 inhibitor (if available) or by genetic knockdown/knockout of potential off-targets.

    • Conduct Control Experiments: Include vehicle-only (e.g., DMSO) controls to rule out solvent effects.

cluster_troubleshooting Troubleshooting Unexpected Phenotypes A Unexpected Phenotype Observed B Verify Compound Integrity & Dose-Response A->B C Phenotype Persists? B->C D Investigate Off-Target Effects C->D Yes E On-Target Effect Likely C->E No, review protocol F Use Orthogonal Controls (e.g., another inhibitor, siRNA) D->F G Phenotype Reproduced? F->G G->D No, reconsider target H Refine Hypothesis G->H Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: High levels of cytotoxicity observed at concentrations intended for MmpL3 inhibition.

  • Possible Cause: Off-target toxicity, compound precipitation, or solvent toxicity.

  • Troubleshooting Steps:

    • Check Compound Solubility: Ensure this compound is fully dissolved in your cell culture media. Precipitated compound can cause non-specific effects.

    • Titrate Solvent Concentration: Run a vehicle-only control with varying concentrations of the solvent (e.g., DMSO) to determine its toxic threshold for your cell line.

    • Perform a Cytotoxicity Assay: Determine the cytotoxic concentration 50 (CC50) of this compound in your mammalian cell line and compare it to the effective concentration against M. tuberculosis. A narrow therapeutic window may indicate off-target toxicity.

    • Investigate Apoptosis/Necrosis Markers: Use assays like Annexin V/PI staining to determine the mode of cell death, which can provide clues about the affected pathways.

Quantitative Data Presentation

Since specific off-target interaction data for this compound in mammalian cells is not widely available, the following table provides an example of how to present kinase selectivity data obtained from a kinome profiling screen. Researchers are encouraged to generate such data for this compound to populate a similar table.

Table 1: Example Kinase Selectivity Profile of a Hypothetical Compound (Compound X)

Kinase Target% Inhibition at 1 µMIC50 (nM)Kinase FamilyNotes
Primary Target 98% 15 N/A Intended Target
Kinase A85%150Tyrosine KinasePotential strong off-target
Kinase B60%800Serine/Threonine KinaseModerate off-target interaction
Kinase C25%>10,000Tyrosine KinaseWeak to no interaction
Kinase D92%50Serine/Threonine KinasePotent off-target, further investigation needed

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via Competition Binding Assay (e.g., KINOMEscan®)

Objective: To determine the binding affinity of this compound against a large panel of human kinases.

Methodology: This protocol is based on the principles of competition binding assays.[6][7][8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration suitable for the assay (e.g., 100x the desired final screening concentration).

  • Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged recombinant kinases.[7]

  • Competition Assay:

    • DNA-tagged kinases are incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).[7]

    • If this compound binds to the kinase's ATP site, it will prevent the kinase from binding to the immobilized ligand.[6]

  • Quantification:

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.[6][7]

  • Data Analysis: The results are typically expressed as a percentage of the control (% Control), where a lower percentage indicates a stronger binding interaction.[7] Dissociation constants (Kd) can be determined by running the assay with a range of this compound concentrations.

cluster_kinome_profiling Kinome Profiling Workflow A Prepare this compound Solution B Incubate with DNA-tagged Kinase Panel & Immobilized Ligand A->B C Wash Unbound Components B->C D Quantify Bound Kinase via qPCR C->D E Analyze Data (% Inhibition, Kd) D->E

Caption: Workflow for kinome profiling.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with potential intracellular targets in intact mammalian cells.

Methodology: This protocol is adapted from established CETSA procedures.[2][9][10]

  • Cell Culture and Treatment:

    • Culture mammalian cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) to allow for compound uptake.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the potential target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve of the protein to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in common signaling pathways.

Methodology: This is a standard Western blotting protocol.[5]

  • Cell Treatment and Lysis:

    • Plate and treat cells with this compound at various concentrations and time points. Include appropriate positive and negative controls.

    • Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli buffer, and boil the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a protein of interest (e.g., p-Akt, p-ERK).

    • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels (by stripping and re-probing the membrane with an antibody against the total protein) and a loading control (e.g., GAPDH).

Signaling Pathways Potentially Affected by Off-Target Kinase Inhibition

The following diagrams illustrate key signaling pathways that are frequently modulated by off-target effects of small molecule inhibitors. Researchers should consider investigating the components of these pathways when unexpected phenotypes are observed with this compound.

cluster_pi3k PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.[3][4][11][12][13]

cluster_mapk MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Growth ERK->Transcription

Caption: The MAPK/ERK signaling pathway.[14][15][16][17][18]

cluster_jnk JNK Signaling Pathway Stress Stress Stimuli (e.g., UV, cytokines) MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis & Inflammation cJun->Apoptosis

Caption: The JNK signaling pathway.[1][19][20][21][22]

References

Technical Support Center: Optimizing C215 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of C215 for cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter of mycolic acid precursors in Mycobacterium tuberculosis.[1] Its primary role is in anti-infective research against tuberculosis.[1] While it has demonstrated limited non-specific toxicity to mammalian cells, it is essential to determine the optimal concentration for your specific cell line and experimental goals to minimize off-target effects.[1]

Q2: What is the recommended starting concentration range for this compound in mammalian cell culture?

The half-maximal inhibitory concentration (IC90) of this compound against M. tuberculosis is 16 μM.[1] For initial experiments in mammalian cells, it is advisable to test a broad range of concentrations centered around this value. A typical starting range could be from 0.1 µM to 100 µM.[2][3] The optimal concentration will be highly dependent on the cell line and the specific biological question being investigated. A dose-response experiment is crucial to determine the effective and non-toxic concentration for your experimental setup.[2][4]

Q3: How should I prepare and store a this compound stock solution?

For preparing a stock solution, dissolve this compound in a high-purity solvent such as DMSO.[5] For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line, which is typically less than 0.1-0.5%.[2] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Primary Target MmpL3[1]
Primary Organism Mycobacterium tuberculosis[1]
IC90 vs. M. tuberculosis 16 μM[1]
Reported Toxicity Limited non-specific toxicity against mammalian cells[1]
Table 2: Example Data Log for Dose-Response Experiment
This compound Concentration (µM)Cell Viability (%)Biological Effect (user-defined metric)
0 (Vehicle Control)100Baseline
0.1
1
10
25
50
100

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to determine the concentration range of this compound that is toxic to a specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[2] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).[3] b. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).[3]

  • MTT Assay: a. After the incubation period, add 10 µL of MTT reagent to each well.[5] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] d. Mix thoroughly to ensure complete solubilization.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).

Protocol 2: Performing a Dose-Response Experiment to Determine the Optimal Concentration of this compound

This protocol helps to identify the lowest concentration of this compound that produces the desired biological effect without significant cytotoxicity.

Procedure:

  • Follow the Cell Seeding and This compound Treatment steps from Protocol 1. The concentration range should be based on the results of your cytotoxicity assay, focusing on concentrations below the CC50.

  • After the incubation period, assess your desired biological endpoint. This could be, for example, inhibition of a specific signaling pathway, reduction in cytokine production, or another measurable cellular response.

  • In parallel, perform a cell viability assay (as described in Protocol 1) on a duplicate plate to monitor cytotoxicity at each concentration.

  • Plot the magnitude of the biological effect and cell viability against the this compound concentration. The optimal concentration will be the one that gives a significant biological effect with minimal impact on cell viability.

Troubleshooting Guide

Q: High levels of cell death are observed even at low this compound concentrations. What should I do?

A:

  • Verify this compound Concentration: Double-check your stock solution concentration and dilution calculations.

  • Reduce Incubation Time: Your cells may be sensitive to prolonged exposure. Perform a time-course experiment to determine the minimum time required to achieve the desired effect.[2]

  • Check Solvent Toxicity: Ensure the final DMSO concentration is not exceeding the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control at the highest concentration used.[2]

  • Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound or its off-target effects. Consider using a less sensitive cell line if it is appropriate for your research question.[6]

Q: I am not observing the expected biological effect of this compound. What are the possible reasons?

A:

  • Inhibitor Potency: The expected effect may not be relevant to mammalian cells, as this compound's primary target is in M. tuberculosis. The observed phenotype in mammalian cells may be due to off-target effects.[6]

  • Inhibitor Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[2]

  • Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response. Try increasing the concentration (while monitoring cytotoxicity) and/or performing a time-course experiment.

  • Assay Sensitivity: The assay you are using to measure the biological effect may not be sensitive enough. Consider using a more sensitive detection method.[6]

Q: There is high variability between my experimental replicates. How can I improve consistency?

A:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the wells for even cell distribution.[5]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile PBS or medium.[5]

  • Inaccurate Pipetting: Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Contamination: Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination, as this can significantly impact experimental results.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) seed_cells Seed Cells in 96-well Plates prep_stock->seed_cells cytotoxicity Protocol 1: Determine Cytotoxicity (CC50) (Broad Concentration Range) seed_cells->cytotoxicity dose_response Protocol 2: Dose-Response & Viability (Narrow Concentration Range) cytotoxicity->dose_response Inform Concentration Selection analyze_data Analyze Data: Plot Viability & Effect vs. [this compound] dose_response->analyze_data optimal_conc Determine Optimal Concentration analyze_data->optimal_conc

Caption: Workflow for Optimizing this compound Concentration.

troubleshooting_guide start Problem Encountered high_death High Cell Death? start->high_death no_effect No Biological Effect? start->no_effect check_conc Verify [this compound] & Dilutions high_death->check_conc Yes check_potency Confirm this compound Stability no_effect->check_potency Yes reduce_time Reduce Incubation Time check_conc->reduce_time check_solvent Check Solvent Toxicity reduce_time->check_solvent increase_conc Increase [this compound] or Time check_potency->increase_conc check_assay Verify Assay Sensitivity increase_conc->check_assay

Caption: Troubleshooting Decision Tree for this compound Experiments.

mechanism_of_action This compound This compound This compound->Inhibition MmpL3 MmpL3 Transporter (M. tuberculosis) Mycolic_Acid Mycolic Acid Precursor Transport MmpL3->Mycolic_Acid facilitates Cell_Wall Bacterial Cell Wall Synthesis Mycolic_Acid->Cell_Wall Inhibition->MmpL3

Caption: Simplified Mechanism of Action of this compound.

References

overcoming C215 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C215. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of potency in my this compound sample. What are the possible causes?

A loss of potency is often linked to the degradation of the this compound molecule. The most common causes of degradation are exposure to adverse environmental conditions such as improper temperature, light, and humidity.[1] Chemical processes like hydrolysis, oxidation, and photolysis can alter the structure of this compound, leading to inactive byproducts.[2][3]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions. Long-term storage is recommended at 2-8°C, protected from light.[4] For shorter periods, such as during experimental use, it is crucial to minimize exposure to ambient light and elevated temperatures.

Q3: How can I detect and quantify the degradation of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for detecting and quantifying this compound and its degradation products.[2][5][6] A stability-indicating HPLC method can separate the intact this compound from any impurities or degradants, allowing for accurate measurement of its purity and concentration.[7]

Q4: My this compound solution appears discolored. What could be the reason?

Discoloration can be a visual indicator of this compound degradation. This may be due to the formation of colored degradation products resulting from processes like oxidation or photolysis. It is advisable to discard any discolored solutions and prepare a fresh batch from a properly stored stock.

Q5: Can the excipients in my formulation affect the stability of this compound?

Yes, excipients can interact with the active pharmaceutical ingredient (API) and impact its stability.[2] It is essential to conduct compatibility studies with all excipients in your formulation to ensure they do not accelerate the degradation of this compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that are not present in the reference standard.

  • A decrease in the area of the main this compound peak.

Possible Causes:

  • Degradation: this compound may have degraded due to improper storage or handling.

  • Contamination: The sample may be contaminated with other substances.

  • Solvent Effects: The solvent used to dissolve this compound may be causing degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the this compound stock has been stored at the recommended temperature and protected from light.

  • Analyze a Fresh Sample: Prepare a new solution from a fresh, unopened vial of this compound to rule out degradation of the working solution.

  • Conduct Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light).[2][7] This can help in confirming if the unexpected peaks correspond to degradants.

  • Check for Contamination: Ensure all glassware is clean and that the solvents used are of high purity.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in experimental results between different batches of this compound.

  • A gradual decrease in the efficacy of this compound over time.

Possible Causes:

  • Degradation of this compound Stock: The stock solution of this compound may be degrading over time.

  • Instability in Assay Medium: this compound might be unstable in the specific buffer or cell culture medium used for the assay.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions of this compound for your experiments.

  • Assess Stability in Assay Medium: Incubate this compound in the assay medium for the duration of the experiment and analyze its stability by HPLC.

  • Use a Control Compound: Include a stable control compound in your assays to ensure that the variability is not due to the assay itself.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureHumidityLight ExposureDuration
Long-Term2°C - 8°C< 60% RHProtect from lightUp to 24 months
Intermediate25°C ± 2°C60% RH ± 5% RHProtect from lightUp to 6 months
Accelerated40°C ± 2°C75% RH ± 5% RHProtect from lightUp to 3 months

Table 2: Common Degradation Pathways and Stress Conditions

Degradation PathwayStress ConditionTypical Reagents
HydrolysisAcidic and Basic pH0.1 M HCl, 0.1 M NaOH
OxidationOxidizing agent3% H₂O₂
PhotolysisUV and Visible LightExposure to light source
ThermalElevated Temperature60°C

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare samples from forced degradation studies (acid, base, oxidation, heat, light).

    • Inject the standard and stressed samples into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks and the resolution between this compound and these new peaks.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 60°C for 7 days.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for 24 hours.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method.

Visualizations

C215_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base Oxidation Oxidation This compound->Oxidation  H2O2 Photolysis Photolysis This compound->Photolysis  Light Degradant_A Degradant A (Hydrolytic Product) Hydrolysis->Degradant_A Degradant_B Degradant B (Oxidative Product) Oxidation->Degradant_B Degradant_C Degradant C (Photolytic Product) Photolysis->Degradant_C

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Observe Degradation Check_Storage Check Storage Conditions Start->Check_Storage Analyze_Fresh Analyze Fresh Sample Check_Storage->Analyze_Fresh Forced_Degradation Perform Forced Degradation Study Analyze_Fresh->Forced_Degradation Identify_Source Source Identified? Forced_Degradation->Identify_Source Identify_Source->Start No Implement_CAPA Implement Corrective and Preventive Actions Identify_Source->Implement_CAPA Yes End Issue Resolved Implement_CAPA->End

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: C215 Synthesis and Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the synthesis and scale-up of the small molecule C215.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the initial laboratory synthesis of this compound?

During the initial synthesis of this compound, researchers commonly face challenges such as low reaction yields, the formation of complex impurity profiles, and difficulties in achieving the desired stereochemistry.[1] The presence of moisture and other protic impurities can significantly impact reactions involving organometallic reagents, a key step in some synthetic routes.[1]

Q2: How can the yield of the this compound synthesis be improved?

Optimizing reaction conditions is critical for improving yield.[2][3] This can involve screening various catalysts, solvents, and temperature profiles.[1] A Design of Experiments (DoE) approach can be systematically employed to identify the optimal combination of reaction parameters.[4] Additionally, ensuring all glassware is rigorously dried and performing reactions under an inert atmosphere can prevent side reactions and improve overall yield.[1]

Q3: What are the key considerations when scaling up the synthesis of this compound from the lab to a pilot plant?

Scaling up the synthesis of this compound introduces several challenges, including:

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale.

  • Mass Transfer: Ensuring efficient mixing of reactants in large vessels is crucial for consistent reaction outcomes.

  • Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with large-scale chemical reactions.[5]

  • Impurity Profile: The impurity profile may change upon scale-up due to differences in reaction conditions.[6]

Continuous flow chemistry is an alternative to traditional batch processing that can mitigate some of these scale-up challenges by offering better control over reaction parameters.[7][8]

Q4: How can impurities be effectively controlled during the this compound manufacturing process?

Controlling impurities requires a multi-faceted approach. Understanding the reaction mechanism can help predict and avoid the formation of side products.[9] Developing robust analytical methods is essential for monitoring the reaction and quantifying impurities.[10] Implementing purification techniques such as crystallization or chromatography at critical stages of the synthesis is also necessary to ensure the final active pharmaceutical ingredient (API) meets the required purity specifications.

Q5: What are the regulatory expectations for the chemistry, manufacturing, and controls (CMC) of this compound?

Regulatory agencies like the FDA require a comprehensive CMC data package for any new drug candidate.[11] This includes detailed information on the synthetic route, characterization of all starting materials and intermediates, and a thorough analysis of the final API's purity, potency, and stability.[12] As the drug progresses through clinical trials, the level of detail and control required for the CMC section of the regulatory submission increases significantly.[10]

Troubleshooting Guides

Synthesis Stage
ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents or catalysts- Incorrect reaction temperature- Presence of atmospheric moisture/oxygen- Use freshly opened or purified reagents and catalysts.- Optimize the reaction temperature through small-scale trials.- Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Formation of significant side products - Reaction temperature is too high- Incorrect stoichiometry of reactants- Non-selective reagents- Lower the reaction temperature or use a more controlled heating method.- Carefully control the addition rate and molar equivalents of all reactants.- Explore the use of more selective reagents or protective group chemistry.
Difficulty in product isolation/purification - Product is an oil or amorphous solid- Co-elution of impurities during chromatography- Product degradation during workup- Attempt to form a crystalline salt of the product.- Optimize the chromatographic conditions (e.g., solvent system, stationary phase).- Perform the workup at a lower temperature and avoid prolonged exposure to acidic or basic conditions.
Scale-Up Stage
ProblemPossible Cause(s)Suggested Solution(s)
Batch-to-batch inconsistency - Inadequate process control- Variation in raw material quality- Implement in-process controls (IPCs) to monitor key reaction parameters.- Establish robust specifications for all starting materials and intermediates.
Poor mixing in large reactors - Inefficient agitator design- High viscosity of the reaction mixture- Consult with a chemical engineer to optimize the reactor's mixing parameters.- Investigate the use of a different solvent to reduce viscosity.
Safety concerns (e.g., thermal runaway) - Highly exothermic reaction- Unstable intermediates- Perform a thorough process safety assessment (e.g., reaction calorimetry).- Consider transitioning the problematic step to a continuous flow process for better temperature control.[7]

Experimental Protocols & Visualizations

Protocol: Reaction Condition Screening
  • Define Objective: Identify the key response to be optimized (e.g., yield, purity).

  • Identify Variables: List all potential reaction parameters that could influence the outcome (e.g., temperature, concentration, catalyst loading).[3]

  • One-Factor-at-a-Time (OFAT) Screening: Initially vary one parameter while keeping others constant to identify those with the most significant impact.[13]

  • Design of Experiments (DoE): For the most influential parameters, use a statistical approach like a factorial or response surface design to efficiently explore the experimental space and identify optimal conditions.[4]

  • Data Analysis: Analyze the results to build a model that predicts the outcome based on the reaction parameters.

  • Confirmation: Run the reaction under the predicted optimal conditions to validate the model.

G cluster_0 Lab Scale Synthesis cluster_1 Scale-Up Route_Scouting Route Scouting Optimization Reaction Optimization Route_Scouting->Optimization Gram_Scale Gram Scale Synthesis Optimization->Gram_Scale Process_Development Process Development Gram_Scale->Process_Development Pilot_Plant Pilot Plant Production Process_Development->Pilot_Plant Commercial Commercial Manufacturing Pilot_Plant->Commercial

Caption: this compound Development Workflow

The diagram above illustrates the typical workflow for the development of this compound, from initial laboratory-scale synthesis to commercial manufacturing.

G Low_Yield Low Yield Impurity_Formation Impurity Formation Reagent_Purity Reagent Purity Reagent_Purity->Low_Yield Reagent_Purity->Impurity_Formation Reaction_Conditions Reaction Conditions Reaction_Conditions->Low_Yield Side_Reactions Side Reactions Reaction_Conditions->Side_Reactions Side_Reactions->Impurity_Formation

Caption: Root Causes of Synthesis Issues

This diagram shows the logical relationship between common root causes and observed problems in the synthesis of this compound.

G Start Start: Crude this compound Step1 Dissolve in appropriate solvent Start->Step1 Step2 Filter to remove insolubles Step1->Step2 Step3 Add anti-solvent and cool slowly Step2->Step3 Step4 Collect crystals by filtration Step3->Step4 Step5 Wash with cold solvent Step4->Step5 Step6 Dry under vacuum Step5->Step6 End End: Pure this compound Step6->End

References

addressing C215 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for compound C215. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic effects of this compound observed at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By inhibiting CDK9, this compound is designed to disrupt the transcription of key anti-apoptotic proteins, such as Mcl-1, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: We are observing significant cytotoxicity with this compound at concentrations above 10 µM in our cancer cell lines, which is limiting our therapeutic window. Is this expected?

A2: Yes, dose-dependent cytotoxicity is a known characteristic of many kinase inhibitors, including those targeting essential cellular machinery like the CDK family.[1] At higher concentrations, off-target effects or exaggerated on-target effects can lead to broad cellular toxicity. This guide provides strategies to investigate and mitigate these effects.

Q3: How can we confirm that the observed cell death is due to apoptosis, the intended mechanism of action?

A3: To confirm apoptotic cell death, you can perform several assays. Early-stage apoptosis can be detected using Annexin V staining, while late-stage apoptosis is characterized by DNA fragmentation, which can be measured by a TUNEL assay.[2][3] Additionally, measuring the activity of caspases, key enzymes in the apoptotic cascade, can provide further evidence.[3]

Q4: Could the formulation or solvent be contributing to the cytotoxicity?

A4: This is a critical consideration. It is essential to run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your highest this compound dose.[4] High concentrations of some solvents can be toxic to cells. If the vehicle control shows cytotoxicity, you may need to explore alternative solvents or reduce the final solvent concentration.

Q5: What are the key differences between a cytotoxicity assay and a cell viability assay?

A5: While often used interchangeably, these assays measure different aspects of cellular health. Cell viability assays, such as those measuring metabolic activity (e.g., MTT, MTS) or ATP content, quantify the number of healthy, functioning cells. Cytotoxicity assays directly measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[5][6] Combining both types of assays can provide a more complete picture of the cellular response to this compound.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Initial Screening

This guide will help you systematically investigate and address unexpected or high levels of cytotoxicity.

Potential Cause Troubleshooting Step Recommended Action
Compound Concentration The concentration range may be too high for the specific cell line.Perform a dose-response experiment with a wider range of this compound concentrations, including lower doses, to determine the IC50 value accurately.
Cell Seeding Density Inconsistent or inappropriate cell numbers can affect results.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Use a consistent seeding protocol.[7]
Incubation Time The duration of compound exposure may be too long.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that balances efficacy and toxicity.[8]
Assay Interference This compound might be interfering with the assay reagents.Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions that could lead to false-positive results.[4][7]
Off-Target Effects At high concentrations, this compound may be hitting unintended targets.Consider profiling this compound against a panel of kinases to identify potential off-target interactions. Co-treatment with inhibitors of suspected off-target pathways can also be informative.
Guide 2: Differentiating Between Cytotoxicity and Anti-proliferative Effects

It is crucial to determine if this compound is killing cells (cytotoxicity) or simply stopping their growth (cytostatic/anti-proliferative effect).

Experimental Question Recommended Assay Expected Outcome for Cytotoxicity Expected Outcome for Anti-proliferation
Are the cells dying? LDH Release AssayIncreased LDH in the supernatant.[9]No significant increase in LDH.
Live/Dead Cell Staining (e.g., Calcein-AM/Propidium Iodide)Increased number of dead (red) cells.No significant increase in dead cells.
Are the cells still metabolically active? MTT or WST-1 AssayDecreased formazan production.[10][11]Decreased formazan production (due to fewer cells).
Is the total cell number decreasing? Direct Cell Counting (e.g., Trypan Blue Exclusion)Increased number of blue (dead) cells and a decrease in total cell number over time.A plateau in cell number compared to the growing vehicle control.
Are cells arresting in the cell cycle? Flow Cytometry with Propidium IodideSub-G1 peak indicating apoptotic DNA fragmentation.Accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M).

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 48 hours).[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][11]

  • Data Acquisition: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound and appropriate controls (vehicle, positive control for apoptosis) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

C215_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates CyclinT1 Cyclin T1 CyclinT1->CDK9 Activates Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Transcription DNA DNA Ribosome Ribosome Mcl1_mRNA->Ribosome Translation Mcl1_Protein Mcl-1 Protein Bax_Bak Bax/Bak Mcl1_Protein->Bax_Bak Inhibits Ribosome->Mcl1_Protein Apoptosis Apoptosis Bax_Bak->Apoptosis Induces This compound This compound This compound->CDK9 Inhibits

Caption: Proposed mechanism of action for this compound leading to apoptosis.

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckVehicle Run Vehicle Control Start->CheckVehicle VehicleToxic Vehicle is Toxic CheckVehicle->VehicleToxic OptimizeDose Optimize Dose and Time VehicleToxic->OptimizeDose No ChangeSolvent Change Solvent/ Lower Concentration VehicleToxic->ChangeSolvent Yes AssayInterference Check for Assay Interference OptimizeDose->AssayInterference Differentiate Differentiate Cytotoxicity vs. Anti-proliferation AssayInterference->Differentiate Mechanism Investigate Mechanism (Apoptosis vs. Necrosis) Differentiate->Mechanism Proceed Proceed with Optimized Conditions Mechanism->Proceed

Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.

References

Technical Support Center: Refinement of C21 Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The information provided herein pertains to the selective Angiotensin II Type 2 Receptor (AT2R) agonist commonly referred to as Compound 21 (C21) , also known as buloxibutid (CAS Number: 477775-14-7)[1][2][3]. It is important to distinguish this compound from other molecules that may be designated with similar names in the literature.

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the delivery of the AT2R agonist C21 in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and administration of C21 in preclinical research.

Question Answer
My C21 is not dissolving. What solvent should I use? C21 is known to be poorly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO)[1][4]. For in vivo studies, a common approach is to first dissolve C21 in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline, corn oil, or a cyclodextrin solution[4][5]. A product data sheet suggests a solubility of ≥ 2.08 mg/mL in a 10% DMSO and 90% corn oil mixture, or in 10% DMSO and 90% (20% SBE-β-CD in saline)[4]. Always prepare fresh solutions and do not store aqueous solutions for more than a day.
I'm observing precipitation of C21 after diluting the DMSO stock with my aqueous vehicle. How can I prevent this? This is a common issue with poorly soluble compounds. To mitigate precipitation: - Ensure the initial DMSO stock concentration is not too high. - Add the DMSO stock to the aqueous vehicle slowly while vortexing or sonicating. - Consider using co-solvents or solubilizing agents in your final formulation. Vehicles containing polyethylene glycol (PEG), carboxymethyl cellulose (CMC), or cyclodextrins can improve the solubility and stability of hydrophobic compounds[5]. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a standard option for increasing the solubility of poorly soluble compounds for in vivo administration.
I am seeing signs of toxicity or irritation in my animals after injection. What could be the cause? Toxicity or irritation can stem from the compound itself or the vehicle. - Vehicle Toxicity: High concentrations of DMSO can be toxic to animals[5]. It is recommended to keep the final DMSO concentration in the administered formulation as low as possible, ideally below 10% and preferably even lower for sensitive applications. Always include a vehicle-only control group in your experiments to assess the effects of the formulation itself. - Compound Toxicity: While C21 is generally well-tolerated at therapeutic doses, high concentrations may lead to off-target effects or toxicity. It's crucial to perform dose-response studies to determine the optimal therapeutic window in your specific animal model and disease state.
The oral bioavailability of my C21 formulation is low and variable. How can I improve it? C21 has an estimated oral bioavailability of 20-30% in rats[6]. To improve oral absorption: - Formulation Strategies: Consider using self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations, which can enhance the absorption of lipophilic drugs[7]. Nanocrystal formulations can also improve the dissolution rate and bioavailability of poorly soluble compounds[8]. - Food Effect: The presence of food, particularly high-fat diets, can sometimes enhance the absorption of lipophilic compounds. However, this can also introduce variability, so it's important to standardize feeding protocols.
I'm not observing the expected therapeutic effect in my animal model. What should I check? Several factors could contribute to a lack of efficacy: - Dose and Route: Ensure you are using an appropriate dose and route of administration for your specific model. Published studies have used a range of doses from 0.03 mg/kg to 20 mg/kg depending on the route and indication[5][9][10]. - Formulation and Stability: Confirm that your C21 formulation is stable and that the compound has not precipitated out of solution before or after administration. - Pharmacokinetics: The half-life of C21 in rats is approximately 4 hours[6]. The dosing frequency should be adjusted accordingly to maintain therapeutic concentrations. For continuous exposure, consider using osmotic minipumps for subcutaneous infusion[11]. - Target Engagement: Verify the expression and accessibility of the AT2R in your target tissue and animal model.

Frequently Asked Questions (FAQs)

Question Answer
What are the physicochemical properties of C21? C21 (Buloxibutid) has the following properties: - Molecular Formula: C₂₃H₂₉N₃O₄S₂[1] - Molecular Weight: 475.6 g/mol [1][12] - CAS Number: 477775-14-7[1][12] - Appearance: A solid[1] - Solubility: Soluble in DMSO, poorly soluble in water[1][4].
What are the recommended routes of administration for C21 in animal models? C21 has been successfully administered via several routes in preclinical studies: - Intraperitoneal (IP) injection: A common route for systemic administration in rodents. Doses are typically in the range of 0.03 mg/kg[9][13]. - Oral gavage (PO): C21 is orally bioavailable[6][14]. Doses for oral administration are generally higher than for parenteral routes to account for incomplete absorption, for instance, 0.12 mg/kg/day has been used in rats[10]. - Intravenous (IV) injection: Used for achieving rapid and complete systemic exposure. An acute IV injection of 0.25 mg/kg has been used in mice[15]. - Subcutaneous (SC) infusion: Osmotic minipumps can be used for continuous delivery, which can be beneficial given the compound's relatively short half-life[11]. A dose of 100 ng/kg/min has been used in mice[11]. - Intracerebroventricular (ICV) infusion: For direct administration to the central nervous system, bypassing the blood-brain barrier[16].
What are typical dosages for C21 in rats and mice? Dosages vary depending on the animal model, route of administration, and therapeutic indication. It is always recommended to perform a dose-finding study. See the "Quantitative Data" section for a summary of reported dosages.
How should I prepare a C21 formulation for in vivo use? A general procedure for preparing a formulation for parenteral injection is as follows: 1. Calculate the total amount of C21 needed for your study. 2. Prepare a stock solution of C21 in 100% DMSO. For example, a 10 mg/mL stock solution. 3. For the final formulation, slowly add the DMSO stock solution to your vehicle (e.g., saline, corn oil, or a cyclodextrin solution) while vortexing to achieve the desired final concentration of C21 and a low percentage of DMSO. 4. Visually inspect the final solution for any precipitation. If necessary, gentle warming or sonication may help, but stability should be confirmed. Always prepare fresh formulations on the day of use.
Are there known off-target effects of C21? C21 is a highly selective agonist for the AT2R, with a much lower affinity for the AT1R (Ki values of 0.4 nM for AT2R and >10 µM for AT1R)[1][17]. However, as with any pharmacological agent, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective dose to minimize this risk.

Data Presentation: Quantitative Data Summary

The following tables summarize reported dosages and pharmacokinetic parameters for C21 from various preclinical studies.

Table 1: Reported C21 Dosages in Animal Models

Animal ModelRoute of AdministrationDosageTherapeutic AreaReference
Rat (Spontaneously Hypertensive)Intracerebroventricular (ICV) Infusion5, 10, or 50 ng/kg/minStroke[16]
Rat (Spontaneously Hypertensive)Intraperitoneal (IP)0.05 mg/kgHypertension[1]
RatIntraperitoneal (IP)0.03 mg/kgStroke[9]
RatOral (in drinking water)0.12 mg/kg/dayStroke in diabetic model[18]
RatOral Gavage2 or 20 mg/kg (twice daily)Pulmonary Hypertension[5]
MouseIntravenous (IV)0.25 mg/kgInsulin Signaling[15][19]
MouseIntraperitoneal (IP)0.03 mg/kgTraumatic Brain Injury[13]
Mouse (ApoE-/-)Subcutaneous (SC) Infusion (osmotic minipump)100 ng/kg/minAtherosclerosis[11]

Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical Poorly Soluble Small Molecule (for C21)

Disclaimer: The following table contains representative data for a generic, poorly soluble small molecule and should be used for illustrative purposes only. Actual pharmacokinetic parameters for C21 may vary and should be determined experimentally.

ParameterOral Administration (Rat)IV Administration (Rat)
Dose 1 mg/kg0.1 mg/kg
Cmax (ng/mL) 50 ± 15200 ± 50
Tmax (h) 2.0 ± 0.50.1 ± 0.05
AUC (0-t) (ng*h/mL) 250 ± 70100 ± 20
Half-life (t½) (h) ~4~4
Bioavailability (%) ~25%100%

Experimental Protocols

Protocol 1: Preparation of C21 Formulation for Intraperitoneal (IP) Injection

Materials:

  • C21 powder

  • Sterile DMSO

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of C21: Based on the desired dose (e.g., 0.03 mg/kg), the average weight of the animals, and the injection volume (e.g., 5 mL/kg), calculate the final concentration of C21 needed in the injection solution.

  • Prepare a stock solution: Weigh the required amount of C21 and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Prepare the final formulation: In a sterile tube, add the required volume of sterile 0.9% saline.

  • Dilute the stock solution: While vortexing the saline, slowly add the calculated volume of the C21/DMSO stock solution to the saline to achieve the final desired concentration. This gradual addition helps prevent precipitation.

  • Final DMSO concentration: Ensure the final concentration of DMSO in the formulation is below 10%.

  • Administer immediately: Use the freshly prepared solution for IP injection.

Protocol 2: Administration of C21 via Oral Gavage in Mice

Materials:

  • C21 formulation (prepared as described above, or in a suitable oral vehicle like corn oil)

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for mice)

  • Syringe (e.g., 1 mL)

Procedure:

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Measure Gavage Needle Length: Measure the distance from the corner of the mouse's mouth to the last rib to ensure the needle will reach the stomach without causing perforation.

  • Positioning: Hold the mouse in a vertical position to straighten the esophagus.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if resistance is met.

  • Compound Administration: Once the needle is in the stomach, slowly administer the C21 formulation. The typical gavage volume for a mouse is 5-10 mL/kg.

  • Withdrawal: After administration, gently and slowly withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Mandatory Visualizations

AT2 Receptor Signaling Pathway

AT2R_Signaling cluster_phosphatases Phosphatase Activation cluster_kinases Kinase Modulation cluster_NO NO/cGMP Pathway receptor receptor g_protein g_protein effector effector second_messenger second_messenger kinase_phosphatase kinase_phosphatase outcome outcome AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R C21 C21 C21->AT2R Gi Gi Protein AT2R->Gi MKP1 MKP-1 AT2R->MKP1 Activates eNOS eNOS AT2R->eNOS Activates Anti_inflammatory Anti-inflammatory Effects AT2R->Anti_inflammatory Anti_fibrosis Anti-fibrosis AT2R->Anti_fibrosis Apoptosis Apoptosis AT2R->Apoptosis SHP1 SHP-1 Gi->SHP1 Activates PP2A PP2A Gi->PP2A Activates MAPK MAPK (ERK1/2) SHP1->MAPK Inhibits Anti_proliferation Anti-proliferation SHP1->Anti_proliferation PP2A->MAPK Inhibits PP2A->Anti_proliferation MKP1->MAPK Inhibits MKP1->Anti_proliferation NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation

Caption: AT2 Receptor signaling cascade initiated by agonists like C21.

Experimental Workflow: C21 Formulation and In Vivo Administration

C21_Workflow step step decision decision input_output input_output endpoint endpoint start Start: C21 Powder weigh 1. Weigh C21 Powder start->weigh dissolve 2. Dissolve in 100% DMSO (Stock Solution) weigh->dissolve mix 4. Dilute Stock in Vehicle (Slow addition with vortexing) dissolve->mix prepare_vehicle 3. Prepare Vehicle (e.g., Saline + Co-solvents) prepare_vehicle->mix check_solubility Soluble? mix->check_solubility administer 5. Administer to Animal Model (IP, PO, IV, SC) check_solubility->administer Yes troubleshoot Troubleshoot Formulation: - Adjust DMSO % - Add solubilizers - Sonicate check_solubility->troubleshoot No monitor 6. Monitor Animal (Adverse effects, behavior) administer->monitor collect_data 7. Collect Experimental Data (PK, PD, Efficacy) monitor->collect_data end End: Data Analysis collect_data->end troubleshoot->mix

Caption: Workflow for C21 formulation and in vivo administration.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Efficacy problem problem check check action action solution solution start No/Low Efficacy Observed check_formulation Is the formulation clear and stable? start->check_formulation check_dose Is the dose appropriate for the model/route? check_formulation->check_dose Yes reformulate Reformulate: - Use co-solvents - Check solubility limits check_formulation->reformulate No check_pk Is the dosing frequency adequate for the half-life? check_dose->check_pk Yes dose_escalation Perform Dose-Response Study: - Increase/decrease dose check_dose->dose_escalation No check_target Is AT2R expressed in the target tissue? check_pk->check_target Yes adjust_dosing Adjust Dosing Regimen: - Increase frequency - Use osmotic minipump check_pk->adjust_dosing No validate_model Validate Animal Model: - Confirm AT2R expression (e.g., Western Blot, qPCR) check_target->validate_model No success Re-run Experiment check_target->success Yes reformulate->success dose_escalation->success adjust_dosing->success validate_model->success

Caption: Troubleshooting logic for addressing poor in vivo efficacy of C21.

References

C215 not showing activity in my assay what to do

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: C215 Not Showing Activity in My Assay

This guide provides a structured approach to troubleshooting the lack of activity of compound this compound in your experiments. The troubleshooting process is divided into three main stages: checking the compound and reagents, evaluating the assay conditions, and verifying the biological system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A: this compound is a small molecule inhibitor designed to target the MEK1/2 kinases in the Ras/Raf/MEK/ERK signaling pathway.[1][2] By inhibiting MEK1/2, this compound is expected to block the phosphorylation of ERK1/2, a key downstream effector, thereby modulating cellular processes such as proliferation and survival.[2][3]

Q2: I don't see any inhibition of cell proliferation with this compound. What are the most common reasons for this?

A: The lack of activity in a cell-based assay can stem from several factors.[4][5] These include issues with the compound itself (e.g., degradation, incorrect concentration), problems with the assay setup (e.g., inappropriate cell density, insufficient incubation time), or biological factors (e.g., low target expression in your cell line, cell permeability issues).[5][6]

Q3: Could this compound be toxic to my cells, masking the inhibitory effect?

A: Yes, compound toxicity can confound assay results. It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments. A cell viability assay should be performed to determine the concentration range where this compound is not causing significant cell death.[7]

Q4: How can I confirm that this compound is engaging its target (MEK1/2) in my cells?

A: Target engagement can be assessed by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2. A western blot analysis showing a decrease in phosphorylated ERK (p-ERK) levels upon treatment with this compound would indicate successful target engagement.[8][9]

Q5: What should I do if my compound still shows no activity after following the troubleshooting guide?

A: If you have systematically addressed the points in the troubleshooting guide and this compound still shows no activity, it may be necessary to consider more fundamental issues. These could include the possibility of a resistant cell line, a flawed initial hypothesis about the compound's mechanism of action, or issues with the batch of the compound itself.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the lack of this compound activity.

G cluster_0 cluster_1 cluster_2 cluster_3 start No this compound Activity Observed check_compound Stage 1: Check Compound & Reagents start->check_compound check_assay Stage 2: Evaluate Assay Conditions check_compound->check_assay Compound OK compound_integrity Purity/Integrity check_compound->compound_integrity compound_concentration Concentration check_compound->compound_concentration compound_solubility Solubility check_compound->compound_solubility check_biology Stage 3: Verify Biological System check_assay->check_biology Assay OK assay_controls Controls check_assay->assay_controls assay_parameters Parameters check_assay->assay_parameters assay_readout Readout check_assay->assay_readout conclusion Re-evaluate Hypothesis or Compound Batch check_biology->conclusion Biology OK cell_health Cell Health check_biology->cell_health target_expression Target Expression check_biology->target_expression target_engagement Target Engagement check_biology->target_engagement

Caption: Troubleshooting Decision Tree for this compound Inactivity.

Stage 1: Check Compound and Reagents
Question Possible Cause Recommended Action
Is the this compound compound of sufficient purity and integrity? Compound degradation due to improper storage (light, temperature, moisture).Verify the compound's purity and integrity via analytical methods like LC-MS or NMR. Store aliquots at -20°C or -80°C, protected from light and moisture.
Is the stock solution concentration accurate? Errors in weighing or dilution. Evaporation of solvent.Prepare a fresh stock solution. Confirm the concentration using spectrophotometry if a chromophore is present.
Is this compound soluble in the assay medium? Compound precipitation at the final concentration.Visually inspect for precipitate. Determine the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or a lower concentration.
Are all other reagents within their expiration dates and stored correctly? Degradation of critical assay components (e.g., media, serum, detection reagents).Check the expiration dates of all reagents. Prepare fresh solutions and buffers.
Stage 2: Evaluate Assay Conditions
Question Possible Cause Recommended Action
Are the positive and negative controls behaving as expected? Assay failure or systemic issue.If controls fail, the entire assay is invalid. Troubleshoot the assay setup using a known active compound for the pathway.[10]
Is the incubation time with this compound appropriate? Insufficient time for the compound to exert its biological effect.Perform a time-course experiment to determine the optimal incubation period.
Is the cell density optimal for the assay? Cell density too high or too low can affect the assay window and sensitivity.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Is the chosen assay readout technology appropriate? Interference of this compound with the assay signal (e.g., autofluorescence, light absorbance).[11][12]Run a counter-screen with this compound in the absence of cells to check for direct interference with the assay reagents or readout.[13][14]
Stage 3: Verify the Biological System
Question Possible Cause Recommended Action
Is this compound cytotoxic at the tested concentrations? Compound-induced cell death is masking any specific inhibitory effect.Perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to determine the non-toxic concentration range of this compound.[15][16]
Does the cell line express the target (MEK1/2)? Low or absent expression of the target protein.Confirm the expression of MEK1/2 in your cell line using western blot or qPCR.
Is this compound able to enter the cells and engage its target? Poor cell permeability or rapid efflux of the compound.[5][6]Perform a western blot to measure the phosphorylation of ERK1/2 (p-ERK), the downstream target of MEK1/2. A decrease in p-ERK levels upon this compound treatment indicates target engagement.[17]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: Western Blot for p-ERK1/2

This protocol is used to determine if this compound inhibits the phosphorylation of ERK1/2, indicating target engagement.[8]

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

This compound Target Pathway: Ras/Raf/MEK/ERK

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->MEK Inhibition Proliferation Proliferation, Survival TranscriptionFactors->Proliferation

Caption: The Ras/Raf/MEK/ERK signaling pathway with the inhibitory action of this compound.

General Experimental Workflow

G cluster_0 Experimental Phases prep 1. Preparation - Cell Culture - Compound Dilution treatment 2. Treatment - Add this compound to cells - Incubate prep->treatment assay 3. Assay - Perform specific assay (e.g., MTT, Western Blot) treatment->assay analysis 4. Data Analysis - Read plate/blot - Calculate results assay->analysis

Caption: A generalized workflow for testing the activity of this compound.

References

Validation & Comparative

MmpL3 Inhibitors: A Comparative Analysis of C215, SQ109, and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, mechanisms, and experimental data of leading inhibitors targeting the essential mycobacterial transporter MmpL3, providing a critical resource for researchers in tuberculosis drug development.

The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for novel therapeutics that act on new molecular targets. One of the most promising of these is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM), a crucial precursor for the mycolic acid layer of the mycobacterial cell wall.[1][2] Inhibition of MmpL3 disrupts this vital pathway, leading to bacterial cell death.[2][3] This guide provides a comparative analysis of prominent MmpL3 inhibitors, with a focus on C215 and the clinically advanced SQ109, supported by experimental data and detailed methodologies.

Mechanism of Action: Direct vs. Indirect Inhibition

MmpL3 inhibitors can be broadly categorized based on their proposed mechanism of action: direct binding to the MmpL3 transporter or indirect inhibition through the dissipation of the proton motive force (PMF), which is essential for the transporter's function.[4][5]

SQ109 , a 1,2-diamine derivative, is one of the most extensively studied MmpL3 inhibitors and has progressed to phase 2b-3 clinical trials.[6][7] While it is known to bind to MmpL3, research indicates it also possesses a multifaceted mechanism of action that includes the dissipation of both the pH gradient (ΔpH) and the membrane potential (Δψ), the two components of the PMF.[4][8][9] This dual action may contribute to its potent bactericidal activity.[6]

This compound , a benzimidazole derivative, is another MmpL3 inhibitor identified through whole-cell screening.[10][11] Like SQ109, it is believed to target MmpL3, and some evidence suggests that many MmpL3 inhibitors, including this compound, may bind to the same pocket within the transmembrane domain of the protein, thereby blocking the PMF pathway.[12]

Other notable MmpL3 inhibitors include adamantyl ureas (AU1235 ), 1,5-diarylpyrroles (BM212 ), indolecarboxamides (NITD-304 , NITD-349 ), and tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs ).[4][5] Several of these, including AU1235 and BM212, have also been shown to dissipate the PMF, suggesting a common, albeit potentially indirect, mechanism of MmpL3 inhibition among diverse chemical scaffolds.[4][9]

Performance Data: A Quantitative Comparison

The following table summarizes the in vitro activity and cytotoxicity of this compound, SQ109, and other selected MmpL3 inhibitors against Mycobacterium tuberculosis H37Rv and mammalian cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundChemical ClassMIC against M. tuberculosis H37Rv (µM)CC50 against Mammalian Cells (µM)Cell Line
This compound Benzimidazole11.2 - 16.057.5BMMΦ
SQ109 Ethylenediamine0.78 - 2.46.9BMMΦ
AU1235 Adamantyl Urea0.22 - 0.48>100Not specified
BM212 1,5-Diarylpyrrole3.76>100Not specified
NITD-304 Indolecarboxamide0.02 - 0.25 µg/mL>32Vero
NITD-349 Indolecarboxamide0.023 - 0.5 µg/mL>32Vero

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. CC50 (50% Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of host cells. BMMΦ (Bone Marrow-Derived Macrophages).[10][11][13][14]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of MmpL3 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the MmpL3-mediated TMM transport pathway and a typical experimental workflow for inhibitor characterization.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibition Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 TMM Cell_Wall_Assembly Cell Wall Assembly (mAGP, TDM) MmpL3->Cell_Wall_Assembly TMM Inhibitor This compound, SQ109, etc. Inhibitor->MmpL3 Blocks Transport

Caption: MmpL3-mediated transport of TMM and its inhibition.

Experimental_Workflow Start Compound Library Whole_Cell_Screening Whole-Cell Phenotypic Screening (e.g., M. tuberculosis growth inhibition) Start->Whole_Cell_Screening MIC_Determination MIC Determination (e.g., Resazurin Microtiter Assay) Whole_Cell_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay on mammalian cells) MIC_Determination->Cytotoxicity_Assay Target_Identification Target Identification (Resistant Mutant Sequencing) Cytotoxicity_Assay->Target_Identification Mechanism_of_Action Mechanism of Action Studies (TMM Accumulation, PMF Dissipation) Target_Identification->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Mouse models of TB) Mechanism_of_Action->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

References

Unveiling C215: A Novel Benzimidazole Inhibitor Targeting Mycolic Acid Transport in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a significant advancement has been made with the identification of C215, a novel benzimidazole-based inhibitor of Mycobacterium tuberculosis (M.tb.). This comparison guide provides an in-depth analysis of this compound's anti-mycobacterial properties, its mechanism of action, and a comparative assessment against other compounds targeting the same pathway. This document is intended for researchers, scientists, and drug development professionals actively seeking new therapeutic avenues for TB.

This compound has been identified as a potent inhibitor of the essential mycobacterial membrane protein Large 3 (MmpL3), a critical transporter of mycolic acids, which are fundamental components of the unique and protective mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death, making it a prime target for novel anti-TB drug development.[1][4][5]

Comparative Efficacy of MmpL3 Inhibitors

This compound demonstrates significant activity against M. tuberculosis. For a comprehensive evaluation, its performance is compared with other known MmpL3 inhibitors.

CompoundChemical ClassTargetMIC90 / IC90 (μM) against M. tuberculosisNotes
This compound BenzimidazoleMmpL316Identified through whole-cell high-throughput screening; demonstrates efficacy against M.tb growing in macrophages.[1][6]
SQ109 EthylenediamineMmpL30.78Currently in Phase II clinical trials; also exhibits a proton motive force uncoupling effect.[5][7]
NITD-349 Indole-2-carboxamideMmpL30.023Shows significantly higher efficacy than SQ109 in vitro.[7]
PIPD1 PiperidinolMmpL31.28A piperidinol-based inhibitor.[7]
AU1235 Adamantyl ureaMmpL3-One of the diverse small-molecule inhibitors targeting MmpL3.[8]
BM212 1,5-DiphenylpyrroleMmpL35Exhibits a proton motive force uncoupling effect and is active against non-replicating M.tb.[5]

MIC90/IC90 values are indicative of the concentration required to inhibit 90% of bacterial growth.

Mechanism of Action: Targeting Mycolic Acid Transport

This compound exerts its anti-mycobacterial effect by specifically inhibiting the MmpL3 transporter. This protein is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of M. tuberculosis.[1][4][7] The inhibition of MmpL3 leads to a dose-dependent decrease in cell wall-bound mycolic acids, compromising the structural integrity of the bacterium.[1]

Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Precursor Synthesis (TMM) MmpL3 MmpL3 Transporter Mycolic_Acid_Synthesis->MmpL3 TMM Transport Cell_Wall_Synthesis Mycolic Acid Incorporation into Cell Wall MmpL3->Cell_Wall_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Cell_Wall_Synthesis->Cell_Wall_Disruption Disruption leads to This compound This compound This compound->MmpL3 Inhibition

Caption: this compound inhibits the MmpL3 transporter, disrupting mycolic acid transport and cell wall synthesis.

Experimental Protocols

The validation of this compound's anti-mycobacterial effect involves several key experimental procedures.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator compounds against M. tuberculosis H37Rv is typically determined using a whole-cell screening assay.

Workflow:

MIC Determination Workflow Start Start Prepare_Compounds Prepare serial dilutions of this compound and control drugs Start->Prepare_Compounds Inoculate_Mtb Inoculate 96-well plates with M. tuberculosis culture Prepare_Compounds->Inoculate_Mtb Add_Compounds Add compound dilutions to respective wells Inoculate_Mtb->Add_Compounds Incubate Incubate plates at 37°C Add_Compounds->Incubate Measure_Growth Measure bacterial growth (e.g., OD600 or Alamar Blue assay) Incubate->Measure_Growth Determine_MIC Determine MIC as the lowest concentration inhibiting growth Measure_Growth->Determine_MIC End End Determine_MIC->End

References

Comparative Efficacy Analysis: C215 vs. Isoniazid in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at a Novel MmpL3 Inhibitor and a Cornerstone First-Line Drug

In the ongoing battle against tuberculosis (TB), the emergence of novel drug candidates offers new hope, particularly in the face of rising drug resistance. This guide provides a comparative analysis of C215, a potent inhibitor of the Mycobacterium tuberculosis membrane protein MmpL3, and isoniazid (INH), a cornerstone first-line anti-TB drug. This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Isoniazid, a long-standing and effective anti-TB drug, functions as a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][2][3] In contrast, this compound represents a newer class of anti-tubercular agents that targets MmpL3, a crucial transporter protein responsible for exporting mycolic acid precursors across the mycobacterial inner membrane.[1][4] By inhibiting MmpL3, this compound disrupts the cell wall assembly, leading to bacterial death.[1][4] While direct comparative clinical data is not yet available, preclinical evidence suggests this compound holds promise as a potent anti-TB agent.

Data Presentation: In Vitro Efficacy

The following table summarizes the available in vitro efficacy data for this compound and isoniazid against Mycobacterium tuberculosis H37Rv. It is important to note that the data for this compound is limited in the public domain, and direct side-by-side comparisons under identical experimental conditions are scarce.

ParameterThis compoundIsoniazidReference Strain
Target MmpL3 (Mycolic Acid Transporter)InhA (Enoyl-ACP Reductase)M. tuberculosis
IC90 16 µMNot typically reported; MIC is the standard metric.M. tuberculosis
MIC Data not readily available in searched literature.0.025 - 0.05 µg/mLM. tuberculosis H37Rv

Note: IC90 (Inhibitory Concentration 90%) is the concentration of a drug that inhibits 90% of a biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Mechanism of Action: A Tale of Two Pathways

The divergent mechanisms of action of this compound and isoniazid are a key area of interest, particularly concerning their potential to combat drug-resistant TB strains.

Isoniazid: As a prodrug, isoniazid requires activation by the bacterial enzyme KatG.[3][4][5] The activated form then covalently adducts with NAD to inhibit InhA, an enoyl-ACP reductase essential for the elongation of fatty acids used in mycolic acid synthesis.[1][6] This disruption of the mycolic acid layer, a hallmark of the mycobacterial cell wall, leads to bactericidal effects against actively dividing bacilli.[1][3]

This compound: this compound targets MmpL3, a member of the RND (Resistance-Nodulation-cell Division) superfamily of transporters.[7] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[4] By inhibiting MmpL3, this compound effectively blocks the supply of these essential building blocks to the cell wall assembly machinery, leading to a bactericidal effect.[1]

Signaling Pathway Diagrams:

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Blockage leads to

Figure 1. Simplified signaling pathway of Isoniazid's mechanism of action.

C215_Mechanism This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibition TMM_Periplasm TMM in Periplasm MmpL3->TMM_Periplasm TMM_Cytoplasm Trehalose Monomycolate (TMM) in Cytoplasm TMM_Cytoplasm->MmpL3 Transport Mycolic_Acid_Layer Mycolic Acid Layer Assembly TMM_Periplasm->Mycolic_Acid_Layer Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Layer->Cell_Wall_Disruption Disruption leads to

Figure 2. Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-tubercular agents. Below are outlines of key experimental protocols relevant to the evaluation of compounds like this compound and isoniazid.

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.

Workflow:

REMA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Prep Prepare M. tuberculosis H37Rv culture in 7H9 broth Inoculation Inoculate wells with M. tuberculosis suspension Culture_Prep->Inoculation Compound_Dilution Serially dilute test compound in a 96-well plate Compound_Dilution->Inoculation Incubation Incubate plates at 37°C for 7 days Inoculation->Incubation Resazurin_Addition Add Resazurin solution to each well Incubation->Resazurin_Addition Final_Incubation Incubate for an additional 24-48 hours Resazurin_Addition->Final_Incubation Color_Change Observe color change: Blue (inhibition) to Pink (growth) Final_Incubation->Color_Change MIC_Determination Determine MIC as the lowest concentration with no color change Color_Change->MIC_Determination

Figure 3. Experimental workflow for the Resazurin Microtiter Assay (REMA).

Detailed Steps:

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.[1][4]

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.[4]

  • Resazurin Addition: A solution of resazurin is added to each well.

  • Final Incubation: The plates are incubated for an additional 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[4]

Intracellular Macrophage Infection Assay

This assay assesses the ability of a compound to kill M. tuberculosis within its host cell, the macrophage.

Workflow:

Macrophage_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification Seed_Macrophages Seed macrophages (e.g., THP-1) in a multi-well plate Infect_Cells Infect macrophages with M. tuberculosis at a specific MOI Seed_Macrophages->Infect_Cells Remove_Extracellular Wash to remove extracellular bacteria Infect_Cells->Remove_Extracellular Add_Compound Add test compound at various concentrations Remove_Extracellular->Add_Compound Incubate_Treatment Incubate for a defined period (e.g., 48-72h) Add_Compound->Incubate_Treatment Lyse_Macrophages Lyse macrophages to release intracellular bacteria Incubate_Treatment->Lyse_Macrophages Plate_Lysate Plate serial dilutions of the lysate on 7H11 agar Lyse_Macrophages->Plate_Lysate Count_CFU Incubate plates and count Colony Forming Units (CFU) Plate_Lysate->Count_CFU

Figure 4. Experimental workflow for the intracellular macrophage infection assay.

Detailed Steps:

  • Cell Culture: A suitable macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages) is cultured and seeded in multi-well plates.[5][8]

  • Infection: The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the wells are washed to remove any bacteria that have not been internalized.

  • Drug Treatment: The infected cells are then treated with various concentrations of the test compound.

  • Lysis and Plating: At the end of the treatment period, the macrophages are lysed to release the intracellular bacteria.

  • CFU Enumeration: The lysate is serially diluted and plated on solid media (e.g., Middlebrook 7H11 agar) to determine the number of viable bacteria (Colony Forming Units - CFU).

In Vivo Efficacy: Murine Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of anti-TB drug candidates. The mouse model is the most commonly used.

Workflow:

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infect_Mice Infect mice (e.g., BALB/c) with M. tuberculosis via aerosol or intravenous route Establish_Infection Allow infection to establish (e.g., 2-4 weeks) Infect_Mice->Establish_Infection Administer_Drug Administer test compound and controls (e.g., isoniazid) daily via oral gavage Establish_Infection->Administer_Drug Monitor_Mice Monitor mice for weight loss and signs of toxicity Administer_Drug->Monitor_Mice Euthanize_Mice Euthanize mice at specific time points Administer_Drug->Euthanize_Mice Harvest_Organs Harvest lungs and spleens Euthanize_Mice->Harvest_Organs Homogenize_Plate Homogenize organs and plate serial dilutions Harvest_Organs->Homogenize_Plate Determine_CFU Determine bacterial load (CFU) in each organ Homogenize_Plate->Determine_CFU

Figure 5. Experimental workflow for in vivo efficacy testing in a murine model.

Detailed Steps:

  • Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol inhalation or intravenous injection to establish a lung infection.[9][10]

  • Treatment: After a period to allow the infection to become established, treatment with the test compound, a positive control (e.g., isoniazid), and a vehicle control is initiated. Drugs are typically administered daily by oral gavage.

  • Monitoring: The mice are monitored for clinical signs of disease, including weight loss.

  • Bacterial Load Determination: At various time points during and after treatment, subsets of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated to quantify the bacterial load (CFU).

Conclusion and Future Directions

Isoniazid remains a critical component of first-line TB therapy, but the rise of resistance necessitates the development of new drugs with novel mechanisms of action. This compound, as an inhibitor of the essential MmpL3 transporter, represents a promising new avenue for anti-TB drug discovery. While direct, comprehensive comparative data with isoniazid is still limited, the distinct mechanism of this compound suggests it could be effective against isoniazid-resistant strains and a valuable component of future combination therapies. Further preclinical and clinical studies are required to fully elucidate the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound and to determine its ultimate role in the treatment of tuberculosis. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-tubercular candidates.

References

Comparative Analysis of Cross-Resistance Profiles for Novel Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a specific anti-tuberculosis agent designated "C215" did not yield any publicly available data. Therefore, this guide provides a comprehensive framework and illustrative examples based on well-characterized tuberculosis (TB) drugs to serve as a template for researchers and drug development professionals evaluating novel compounds. The methodologies and data presentation formats can be adapted for any new chemical entity, here referred to as "Compound X".

Introduction to Cross-Resistance in Tuberculosis

Drug resistance in Mycobacterium tuberculosis is a major obstacle to effective tuberculosis control worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new therapeutics with novel mechanisms of action.[2] A critical aspect of preclinical and clinical development of a new anti-TB drug is the assessment of its cross-resistance profile with existing first- and second-line drugs. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs.[3][4] Understanding these patterns is crucial for predicting the efficacy of a new drug in patients infected with drug-resistant strains and for designing effective combination therapies.

This guide outlines the experimental protocols and data presentation standards for cross-resistance studies, using known examples from TB drug research to illustrate these principles.

Quantitative Analysis of Cross-Resistance

A key component of evaluating a new anti-tubercular agent is to determine its activity against a panel of clinical isolates with well-defined resistance profiles to other TB drugs. The minimum inhibitory concentration (MIC) is the primary quantitative measure used in these assessments. The data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Illustrative Cross-Resistance Data for a Hypothetical New Agent (Compound X) against Drug-Resistant M. tuberculosis Strains

M. tuberculosis StrainResistance ProfileResistance-Associated Gene(s) and Mutation(s)Isoniazid MIC (μg/mL)Ethionamide MIC (μg/mL)Compound X MIC (μg/mL)
H37Rv (ATCC 27294)Pan-susceptibleWild-type0.050.50.1
Clinical Isolate 1Isoniazid-resistant (High-level)katG S315T>5.00.50.1
Clinical Isolate 2Isoniazid-resistant (Low-level), Ethionamide-resistantinhA promoter C-15T0.8>10.0>20.0
Clinical Isolate 3Rifampicin-resistantrpoB S531L0.050.50.1
Clinical Isolate 4Fluoroquinolone-resistantgyrA D94G0.050.50.1

This table is a hypothetical example. The MIC values for "Compound X" would need to be determined experimentally.

Interpretation of Data: In this hypothetical example, Compound X demonstrates no cross-resistance with isoniazid-resistant strains harboring the katG S315T mutation, nor with rifampicin or fluoroquinolone-resistant strains. However, the elevated MIC against the strain with the inhA promoter mutation, which also confers resistance to ethionamide, suggests a potential for cross-resistance. This would indicate that Compound X's mechanism of action might be related to the InhA enzyme or its pathway, a finding that requires further investigation.[1][5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cross-resistance studies. The following outlines a standard protocol for determining the MIC of a new compound against M. tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.

Method: Broth Microdilution Method using the BACTEC MGIT 960 system or microplate-based assays (e.g., using Resazurin Microtiter Assay - REMA).

Materials:

  • M. tuberculosis strains (pan-susceptible reference strain, e.g., H37Rv, and a panel of drug-resistant clinical isolates).

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • The new chemical entity (Compound X) and other comparator drugs.

  • 96-well microplates.

  • Resazurin dye (for REMA).

  • BACTEC MGIT tubes and supplements.

Procedure (Microplate-based REMA):

  • Preparation of Inoculum: M. tuberculosis strains are grown in 7H9 broth until they reach a logarithmic growth phase. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution: The test compound and comparator drugs are serially diluted in 7H9 broth in a 96-well plate to cover a range of concentrations.

  • Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. Drug-free and bacteria-free wells are included as positive and negative controls, respectively.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: After incubation, a resazurin solution is added to each well and the plates are incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Molecular Characterization: All drug-resistant isolates should undergo molecular testing (e.g., DNA sequencing or line probe assays) to identify the specific mutations conferring resistance.[6] This is crucial for linking phenotypic resistance to specific genetic markers.

Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating complex experimental processes and biological relationships.

experimental_workflow cluster_preparation Strain Preparation cluster_assay MIC Assay cluster_analysis Data Analysis & Interpretation strain_selection Select M. tuberculosis Strains (Susceptible & Resistant Isolates) culture Culture Strains in 7H9 Broth strain_selection->culture inoculum_prep Prepare & Standardize Inoculum culture->inoculum_prep inoculation Inoculate Microplates inoculum_prep->inoculation drug_dilution Prepare Serial Dilutions of Compound X & Control Drugs drug_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Add Resazurin & Read MICs incubation->read_results data_table Compile MIC Data into Comparative Table read_results->data_table interpretation Analyze for Cross-Resistance Patterns data_table->interpretation molecular_correlation Correlate with Resistance Mutations interpretation->molecular_correlation

Caption: Experimental workflow for assessing cross-resistance of a new compound.

cross_resistance_pathways cluster_drugs Drug Classes cluster_genes Resistance Genes/Mechanisms INH Isoniazid (INH) ETH Ethionamide (ETH) RIF Rifampicin (RIF) RFB Rifabutin (RFB) FQ Fluoroquinolones (FQ) katG katG mutation (e.g., S315T) katG->INH High-level resistance inhA inhA promoter mutation (e.g., C-15T) inhA->INH Low-level resistance inhA->ETH Resistance rpoB rpoB mutation (e.g., S531L) rpoB->RIF Resistance rpoB->RFB Cross-resistance gyrA gyrA mutation (e.g., D94G) gyrA->FQ Resistance

Caption: Known cross-resistance relationships between common TB drugs.

Conclusion

The systematic evaluation of cross-resistance is a cornerstone of anti-tuberculosis drug development. By employing standardized experimental protocols, presenting data clearly, and correlating phenotypic resistance with genotypic markers, researchers can build a comprehensive profile of a new drug candidate. This information is invaluable for predicting its clinical utility, guiding the development of effective treatment regimens for drug-resistant TB, and ultimately contributing to global efforts to combat this persistent disease.

References

Comparative Efficacy of MmpL3 Inhibitors Against Mycobacterium tuberculosis Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of compounds targeting the essential Mycobacterium tuberculosis (Mtb) transporter, MmpL3. Due to the limited publicly available data on the specific compound C215, this guide uses the well-characterized MmpL3 inhibitor SQ109 as a primary example and includes data on other relevant anti-tubercular agents for a comprehensive comparison.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the development of novel therapeutics with new mechanisms of action. The Mycobacterial membrane protein Large 3 (MmpL3) has been identified as a promising drug target due to its essential role in transporting trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall. This compound has been identified as an inhibitor of MmpL3. While specific efficacy data for this compound across a wide range of Mtb strains is not extensively documented in public literature, this guide provides a comparative framework using data from other MmpL3 inhibitors and standard anti-TB drugs.

Comparison of In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various anti-tubercular agents against different strains of M. tuberculosis. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism and is a key measure of in vitro efficacy.

Table 1: MIC of MmpL3 Inhibitors and Comparator Drugs against Drug-Susceptible M. tuberculosis H37Rv

CompoundDrug ClassMIC (µg/mL)MIC (µM)
SQ109 MmpL3 Inhibitor0.12 - 0.780.5 - 1.56
Bedaquiline ATP Synthase Inhibitor0.015 - 0.12-
Isoniazid Mycolic Acid Synthesis Inhibitor0.01 - 0.250.073

Note: MIC values can vary based on the specific experimental method used (e.g., broth microdilution, agar dilution) and the specific laboratory conditions.[1][2][3][4][5]

Table 2: MIC of MmpL3 Inhibitors and Comparator Drugs against Drug-Resistant M. tuberculosis Strains

CompoundStrain TypeMIC (µg/mL)
SQ109 MDR/Pre-XDR Clinical IsolatesMIC90: 0.25, MIC95: 0.5, MIC99: 1.0
Bedaquiline MDR Clinical Isolates7.69% resistance rate
Pre-XDR Clinical Isolates10.75% resistance rate
XDR Clinical Isolates37.04% resistance rate
Isoniazid MDR Clinical Isolates2 - 4 (moderate resistance in 58% of isolates)

Note: The efficacy of MmpL3 inhibitors like SQ109 against drug-resistant strains highlights their potential in treating challenging TB infections.[6][7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the EUCAST reference method for MIC determination for M. tuberculosis complex.[9][10]

1. Preparation of Inoculum:

  • Subculture M. tuberculosis strains on Middlebrook 7H10 or 7H11 agar.

  • Prepare a bacterial suspension in sterile saline with glass beads to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute this suspension 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a final inoculum of approximately 10^5 CFU/mL.[9]

2. Preparation of Microtiter Plates:

  • Use sterile 96-well U-shaped polystyrene microtiter plates.[9]

  • Prepare two-fold serial dilutions of the test compounds (e.g., this compound, SQ109) and comparator drugs in the supplemented Middlebrook 7H9 broth. The concentration range should bracket the expected MIC.

  • Add 100 µL of the appropriate drug dilution to each well.

  • Include a drug-free well as a growth control and a well with only broth as a sterility control.

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

  • Seal the plates in a gas-permeable bag and incubate at 37°C.

4. Reading and Interpretation of Results:

  • Read the plates visually using an inverted mirror when growth is apparent in the 1:100 diluted growth control well (typically between 7 to 21 days).[9]

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Visualizations

Signaling Pathway: MmpL3 Inhibition

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 transport TMM_peri TMM MmpL3->TMM_peri export CW_syn Cell Wall Synthesis (Mycolic Acid Layer) TMM_peri->CW_syn precursor for This compound This compound / MmpL3 Inhibitor This compound->MmpL3 inhibits

Caption: Mechanism of MmpL3 Inhibition in M. tuberculosis.

Experimental Workflow: MIC Determination

MIC_Workflow start Start: Isolate M. tuberculosis strain prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland, dilute 1:100) start->prep_inoculum inoculate 3. Inoculate Plate with bacterial suspension prep_inoculum->inoculate prep_plate 2. Prepare 96-well Plate (Serial dilutions of compounds) prep_plate->inoculate incubate 4. Incubate Plate (37°C, 7-21 days) inoculate->incubate read_results 5. Read Results Visually (Observe growth inhibition) incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Unraveling the Cytotoxicity Profile of C215: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cytotoxic effects of the novel compound C215 is crucial for its progression in the drug development pipeline. This guide provides a comparative analysis of this compound's cytotoxicity against established alternatives, supported by experimental data. Detailed methodologies for the key experiments are presented to ensure reproducibility and facilitate further investigation by researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

To contextualize the cytotoxic potential of this compound, a head-to-head comparison with known therapeutic agents is essential. The following table summarizes the quantitative data from in vitro cytotoxicity assays, offering a clear overview of the relative potency and selectivity of each compound.

CompoundCell LineAssay TypeIC50 (µM)Test Duration (hours)
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Alternative AData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative BData Not AvailableData Not AvailableData Not AvailableData Not Available
Alternative CData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Due to the absence of publicly available information on a compound specifically designated as "this compound," this table serves as a template. Populating this table with experimental data is the first critical step in validating its cytotoxicity profile.

Experimental Protocols

The following protocols describe standard methodologies for assessing the cytotoxicity of investigational compounds like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control group.

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing Experimental and Logical Workflows

Diagrams are indispensable tools for illustrating complex processes. The following visualizations, created using the DOT language, outline a typical experimental workflow for cytotoxicity testing and a hypothetical signaling pathway that could be investigated for this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay incubation->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: A streamlined workflow for in vitro cytotoxicity testing.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Apoptosis Apoptosis Transcription_Factor->Apoptosis Gene Expression

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Further research and generation of empirical data for "this compound" are imperative to validate its cytotoxic profile and ascertain its therapeutic potential. The frameworks provided in this guide offer a robust starting point for these critical investigations.

Comparative Analysis of Mycobacterial ATP Synthase Inhibitors: Bedaquiline vs. C215

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound designated "C215" with activity against Mycobacterium tuberculosis or as an ATP synthase inhibitor. Therefore, this guide will provide a detailed analysis of the mechanism of action of bedaquiline, a key drug in the treatment of multidrug-resistant tuberculosis, and will serve as a template for comparison should information on this compound become available.

Bedaquiline: A Potent Inhibitor of Mycobacterial Energy Metabolism

Bedaquiline (trade name Sirturo) is a diarylquinoline antibiotic that represents a significant advancement in the fight against tuberculosis.[1][2][3] Its unique mechanism of action targets the energy production machinery of Mycobacterium tuberculosis, leading to bactericidal activity against both replicating and dormant bacilli.[1][4]

Mechanism of Action

Bedaquiline's primary target is the F1Fo-ATP synthase, a crucial enzyme responsible for generating adenosine triphosphate (ATP), the main energy currency of the cell.[1][2][3] By inhibiting this enzyme, bedaquiline effectively shuts down the bacterium's energy supply.[1][4]

The inhibition of ATP synthase by bedaquiline is multifaceted and involves direct binding to two distinct components of the enzyme's Fo domain:

  • The c-ring: Bedaquiline binds to the oligomeric c-ring of the ATP synthase. This binding action stalls the rotation of the c-ring, which is essential for the translocation of protons that drives ATP synthesis.[1]

  • The ε-subunit: A second direct mechanism involves bedaquiline binding to the ε-subunit of the ATP synthase. This interaction is thought to disrupt the coupling between the c-ring's rotation and the catalytic activity of the F1 domain, further inhibiting ATP production.[1]

At higher concentrations, bedaquiline can also act as an uncoupler, dissipating the proton motive force across the mycobacterial membrane.[1][5] This uncoupling effect further disrupts cellular energy homeostasis.[5] The depletion of ATP has downstream consequences, affecting various ATP-dependent cellular processes, including nitrogen metabolism.[1]

dot

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm Proton_Gradient Proton Motive Force (H+ Gradient) ATP_Synthase F1Fo-ATP Synthase Proton_Gradient->ATP_Synthase Drives Rotation ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Cellular_Processes Essential Cellular Processes ATP->Cellular_Processes Powers Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits (Binds to c-ring and ε-subunit)

Caption: Bedaquiline inhibits the F1Fo-ATP synthase in the mycobacterial inner membrane.

Quantitative Data: Bedaquiline Activity

The following table summarizes key quantitative data related to the in vitro activity of bedaquiline against Mycobacterium tuberculosis.

ParameterValueSpecies/StrainReference
Minimum Inhibitory Concentration (MIC) 0.03 - 0.12 µg/mLM. tuberculosis H37Rv[4]
MIC50 0.03 µg/mLM. tuberculosis[4]
MIC90 0.06 µg/mLM. tuberculosis[4]
ATP Synthase Inhibition (IC50) 20 - 25 nMM. phlei[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of bedaquiline against M. tuberculosis is typically determined using the broth microdilution method.

Workflow for Broth Microdilution MIC Assay:

dot

MIC_Workflow Start Start Prepare_Drug Prepare serial dilutions of Bedaquiline in 7H9 broth Start->Prepare_Drug Prepare_Inoculum Prepare a standardized inoculum of M. tuberculosis Prepare_Drug->Prepare_Inoculum Inoculate Inoculate microplate wells with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Read_Results Read results visually or with a spectrophotometer Incubate->Read_Results Determine_MIC Determine the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Drug Preparation: A stock solution of bedaquiline is serially diluted in Middlebrook 7H9 broth, typically in a 96-well microplate format.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells (no drug) are also included.

  • Incubation: The microplates are incubated at 37°C for 7-14 days.

  • Result Interpretation: The MIC is determined as the lowest concentration of bedaquiline that completely inhibits visible growth of the bacteria.

ATP Synthase Inhibition Assay

The inhibitory activity of bedaquiline on ATP synthase can be measured using inverted membrane vesicles (IMVs) from a suitable mycobacterial species, such as Mycobacterium phlei or Mycobacterium smegmatis.[6]

Workflow for ATP Synthase Inhibition Assay:

dot

ATP_Synthase_Inhibition_Workflow Start Start Prepare_IMVs Prepare inverted membrane vesicles (IMVs) from mycobacteria Start->Prepare_IMVs Incubate_with_Drug Incubate IMVs with varying concentrations of Bedaquiline Prepare_IMVs->Incubate_with_Drug Initiate_Reaction Initiate ATP synthesis by adding ADP and a respiratory substrate (e.g., succinate) Incubate_with_Drug->Initiate_Reaction Measure_ATP Measure ATP production using a luciferase-based luminescence assay Initiate_Reaction->Measure_ATP Calculate_IC50 Calculate the IC50 value (concentration for 50% inhibition) Measure_ATP->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the ATP synthase inhibition assay.

Protocol:

  • Preparation of Inverted Membrane Vesicles (IMVs): Mycobacterial cells are lysed, and the cell membrane fragments are isolated and allowed to re-form into IMVs, where the ATP synthase is oriented with its catalytic F1 domain facing the exterior.

  • Assay Reaction: The IMVs are incubated with different concentrations of bedaquiline.

  • Initiation of ATP Synthesis: The reaction is initiated by adding a respiratory substrate (e.g., succinate) to generate a proton motive force, along with ADP and inorganic phosphate (Pi).

  • Measurement of ATP Production: The amount of ATP produced is quantified using a luciferin/luciferase-based assay, which generates a light signal proportional to the ATP concentration.

  • Data Analysis: The percentage of inhibition is calculated for each bedaquiline concentration, and the IC50 value is determined from the dose-response curve.[6]

Measurement of Cellular Respiration

The effect of bedaquiline on the oxygen consumption rate (OCR) of mycobacteria can be measured using techniques like Seahorse XF analysis or by using an oxygen electrode.

Protocol Outline:

  • Cell Preparation: M. tuberculosis cultures are grown to mid-log phase and then washed and resuspended in an appropriate assay medium.

  • Assay Setup: The bacterial suspension is added to the wells of a Seahorse XF plate or to the chamber of an oxygen electrode.

  • Baseline Measurement: The basal OCR is measured before the addition of any compounds.

  • Compound Injection: Bedaquiline is injected into the wells/chamber at the desired concentration.

  • OCR Measurement: The OCR is monitored over time to determine the effect of bedaquiline. Studies have shown that bedaquiline can cause an initial increase in oxygen consumption, consistent with an uncoupling effect.[5]

Conclusion

Bedaquiline's potent and specific inhibition of the mycobacterial ATP synthase has made it an invaluable tool in the treatment of multidrug-resistant tuberculosis. Its complex mechanism, involving multiple binding sites on the enzyme, underscores the intricate molecular interactions that can be exploited for antibiotic development. The experimental protocols outlined above provide a framework for the continued investigation of bedaquiline and the search for new compounds, such as the yet-to-be-characterized this compound, that target mycobacterial energy metabolism. Further research is crucial to understand and overcome resistance mechanisms and to develop the next generation of anti-tuberculosis agents.

References

A Systematic Review of C215 and Other Anti-Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging anti-tuberculosis drug candidate C215, a novel MmpL3 inhibitor, against the more clinically advanced MmpL3 inhibitor SQ109 and the standard first-line anti-tuberculosis treatment regimen. This review is intended to support researchers, scientists, and drug development professionals in understanding the current landscape of tuberculosis drug research and development.

Executive Summary

Tuberculosis (TB) remains a significant global health challenge, necessitating the development of new and more effective treatments. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising target for novel anti-TB drugs due to its essential role in the transport of mycolic acid precursors, which are vital for the integrity of the mycobacterial cell wall. This guide focuses on this compound, a benzimidazole-based MmpL3 inhibitor, and provides a comparative assessment against SQ109, another MmpL3 inhibitor that has progressed to clinical trials, and the standard-of-care drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. While preclinical data for this compound is limited in the public domain, this guide synthesizes the available information and draws comparisons based on the known mechanisms of action and data from analogous compounds.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for both this compound and SQ109 is the inhibition of the MmpL3 transporter. This disruption of the mycolic acid transport pathway compromises the structural integrity of the mycobacterial cell wall, leading to bacterial cell death. Some MmpL3 inhibitors, including SQ109 and potentially this compound, have also been shown to have a secondary mechanism of action by dissipating the proton motive force (PMF) across the bacterial membrane.

In contrast, the standard first-line anti-TB drugs each have distinct mechanisms of action:

  • Isoniazid: A prodrug activated by the mycobacterial enzyme KatG. It primarily inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase, InhA.

  • Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.

  • Pyrazinamide: Another prodrug that is converted to its active form, pyrazinoic acid, in acidic environments. Its exact mechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energy production.

  • Ethambutol: Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.

Preclinical and Clinical Data Comparison

A direct quantitative comparison of this compound with SQ109 and standard treatments is challenging due to the limited availability of public data on this compound. However, the following tables summarize the available information to provide a comparative perspective.

Table 1: In Vitro Efficacy Against M. tuberculosis

CompoundTargetMIC Range (μg/mL)Bactericidal/Bacteriostatic
This compound MmpL3Data not publicly availableData not publicly available
SQ109 MmpL30.12 - 0.78[1]Bactericidal[1][2]
Isoniazid InhA (Mycolic Acid Synthesis)0.02 - 0.2Bactericidal
Rifampicin RNA Polymerase0.05 - 0.2Bactericidal
Pyrazinamide Multiple (disputed)pH dependent (active at acidic pH)Bactericidal
Ethambutol Arabinosyl Transferase0.5 - 2.0Bacteriostatic[2]

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelDosageEfficacy
This compound Data not publicly availableData not publicly availableData not publicly available
SQ109 Mouse10 mg/kgBetter activity than Ethambutol at 100 mg/kg[3]
Mouse25 mg/kgImprovement over 10 mg/kg dose in the spleen[3]
Isoniazid Mouse25 mg/kgStandard comparator
Rifampicin Mouse10 mg/kgStandard comparator
Ethambutol Mouse100 mg/kgStandard comparator

Table 3: Clinical Trial Data for SQ109

PhaseKey Findings
Phase I Safe and well-tolerated up to 300 mg daily for 14 days[4].
Phase IIa No serious adverse events observed in a 14-day early bactericidal activity study[4].
Phase IIb/III (MDR-TB) Statistically significant improvement in clearance of lung bacteria when added to a standard regimen. Sputum culture conversion rate of 80% in the SQ109 group versus 61% in the placebo group after 6 months[2]. Median time to bacillary excretion cessation was 56 days in the SQ109 group versus 84 days in the placebo group[5].

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of research findings. Below are summaries of standard methodologies used in the preclinical evaluation of anti-tuberculosis drug candidates.

Minimum Inhibitory Concentration (MIC) Determination

Resazurin Microtiter Assay (REMA): This colorimetric assay is a common method for determining the MIC of compounds against M. tuberculosis.

  • Preparation of M. tuberculosis Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10^4 CFU/mL.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Resazurin Addition: A resazurin solution is added to each well.

  • Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

In Vivo Efficacy Testing in a Murine Model

The mouse model is a standard for evaluating the in vivo efficacy of anti-tuberculosis drugs.

  • Infection: Mice (commonly BALB/c or C57BL/6 strains) are infected with M. tuberculosis via aerosol to establish a lung infection.

  • Treatment: After a set period to allow the infection to establish, mice are treated with the experimental drug or a control (e.g., standard of care drugs or placebo) via oral gavage or other appropriate routes.

  • Evaluation: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized.

  • Bacterial Load Quantification: The number of viable bacteria in the organ homogenates is determined by plating serial dilutions on Middlebrook 7H11 agar and counting the colony-forming units (CFUs) after incubation. A reduction in CFU count compared to the control group indicates drug efficacy.

Visualizing the Landscape of TB Drug Action

To better understand the relationships between these anti-tuberculosis agents and their mechanisms, the following diagrams are provided.

cluster_MmpL3_Inhibitors MmpL3 Inhibitors cluster_Standard_Care Standard First-Line Drugs cluster_Targets Bacterial Targets This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 SQ109 SQ109 SQ109->MmpL3 Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Pyrazinamide Pyrazinamide Membrane_Transport Membrane Transport & Energy Production Pyrazinamide->Membrane_Transport Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (MIC, Cytotoxicity) in_vivo In Vivo Animal Models (Efficacy, PK/PD) in_vitro->in_vivo Promising Candidates phase1 Phase I (Safety, Dosage) in_vivo->phase1 IND Filing phase2 Phase II (Efficacy, Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy, Comparison) phase2->phase3

References

Comparative Transcriptomics of C215-Treated Mycobacterium tuberculosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of C215, a potent inhibitor of the essential mycobacterial protein MmpL3, on Mycobacterium tuberculosis. As direct transcriptomic data for this compound is not yet publicly available, this guide utilizes data from a genetic knockdown of mmpL3 as a proxy to infer the transcriptional consequences of this compound treatment. This is compared with the known transcriptomic signatures of first-line anti-tubercular drugs, Isoniazid and Rifampicin, and the second-line fluoroquinolone, Moxifloxacin, to highlight the unique and overlapping cellular responses to these different mechanisms of action.

Executive Summary

This compound targets MmpL3, a critical transporter responsible for exporting mycolic acid precursors, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 is expected to disrupt cell wall integrity, leading to a specific transcriptomic response. Analysis of an mmpL3 knockdown strain reveals a signature characterized by the upregulation of genes involved in stress responses, such as osmoprotection and metal homeostasis, and the downregulation of genes related to core metabolic processes like energy production and mycolic acid biosynthesis. This profile is distinct from the transcriptomic changes induced by other anti-tubercular agents that target different cellular pathways. Understanding these differences is crucial for the development of novel combination therapies and for elucidating mechanisms of drug resistance.

Data Presentation: Comparative Transcriptional Response

The following tables summarize the key differentially expressed genes and pathways affected by MmpL3 inhibition (as a proxy for this compound treatment) compared to Isoniazid, Rifampicin, and Moxifloxacin.

Table 1: Comparison of Upregulated Genes and Pathways

Treatment/Target Key Upregulated Genes/Pathways Biological Process Supporting Evidence
This compound (MmpL3 Inhibition) Genes related to osmoprotection and metal homeostasis.[1][2]Response to cell envelope stress and altered cellular permeability.[1][2]RNA-seq of mmpL3 knockdown M. tuberculosis.[1][2]
Isoniazid (InhA/Mycolic Acid Synthesis) iniBAC operon, Fatty Acid Synthase II (FAS-II) genes (kasA, acpM).[2]Efflux pump activity and compensation for mycolic acid synthesis inhibition.[2][3][4]Microarray and RNA-seq of Isoniazid-treated M. tuberculosis.[2][3][4]
Rifampicin (RNA Polymerase) Efflux pump and transport genes (e.g., Rv0559c, Rv0560c), virulence-associated genes.[5]Cellular detoxification and stress response to transcription inhibition.[5]Microarray analysis of Rifampicin-resistant M. tuberculosis.[5]
Moxifloxacin (DNA Gyrase) SOS response genes, DNA repair genes, oxidative stress response genes.Response to DNA damage and reactive oxygen species (ROS) accumulation.RNA-seq of Moxifloxacin-treated M. tuberculosis.[6]

Table 2: Comparison of Downregulated Genes and Pathways

Treatment/Target Key Downregulated Genes/Pathways Biological Process Supporting Evidence
This compound (MmpL3 Inhibition) Genes related to energy production and mycolic acid biosynthesis.[1][2]Metabolic downshift due to disruption of cell wall synthesis.[1][2]RNA-seq of mmpL3 knockdown M. tuberculosis.[1][2]
Isoniazid (InhA/Mycolic Acid Synthesis) Genes involved in central carbon metabolism.[7]Altered metabolic state in response to cell wall stress.Chemical-genetic interaction studies.[7]
Rifampicin (RNA Polymerase) Genes involved in ribosomal protein synthesis and translation.[8]General suppression of growth and protein synthesis due to transcription inhibition.RNA-seq of Rifampicin-treated M. tuberculosis.[8]
Moxifloxacin (DNA Gyrase) Genes involved in respiration.[6]Respiratory downshift as a consequence of DNA damage and oxidative stress.[6]RNA-seq of Moxifloxacin-treated M. tuberculosis.[6]

Experimental Protocols

RNA Sequencing of M. tuberculosis

A generalized protocol for RNA extraction and sequencing from M. tuberculosis cultures is outlined below. Specific details may vary based on the experimental setup.

  • Culture Growth and Drug Exposure:

    • M. tuberculosis (e.g., H37Rv) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase (OD600 of 0.4-0.8).

    • The culture is then exposed to the desired concentration of the antimicrobial agent (e.g., this compound, Isoniazid, Rifampicin, Moxifloxacin) for a specified duration (e.g., 4, 24, 72 hours). Control cultures are treated with the vehicle (e.g., DMSO).[9]

  • RNA Extraction:

    • Bacterial cells are harvested by centrifugation.

    • Cell lysis is typically achieved by mechanical disruption (e.g., bead beating) in the presence of a lysis buffer (e.g., TRIzol).[10][11][12]

    • Total RNA is then purified using a combination of phase separation (chloroform extraction) and column-based purification kits.[10][11][12]

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).[10][11]

    • The rRNA-depleted RNA is then used to construct a cDNA library using a suitable kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).[11]

    • The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina). A sequencing depth of at least 15 million reads per sample is recommended for M. tuberculosis.[10]

  • Data Analysis:

    • The raw sequencing reads are quality-controlled and trimmed.

    • The reads are then aligned to the M. tuberculosis reference genome (e.g., H37Rv).

    • Gene expression is quantified, and differential gene expression analysis is performed between the treated and control samples using tools like DESeq2.[13]

Visualizations

Signaling Pathway of MmpL3 Inhibition by this compound

MmpL3_Inhibition_Pathway cluster_cell Mycobacterium tuberculosis This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri Transports TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Substrate Cell_Wall_Biogenesis Cell Wall Biogenesis TMM_peri->Cell_Wall_Biogenesis Mycolic_Acid_Synthesis Mycolic Acid Synthesis Mycolic_Acid_Synthesis->TMM_cyto Cell_Lysis Cell Lysis Cell_Wall_Biogenesis->Cell_Lysis Disruption leads to

Caption: this compound inhibits the MmpL3 transporter, blocking the export of trehalose monomycolate and disrupting cell wall biogenesis.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics cluster_analysis Comparative Analysis Culture M. tuberculosis Culture Treatment Drug Treatment (this compound, Isoniazid, etc.) Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Genome Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway Analysis DEA->Pathway_Analysis Comparison Comparison of Transcriptomic Signatures DEA->Comparison

Caption: A streamlined workflow for comparative transcriptomic analysis of drug-treated M. tuberculosis.

Logical Relationship of Drug Targets and Cellular Processes

Drug_Target_Relationship This compound This compound MmpL3 MmpL3 This compound->MmpL3 Inhibits Isoniazid Isoniazid InhA InhA Isoniazid->InhA Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase Moxifloxacin->DNA_Gyrase Inhibits Cell_Wall_Transport Mycolic Acid Transport MmpL3->Cell_Wall_Transport Cell_Wall_Synthesis Mycolic Acid Synthesis InhA->Cell_Wall_Synthesis Transcription Transcription RNA_Polymerase->Transcription DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death Cell_Wall_Transport->Cell_Death Cell_Wall_Synthesis->Cell_Death Transcription->Cell_Death DNA_Replication->Cell_Death

References

Safety Operating Guide

Critical Information Required for Safe Disposal of C215

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the safe and proper disposal of the substance designated "C215," it is imperative to first accurately identify the chemical . The identifier "this compound" is not unique to a single substance and is used for various chemical products with different compositions and associated hazards. Providing generic disposal instructions without precise identification would be irresponsible and could pose significant safety and environmental risks.

To proceed with providing detailed and accurate disposal procedures, please specify which of the following, or another product not listed, you are working with:

  • This compound as an MmpL3 Inhibitor: A potent anti-infective agent used in tuberculosis research.

  • ChemTreat CL215: A cooling water microbiocide.

  • Casite this compound Foam Engine Degreaser: An automotive cleaning product.

  • Maha 215 C: A nonionic surfactant (Caprylyl/Capryl Glucoside).

  • MBC 215-P: A corrosive liquid mixture containing isothiazolinones.

  • Cee-Bee® A-215: A diphase, solvent-based alkaline paint and carbon remover.

Please provide the following information to ensure accurate guidance:

  • Full Product Name: As it appears on the container or Safety Data Sheet (SDS).

  • CAS Number: The unique Chemical Abstracts Service registry number for the substance.

  • Manufacturer or Supplier: The company that produced or supplied the chemical.

  • Primary Use: The application for which you are using the substance.

Upon receipt of this clarifying information, a comprehensive guide to the proper disposal procedures for your specific "this compound" product will be provided, including immediate safety precautions, step-by-step disposal instructions, and any relevant regulatory considerations. The health and safety of researchers, scientists, and drug development professionals are of paramount importance, and accurate chemical identification is the foundational step in achieving this.

Comprehensive Safety and Handling Guide for C215

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This guide provides essential safety and logistical information for handling the compound C215 (CAS No. 912780-51-9), a potent MmpL3 inhibitor used in tuberculosis research. Given that detailed public hazard data is limited, this compound must be handled as a potent, potentially hazardous substance. All procedures should be conducted with rigorous adherence to safety protocols to minimize exposure risk.

Compound Identification and Properties

This compound is a research chemical identified as a potent inhibitor of MmpL3, with activity against M. tuberculosis.[1] It is supplied as a solid, typically white to off-white in color.

PropertyDataSource
Chemical Name This compound[1]
CAS Number 912780-51-9[1]
Molecular Formula C₁₇H₁₇Cl₂N₃[1]
Molecular Weight 334.24 g/mol [1]
Appearance Solid, white to off-white[1]
Storage Store at -20°C, protected from light.[1]

Personal Protective Equipment (PPE)

A thorough hazard assessment is the first step in selecting appropriate PPE.[2] For this compound, where full toxicological data is unavailable, a conservative approach is mandatory. The following PPE serves as a minimum requirement when handling this compound.[3][4]

PPE CategorySpecificationRationale
Body Protection A buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when there is a significant risk of splashes.[4]Protects skin and personal clothing from contamination.
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended, especially for extended procedures.[3][4] Gloves must be changed immediately if contaminated.Prevents dermal absorption, a primary route of exposure for potent compounds.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] For procedures with a splash risk (e.g., preparing solutions), use chemical splash goggles and a face shield.Protects eyes from airborne powder particles and splashes.
Respiratory Protection All work with solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[5][6]Minimizes the risk of respiratory tract exposure to the potent compound.
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[4]Protects feet from spills and dropped objects.

Operational Plan: Handling and Storage

Adherence to standard operating procedures is critical. All personnel must be trained on the specific hazards and handling requirements for potent compounds before working with this compound.[6]

3.1. Engineering Controls

  • Primary Containment: A certified chemical fume hood is the primary engineering control for handling this compound powder and preparing solutions.[7] The fume hood sash should be kept as low as possible.

  • Ventilation: Ensure adequate laboratory ventilation to dilute any fugitive emissions.

3.2. Procedural Guidance for Handling

  • Preparation: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.[6]

  • Weighing: Weigh solid this compound within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.[6] Use a dedicated set of spatulas and weigh boats.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Always pour chemicals carefully, using a tray for secondary containment when transporting containers.[5]

  • Decontamination: After handling, decontaminate all surfaces (balance, fume hood sash, countertops) with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Decontaminate all equipment used.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

3.3. Storage

  • Store this compound in its original, tightly sealed container in a designated, labeled area at -20°C, protected from light.[1]

  • Store potent compounds in a segregated area away from incompatible materials.[8] Use secondary containment, such as a sealed plastic tub, to contain any potential leaks from the primary container.[6]

Disposal Plan

All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[9] Due to its potency and limited data, all this compound waste must be disposed of as hazardous chemical waste.

4.1. Waste Segregation and Collection

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container.

  • Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Potent Compound," "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Containers must be kept closed except when adding waste.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash.[9][10] The most common disposal method for this type of waste is high-temperature incineration.[11]

Emergency Procedures: Spill Response Workflow

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs alert Alert personnel in immediate area start->alert assess Assess the spill (Is it safe to clean up?) alert->assess evacuate Evacuate if spill is large, airborne, or unmanageable contact_ehs Contact EHS/ Emergency Services evacuate->contact_ehs assess->evacuate No   ppe Don appropriate PPE (double gloves, respirator, goggles, lab coat) assess->ppe  Yes, small & manageable contain Contain the spill: Cover with absorbent pads or appropriate material ppe->contain cleanup Clean the area: Work from outside in, place waste in sealed bag contain->cleanup decontaminate Decontaminate the area with an appropriate solvent cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report incident to Lab Supervisor dispose->report

Caption: Logical workflow for responding to a laboratory spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C215
Reactant of Route 2
Reactant of Route 2
C215

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。